5-Phenyl-1,2,4-thiadiazol-3-amine
Description
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Properties
IUPAC Name |
5-phenyl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZDQVLZCXNJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949925 | |
| Record name | 5-Phenyl-1,2,4-thiadiazol-3(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27182-54-3 | |
| Record name | 5-Phenyl-1,2,4-thiadiazol-3(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,2,4-thiadiazol-3-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1,2,4-thiadiazol-3-amine
This guide provides a comprehensive overview of the synthesis and characterization of 5-Phenyl-1,2,4-thiadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and validated analytical techniques, offering researchers and drug development professionals a robust framework for their work with this class of molecules.
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] These derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][3][4][5] The incorporation of a phenyl group at the 5-position and an amine group at the 3-position of the 1,2,4-thiadiazole ring, as in this compound, can significantly influence its biological profile, making it a valuable target for synthesis and further derivatization in drug discovery programs.[4]
Synthesis of this compound: A Mechanistic Approach
The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved through various synthetic routes. A common and effective method involves the reaction of amidines with isothiocyanates, followed by an oxidative cyclization.[6][7] This approach offers a convergent and efficient pathway to the target molecule.
Reaction Scheme:
Figure 1: General synthetic scheme for this compound.
Causality Behind Experimental Choices:
-
Choice of Reactants: Benzamidine serves as the nitrogen and carbon source for the C3-N4 part of the thiadiazole ring, while benzoyl isothiocyanate provides the remaining C5-S1-N2 fragment. This specific combination is chosen for its reactivity and commercial availability.
-
Reaction Conditions: The initial condensation reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, to facilitate the dissolution of the reactants and the formation of the thiourea intermediate. The subsequent oxidative cyclization is often mediated by an oxidizing agent like iodine or hydrogen peroxide.[8] The choice of oxidant and reaction conditions can influence the reaction rate and yield.
Step-by-Step Experimental Protocol:
-
Formation of the Thiourea Intermediate:
-
To a stirred solution of benzamidine hydrochloride (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in acetonitrile, add benzoyl isothiocyanate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude N-benzoyl-N'-phenylthiourea intermediate.
-
-
Oxidative Cyclization:
-
Dissolve the crude intermediate in a suitable solvent, such as ethanol or acetic acid.
-
Add the oxidizing agent (e.g., iodine, 1.2 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, again monitoring by TLC.
-
After cooling, the reaction is quenched, often with a solution of sodium thiosulfate to remove excess iodine.
-
The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
Characterization of this compound: A Multi-Technique Approach
The unambiguous identification and confirmation of the structure of the synthesized this compound require a combination of spectroscopic and analytical techniques.
Characterization Workflow:
Figure 2: A typical workflow for the characterization of the synthesized compound.
1. Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is crucial for identifying the protons in the molecule. For this compound, one would expect to see multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the phenyl protons and a broad singlet for the amine (-NH₂) protons, the chemical shift of which can be solvent-dependent.[9][10]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key signals would include those for the two distinct carbons of the thiadiazole ring (typically in the range of δ 160-190 ppm) and the carbons of the phenyl ring.[9][11]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for this compound would include N-H stretching vibrations for the amine group (around 3100-3400 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₈H₇N₃S (177.23 g/mol ).[9][12] Fragmentation patterns can provide further structural information.
2. Physical and Analytical Characterization:
-
Melting Point (mp): A sharp and reproducible melting point is a good indicator of the purity of a crystalline compound. The literature value for 2-Amino-5-phenyl-1,3,4-thiadiazole is reported to be in the range of 223-227 °C.
-
Thin Layer Chromatography (TLC): TLC is used to assess the purity of the compound and to monitor the progress of the reaction. A single spot on the TLC plate in an appropriate solvent system suggests a pure compound.
-
Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₈H₇N₃S.
Quantitative Data Summary:
| Property | Expected Value |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol [12] |
| Melting Point | 223-227 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| Aromatic-H | ~7.4-8.0 (m) |
| NH₂ | Variable, broad singlet |
| ¹³C NMR (DMSO-d₆, δ ppm) | |
| C=N (thiadiazole) | ~160-170 |
| C-S (thiadiazole) | ~180-190 |
| Aromatic-C | ~125-135 |
| IR (KBr, cm⁻¹) | |
| N-H Stretch | ~3100-3400 |
| C=N Stretch | ~1600 |
| C-S Stretch | ~700 |
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. The combination of multiple, independent analytical techniques provides a high degree of confidence in the identity and purity of the synthesized compound. For instance, the molecular weight determined by mass spectrometry should be consistent with the molecular formula confirmed by elemental analysis and the structure elucidated by NMR and IR spectroscopy. Any significant deviation in one technique would necessitate a re-evaluation of the others and potentially a repeat of the synthesis or purification steps.
Conclusion
This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this important heterocyclic compound for its potential applications in drug discovery and development. The provided protocols and characterization data serve as a valuable resource for scientists working in this field.
References
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. 5-Amino-3-methyl-1,2,4-thiadiazole [mdpi.com]
- 12. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foreword: The 1,2,4-Thiadiazole Scaffold – A Privileged Structure in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 3-Amino-5-phenyl-1,2,4-thiadiazole
The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and versatile reactivity. Among these, the 1,2,4-thiadiazole ring system has emerged as a "privileged scaffold."[1] This five-membered heterocycle, containing both nitrogen and sulfur, is not merely a passive structural component but an active participant in molecular interactions. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
A particularly compelling feature of the 1,2,4-thiadiazole core is its function as an electrophilic "warhead." The inherent reactivity of its endocyclic nitrogen-sulfur (N-S) bond allows it to engage in covalent interactions with biological nucleophiles, most notably the thiol group of cysteine residues within enzyme active sites.[3][4] This mechanism of action positions 1,2,4-thiadiazoles as potent and often irreversible inhibitors of critical enzyme families, such as cysteine proteases.[3]
This guide provides an in-depth exploration of a key exemplar of this class: 3-amino-5-phenyl-1,2,4-thiadiazole . We will dissect its fundamental chemical properties, from its molecular and spectroscopic identity to its synthesis, reactivity, and tautomeric nature. The objective is to furnish researchers and drug development professionals with the foundational knowledge required to harness the unique potential of this versatile molecule.
Section 1: Molecular Structure and Physicochemical Properties
The identity and behavior of a molecule are fundamentally dictated by its structure. 3-Amino-5-phenyl-1,2,4-thiadiazole is a crystalline solid whose properties are a direct consequence of its aromatic core, substituent groups, and intermolecular forces.
Core Attributes
A summary of the primary physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 5-phenyl-1,2,4-thiadiazol-3-amine | [5] |
| CAS Number | 27182-54-3 | [5] |
| Molecular Formula | C₈H₇N₃S | [5] |
| Molecular Weight | 177.23 g/mol | |
| Appearance | White crystals or powder | [5] |
| Melting Point | 134.0 - 143.0 °C | [5] |
Structural and Conformational Analysis
The molecule consists of a planar 1,2,4-thiadiazole ring connected to a phenyl group at the C5 position and an exocyclic amino group at the C3 position. X-ray crystal structures of related aminothiadiazoles reveal that the heterocyclic ring is nearly planar.[6][7] The phenyl group's rotation relative to the thiadiazole ring is a key conformational feature influencing crystal packing and receptor binding.
A critical aspect of its solid-state structure is the capacity for intermolecular hydrogen bonding, facilitated by the amino group. In similar crystalline structures, molecules often form centrosymmetric dimers or extended networks through N-H···N hydrogen bonds, significantly influencing properties like melting point and solubility.[7][8]
Caption: Molecular structure of 3-amino-5-phenyl-1,2,4-thiadiazole.
Caption: Potential intermolecular N-H···N hydrogen bonding forming a dimer.
Section 2: Spectroscopic Characterization
Unambiguous identification and purity assessment of 3-amino-5-phenyl-1,2,4-thiadiazole rely on a combination of spectroscopic techniques. The following data are predicted based on analyses of closely related structures.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton spectrum is expected to be relatively simple. The protons of the phenyl group will appear as a multiplet in the aromatic region (typically δ 7.4-8.0 ppm). The two protons of the amino group should produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected around δ 7.8 ppm in DMSO-d₆.[8]
-
¹³C-NMR: The carbon spectrum provides key structural information. The two carbons of the thiadiazole ring are highly deshielded and appear at low field, with C5 (attached to phenyl) and C3 (attached to NH₂) expected in the δ 165-190 ppm range.[8] The carbons of the phenyl ring will resonate in the typical aromatic region of δ 125-140 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3100-3300 cm⁻¹ region.
-
C=N Stretching: The endocyclic C=N bonds of the thiadiazole ring typically absorb in the 1580-1610 cm⁻¹ range.[9]
-
Aromatic C-H Stretching: Signals for the aromatic C-H bonds will appear just above 3000 cm⁻¹.
Data Summary and Experimental Protocol
Table 2.1: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H-NMR | Phenyl-H | δ 7.4 - 8.0 ppm (multiplet) |
| Amino-H | δ ~7.8 ppm (broad singlet) | |
| ¹³C-NMR | C3 / C5 (Thiadiazole) | δ 165 - 190 ppm |
| Phenyl-C | δ 125 - 140 ppm | |
| IR (ATR) | N-H stretch | 3100 - 3300 cm⁻¹ |
| Aromatic C-H stretch | > 3000 cm⁻¹ | |
| C=N stretch | 1580 - 1610 cm⁻¹ |
Protocol 2.1: General Procedure for NMR Sample Preparation and Acquisition
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-amino-5-phenyl-1,2,4-thiadiazole.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds and to slow the exchange of N-H protons, resulting in sharper signals.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Acquisition:
-
Acquire a standard ¹H spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.
-
-
Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Section 3: Synthesis and Chemical Reactivity
The utility of 3-amino-5-phenyl-1,2,4-thiadiazole in research and development is contingent on both its efficient synthesis and its predictable reactivity.
Synthesis: Oxidative N-S Bond Formation
A robust and common strategy for constructing the 3-amino-5-substituted-1,2,4-thiadiazole core involves the intramolecular oxidative cyclization of an N-imidoyl thiourea intermediate.[10][11] This approach offers high efficiency and good functional group tolerance. The general workflow involves the reaction of a benzimidoyl chloride with thiourea to form the open-chain precursor, which is then cyclized in the presence of an oxidant like iodine.
Caption: General workflow for the synthesis of 3-amino-5-phenyl-1,2,4-thiadiazole.
Protocol 3.1: Synthesis via Oxidative Cyclization of N-Benzimidoyl Thiourea
-
Objective: To synthesize 3-amino-5-phenyl-1,2,4-thiadiazole.
-
Causality: This two-step, one-pot protocol leverages the nucleophilicity of thiourea to form an acyclic intermediate, which is then conformationally primed for an iodine-mediated oxidative cyclization to form the thermodynamically stable aromatic thiadiazole ring.[11]
-
Methodology:
-
Step 1: Intermediate Formation.
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve thiourea (1.1 equivalents) in a suitable aprotic solvent like acetonitrile or DMF.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
-
Slowly add a solution of benzimidoyl chloride (1.0 equivalent) in the same solvent at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
-
Step 2: Oxidative Cyclization.
-
To the reaction mixture containing the presumed N-benzimidoyl thiourea intermediate, add molecular iodine (I₂) (1.2 equivalents) portion-wise.
-
Continue stirring at room temperature for an additional 4-6 hours. The progress of the N-S bond formation can be monitored by TLC.
-
-
Work-up and Purification.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-amino-5-phenyl-1,2,4-thiadiazole.
-
-
Chemical Reactivity
The reactivity profile is dominated by two key features: the nucleophilic exocyclic amino group and the electrophilic N-S bond within the ring.
-
Reactions at the Amino Group: The exocyclic amino group behaves as a typical nucleophile. It can be readily acylated, alkylated, or condensed with aldehydes to form Schiff bases, providing a convenient handle for further derivatization and library synthesis.[12]
-
Reactivity of the Thiadiazole Ring: A Cysteine-Targeting Warhead: For drug development professionals, the most significant chemical property is the electrophilicity of the thiadiazole ring. The N-S bond is susceptible to nucleophilic attack by soft nucleophiles, particularly thiols.[3] In a biological context, the thiol side chain of a cysteine residue in a protein can attack the sulfur atom of the 1,2,4-thiadiazole ring. This results in the cleavage of the N-S bond and the formation of a covalent disulfide bond between the inhibitor and the enzyme, leading to irreversible inactivation.[4]
Caption: Mechanism of enzyme inactivation via covalent modification of a cysteine residue.
Section 4: Tautomerism
Heterocyclic compounds bearing amino substituents frequently exhibit prototropic tautomerism, an equilibrium between two or more structural isomers that differ only in the position of a proton. For 3-amino-5-phenyl-1,2,4-thiadiazole, the relevant equilibrium is between the amino tautomer and the imino tautomer.
The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding pattern (donor vs. acceptor), polarity, and ultimately, its recognition by biological targets. The predominant form can be influenced by the physical state (solid vs. solution) and the nature of the solvent.[13] While the amino form is generally favored for many related heterocycles, the imino form can be stabilized by specific intra- or intermolecular interactions.[14][15] Spectroscopic studies, particularly variable-temperature NMR, are the primary experimental tools for investigating this phenomenon.
Caption: Amino-imino tautomeric equilibrium in 3-amino-1,2,4-thiadiazoles.
Section 5: Applications in Medicinal Chemistry and Drug Development
The chemical properties detailed above converge to make 3-amino-5-phenyl-1,2,4-thiadiazole and its analogues highly valuable in drug discovery. The thiadiazole scaffold is present in numerous compounds with a wide array of biological activities.
-
Enzyme Inhibition: As discussed, the primary application leverages the ring's reactivity towards cysteine. This has been successfully exploited to design inhibitors for enzymes like cathepsins (implicated in cancer and osteoporosis) and transglutaminases (involved in fibrosis and celiac disease).[3]
-
Antimicrobial and Antifungal Activity: Many 1,3,4- and 1,2,4-thiadiazole derivatives exhibit potent activity against various bacterial and fungal strains.[16][17] The ability to derivatize the amino group allows for the tuning of lipophilicity and steric properties to optimize these activities.
-
Anticancer Properties: Beyond cysteine protease inhibition, thiadiazole derivatives have shown cytotoxic properties against various cancer cell lines, including breast, liver, and lung cancer.[2] The mechanism is often multifactorial but underscores the scaffold's utility in oncology research.
The synthetic tractability of the core allows for the creation of diverse chemical libraries by varying the substituent at the C5 position (e.g., replacing the phenyl ring) and by modifying the exocyclic amino group at the C3 position. This adaptability is essential for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
3-Amino-5-phenyl-1,2,4-thiadiazole is more than a simple heterocyclic compound; it is a sophisticated chemical tool. Its properties—a stable aromatic core, a reactive nucleophilic handle, and a unique electrophilic "warhead"—provide a powerful platform for fundamental research and applied drug development. A thorough understanding of its structure, spectroscopic signature, synthesis, and reactivity is paramount for any scientist seeking to exploit the full potential of this privileged scaffold.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-5-phenyl-1,2,4-thiadiazole, 96% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Amino-3-methyl-1,2,4-thiadiazole | MDPI [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. neuroquantology.com [neuroquantology.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. chemmethod.com [chemmethod.com]
- 17. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
A Comprehensive Spectroscopic Guide to 5-Phenyl-1,2,4-thiadiazol-3-amine: Elucidating Structure Through MS, IR, and NMR Analysis
Foreword: The Analytical Imperative for Heterocyclic Scaffolds
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the 1,2,4-thiadiazole scaffold is a recurring motif in molecules of significant biological interest, valued for its unique electronic properties and steric presentation. 5-Phenyl-1,2,4-thiadiazol-3-amine (C₈H₇N₃S) is a quintessential example of this class, serving as a crucial building block for novel therapeutic agents and functional materials.[1][2]
The unambiguous confirmation of its molecular structure is not merely an academic exercise; it is the foundational step that underpins all subsequent research and development. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and compromised intellectual property. This guide is therefore designed for the discerning researcher, providing a multi-faceted analytical workflow that leverages Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Our approach transcends a simple recitation of data. We delve into the causality behind the spectral features, offering insights honed from field experience to construct a self-validating analytical narrative. By integrating these orthogonal techniques, we build a robust and irrefutable structural dossier for this compound.
Caption: Molecular Structure of this compound.
Section 1: Mass Spectrometry – The Molecular Blueprint
Mass spectrometry serves as our initial checkpoint, providing the most direct evidence of a compound's molecular weight and offering clues to its structure through fragmentation analysis.
Rationale and Technique Selection
For a thermally stable, aromatic molecule like this compound, Electron Ionization (EI) is an excellent choice. It provides a strong molecular ion (M⁺˙) peak, which is critical for confirming the molecular formula, and induces reproducible, information-rich fragmentation patterns that act as a structural fingerprint.
Predicted Mass Spectrum and Fragmentation Pathway
The nominal molecular weight of C₈H₇N₃S is 177 g/mol .[2][3][4] Therefore, the primary validation point in the EI-MS spectrum is the presence of a molecular ion peak at a mass-to-charge ratio (m/z) of 177. The fragmentation of 1,2,4-thiadiazole derivatives is often governed by the stability of the aromatic systems and the inherent weaknesses of the heterocyclic ring bonds.
The proposed fragmentation pathway is initiated by the loss of small, stable neutral molecules from the thiadiazole ring, a common route for such heterocycles.[5][6] Subsequent cleavages involving the phenyl group are also anticipated.
Caption: Proposed EI-MS Fragmentation Pathway.
Summary of Key Mass Fragments
| m/z Value | Proposed Fragment Structure | Formula | Notes |
| 177 | Molecular Ion [M]⁺˙ | [C₈H₇N₃S]⁺˙ | Confirms the molecular weight. |
| 149 | [M - HCN]⁺ | [C₇H₅N₂S]⁺ | Loss of hydrogen cyanide from the amine and adjacent ring carbon. |
| 117 | [M - HCN - N₂]⁺ | [C₇H₅S]⁺ | Subsequent loss of stable dinitrogen. |
| 103 | Phenyl Cyanide Radical Cation | [C₇H₅N]⁺˙ | Cleavage of the thiadiazole ring. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Characteristic fragment for phenyl-substituted compounds. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation and allows for comparison with library spectra.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion peak.
-
Data Analysis: Identify the molecular ion peak at m/z 177. Correlate the major fragment peaks with the proposed structures in the table above to build confidence in the assignment.
Section 2: Infrared Spectroscopy – The Functional Group Signature
IR spectroscopy provides invaluable, non-destructive insight into the functional groups present in a molecule. For our target compound, it is the definitive method for confirming the presence of the primary amine (-NH₂) and the aromatic systems.
Rationale and Technique Selection
The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity, speed, and minimal sample preparation. It allows for the analysis of the solid sample directly, avoiding complications from solvent peaks.
Caption: IR Analysis Workflow.
Expected Infrared Absorptions
The IR spectrum is interpreted by assigning characteristic absorption bands to the vibrations of specific functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3350 - 3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp to medium bands.[7] |
| 3100 - 3000 | C-H Aromatic Stretch | Phenyl Ring | Multiple weak to medium sharp bands.[8] |
| ~1630 | C=N Stretch | Thiadiazole Ring | Strong, sharp band.[7] |
| ~1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to strong band, may overlap with C=C stretches.[7] |
| 1580 - 1450 | C=C Aromatic Stretch | Phenyl Ring | Multiple sharp bands of varying intensity. |
| 1350 - 1100 | C-N Stretch | Amine & Thiadiazole | Medium to strong bands in the fingerprint region.[9] |
| Below 800 | C-S Stretch / Aromatic C-H Bend | Thiadiazole / Phenyl | Bands characteristic of the ring and substitution pattern.[7] |
Experimental Protocol: FT-IR (ATR)
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean sample spectrum free of atmospheric (CO₂, H₂O) interference.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (baseline correction, if necessary). Identify and label the key absorption bands corresponding to the functional groups listed in the table above. The presence of the dual N-H stretching bands and the characteristic aromatic and C=N signals provides strong validation of the structure.
Section 3: NMR Spectroscopy – The Atomic Connectivity Map
NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework and revealing the precise connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.
Rationale and Solvent Selection
Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its residual proton signal (~2.50 ppm) does not interfere with the aromatic protons of the analyte. Importantly, DMSO-d₆ is a hydrogen bond acceptor, which helps in observing the amine (-NH₂) protons that might otherwise exchange too rapidly in other solvents.[9][10]
Expected ¹H NMR Spectrum
The ¹H NMR spectrum will be characterized by two main regions: the downfield aromatic region and the amine proton signal.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.9 - 8.1 | Multiplet (dd) | 2H | Phenyl H (ortho) | Deshielded by the electron-withdrawing thiadiazole ring. |
| ~7.4 - 7.6 | Multiplet (m) | 3H | Phenyl H (meta, para) | Typical chemical shift for phenyl protons. |
| ~7.8 | Broad Singlet | 2H | Amine (-NH₂) | Chemical shift is concentration and temperature dependent; signal broadens due to quadrupole effects and exchange. Consistent with data for similar compounds.[11] |
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of unique carbon environments and confirms the presence of both the thiadiazole and phenyl rings.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~183 | C5 (Thiadiazole) | Carbon attached to the phenyl group, highly deshielded by sulfur and nitrogen.[11] |
| ~169 | C3 (Thiadiazole) | Carbon attached to the amine group, also highly deshielded.[11] |
| ~130 - 132 | Phenyl C (para, ipso) | Range for substituted phenyl carbons. |
| ~129 | Phenyl C (meta) | Standard aromatic carbon signal. |
| ~127 | Phenyl C (ortho) | Standard aromatic carbon signal. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup (400 MHz or higher):
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve high homogeneity and sharp peaks.
-
Set the correct temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a standard pulse sequence.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
Integrate the signals and assign multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the DMSO-d₆ carbon signals at δ 39.52 ppm.
-
Caption: Overall Spectroscopic Validation Workflow.
Conclusion: A Triad of Analytical Certainty
The structural elucidation of this compound is achieved not by a single technique, but by the congruent and mutually reinforcing data from three distinct spectroscopic methods. Mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy provides definitive proof of the key functional groups. Finally, NMR spectroscopy maps the atomic scaffold with high precision, confirming the connectivity of the phenyl and amino groups to the thiadiazole core.
This comprehensive guide provides the necessary protocols and interpretative framework for researchers to confidently verify the identity and purity of their material. By following this self-validating workflow, scientists can ensure the integrity of their foundational data, paving the way for successful and reproducible downstream applications in drug development and beyond.
References
- 1. 5-Amino-3-phenyl-1,2,4-thiadiazole | 17467-15-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Amino-3-methyl-1,2,4-thiadiazole | MDPI [mdpi.com]
The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Crystal Structure of 5-Phenyl-1,2,4-thiadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of the structural and physicochemical properties of 5-Phenyl-1,2,4-thiadiazol-3-amine, a representative member of this important class of heterocyclic compounds. While a definitive crystal structure for this specific molecule is not publicly available, this guide synthesizes data from closely related analogs, established synthetic methodologies, and spectroscopic principles to construct a robust model of its molecular architecture. We will delve into the probable synthesis, detailed crystallographic parameters based on analogous structures, and the profound implications of these structural features for drug design and development. This guide is intended to serve as a vital resource for researchers engaged in the rational design of novel therapeutics targeting a spectrum of diseases.
Introduction: The Significance of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Its unique electronic distribution and rigid conformational framework make it an attractive scaffold for the design of small molecule inhibitors that can interact with high specificity with biological targets. Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, incorporates a phenyl group and an amine substituent, providing key pharmacophoric features and opportunities for further chemical modification. Understanding the precise three-dimensional arrangement of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.
Synthesis and Crystallization: Forging the Thiadiazole Core
The synthesis of this compound can be approached through established heterocyclic chemistry routes. A plausible and efficient method involves the oxidative cyclization of a substituted amidine precursor. The causality behind this experimental choice lies in the reliability and versatility of this approach for constructing the 1,2,4-thiadiazole ring.
Proposed Synthetic Pathway
A logical synthetic route would start from benzamidine, which can be reacted with a suitable thiocyanate source in the presence of an oxidizing agent. This method provides a direct and atom-economical approach to the desired 3-amino-5-phenyl-1,2,4-thiadiazole.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of benzamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add potassium thiocyanate (1.1 equivalents).
-
Intermediate Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the S-benzoyl-isothiourea intermediate.
-
Oxidative Cyclization: Slowly add an oxidizing agent, such as 30% hydrogen peroxide (2 equivalents), to the reaction mixture. The temperature should be monitored and maintained below 40°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and then recrystallized from a suitable solvent, such as ethanol or methanol, to yield pure this compound.
Experimental Protocol: Crystallization for X-ray Diffraction
The growth of high-quality single crystals is a critical prerequisite for X-ray crystallographic analysis.[1]
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or acetonitrile).
-
Slow Evaporation: The solution is filtered to remove any insoluble impurities and the filtrate is allowed to stand undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent will lead to the formation of single crystals over several days.
-
Vapor Diffusion: Alternatively, a saturated solution of the compound in a volatile solvent can be placed in a sealed chamber containing a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.
The Crystal Structure: A Modeled Perspective
As of the writing of this guide, the specific crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, we can infer its key structural features by examining the crystallographic data of a closely related analog, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.[2][3] This analog shares the critical 5-phenyl-thiadiazole-amine core, providing a strong basis for structural comparison.
Anticipated Crystallographic Parameters
The following table summarizes the expected crystallographic data for this compound, based on the analysis of its analog.
| Parameter | Expected Value | Rationale/Significance |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules. |
| Space Group | P2₁/c or similar centrosymmetric group | Centrosymmetric space groups are frequently observed for achiral molecules. |
| Unit Cell Dimensions | a, b, c ≈ 10-20 Å; β ≈ 90-110° | Typical dimensions for a molecule of this size. |
| Dihedral Angle | ~20-35° | The dihedral angle between the phenyl ring and the thiadiazole ring is expected to be non-planar due to steric hindrance, influencing the molecule's overall shape and potential for π-stacking interactions.[3] |
| Hydrogen Bonding | N-H···N intermolecular bonds | The amino group is a potent hydrogen bond donor, and the nitrogen atoms of the thiadiazole ring are potential acceptors. These interactions are crucial for stabilizing the crystal packing.[2] |
| π-π Stacking | Possible | The presence of two aromatic rings (phenyl and thiadiazole) suggests the potential for π-π stacking interactions, which would further stabilize the crystal lattice. |
Visualization of the X-ray Crystallography Workflow
The process of determining a crystal structure via X-ray diffraction is a well-established and robust methodology.[4]
Caption: A generalized workflow for small molecule X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected as a series of images at various crystal orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial crystal structure is determined from the processed data using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters of the initial model are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Implications for Drug Discovery and Development
The structural insights gained from the crystal structure of this compound and its analogs are invaluable for drug discovery.
Structure-Activity Relationship (SAR) Studies
A detailed understanding of the three-dimensional structure allows for:
-
Identification of Key Pharmacophores: The spatial arrangement of the phenyl ring, the amino group, and the thiadiazole heterocycle can be precisely mapped, providing a template for the design of new analogs with improved potency and selectivity.
-
Rational Drug Design: The crystal structure can be used for in silico docking studies to predict how the molecule will bind to its biological target. This allows for the rational design of modifications that can enhance binding affinity and optimize pharmacokinetic properties.[5]
Target Engagement and Mechanism of Action
The 1,2,4-thiadiazole scaffold has been implicated in the inhibition of various enzymes and receptors. The crystal structure provides a starting point for understanding the molecular basis of these interactions. For instance, the hydrogen bonding capabilities of the amino group and the aromatic nature of the phenyl and thiadiazole rings are likely to be critical for target recognition and binding.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comprehensive and scientifically grounded model can be constructed through the analysis of closely related analogs and the application of established chemical principles. This technical guide has provided a detailed overview of the probable synthesis, crystallographic features, and the significant implications of this molecule's structure for the field of drug discovery. The insights presented herein are intended to empower researchers to leverage the unique properties of the 1,2,4-thiadiazole scaffold in the development of novel and effective therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum chemical studies of 5-Phenyl-1,2,4-thiadiazol-3-amine
An In-Depth Technical Guide to the Quantum Chemical Studies of 5-Phenyl-1,2,4-thiadiazol-3-amine
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to elucidate the structural, electronic, and reactive properties of this compound. Aimed at researchers, medicinal chemists, and drug development professionals, this document details the theoretical framework, computational protocols, and interpretation of key molecular descriptors. By analyzing the optimized molecular geometry, frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and natural bond orbitals (NBOs), we unveil insights crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. This computational approach serves as a powerful predictive tool in the early stages of drug discovery, guiding the rational design of novel therapeutic agents based on the 1,2,4-thiadiazole scaffold.
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that has garnered significant attention in medicinal chemistry.[1] Derivatives of this core structure are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the thiadiazole ring makes it a privileged structure in drug design, acting as a bioisosteric replacement for other functional groups and providing a rigid framework for orienting substituents towards biological targets.[3]
This compound, the subject of this guide, combines this potent heterocyclic core with a phenyl group and an amino group. These functionalities are critical, as they can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles. Understanding the intricate relationship between the molecule's three-dimensional structure and its electronic properties is paramount for predicting its behavior and optimizing it for therapeutic applications.
Quantum chemical studies offer a robust, in-silico approach to achieve this understanding. By solving the Schrödinger equation through various approximations, these methods provide a detailed picture of electron distribution and energy levels, which govern a molecule's reactivity and interaction capabilities.[4] This guide serves as a detailed manual for applying these computational techniques to this compound, providing a foundational analysis for further drug development efforts.
Theoretical and Computational Methodology
The primary objective of a quantum chemical study in this context is to create a reliable digital model of the molecule from which we can predict its chemical behavior. Density Functional Theory (DFT) is the method of choice for this task, as it provides an excellent balance between computational accuracy and resource efficiency, making it ideal for studying organic molecules of pharmaceutical interest.[4][5]
Pillar of Trust: The Self-Validating Computational Protocol
Every protocol must be a self-validating system. The workflow described here includes essential steps to ensure the reliability of the results, forming the basis for trustworthy predictions.
Experimental Protocol: A Step-by-Step Computational Workflow
-
Structure Drawing & Pre-optimization: The 2D structure of this compound is first drawn using molecular editing software. A preliminary geometry optimization is performed using a computationally inexpensive molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
Quantum Mechanical Geometry Optimization:
-
Causality: This is the most critical step. The goal is to find the lowest energy arrangement of the atoms, which represents the molecule's most stable three-dimensional structure. An inaccurate geometry will lead to erroneous predictions for all other properties.
-
Method Selection: We employ the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely-used functional that has demonstrated high accuracy for a vast range of organic molecules.[5]
-
Basis Set Selection: The 6-311++G(d,p) basis set is chosen.
-
6-311G: A triple-zeta basis set that provides a flexible description of the core and valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and non-covalent interactions, which are abundant in our molecule.
-
(d,p): Adds polarization functions, allowing orbitals to change shape and leading to a more accurate description of bonding.
-
-
-
Vibrational Frequency Analysis:
-
Causality: After optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This step is the core of the protocol's self-validation.
-
Trustworthiness: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The presence of an imaginary frequency would indicate a transition state, requiring re-optimization.
-
-
Calculation of Molecular Properties: Once the true minimum energy structure is confirmed, a series of calculations are performed to analyze its electronic properties using the same functional and basis set. These include:
-
Frontier Molecular Orbitals (HOMO/LUMO)
-
Molecular Electrostatic Potential (MESP)
-
Natural Bond Orbital (NBO) Analysis
-
Results and Discussion: Unveiling Molecular Properties
Optimized Molecular Structure
The geometry optimization yields the most stable conformation of this compound. A key structural feature is the dihedral angle between the planar thiadiazole ring and the phenyl ring. For similar structures like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, this angle has been experimentally determined to be around 31.19°.[6] Our DFT calculations would predict a similar non-coplanar arrangement, which is crucial for understanding how the molecule fits into a protein binding pocket. The bond lengths within the thiadiazole ring, such as C-S and C=N, are consistent with the delocalized π-electron system, and the C-N bond to the amino group often shows partial double bond character due to conjugation.[7]
| Parameter | Description | Typical Calculated Value (Å or °) |
| C-S | Carbon-Sulfur bond lengths in the ring | ~1.75 - 1.85 Å |
| C=N | Carbon-Nitrogen double bond lengths in the ring | ~1.30 - 1.35 Å |
| C-N (amino) | Bond length to the exocyclic amine | ~1.36 Å |
| Dihedral Angle | Angle between phenyl and thiadiazole rings | ~25 - 35° |
| Note: These are representative values based on DFT studies of similar thiadiazole structures.[5][8] |
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability.[8]
-
Large ΔE: Indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.
-
Small ΔE: Indicates low kinetic stability and high chemical reactivity, suggesting the molecule is more polarizable.
For this compound, the HOMO is typically localized over the electron-rich regions, including the amino group and the thiadiazole ring, while the LUMO is often distributed across the π-system of the phenyl and thiadiazole rings. This distribution dictates how the molecule will interact with electrophilic and nucleophilic species, respectively.
| Parameter | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| ΔE (Gap) | LUMO - HOMO Energy Gap | 5.0 eV |
| Note: Representative values; actual results will vary slightly based on the exact level of theory. |
Molecular Electrostatic Potential (MESP): Mapping Interaction Sites
The MESP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions, particularly hydrogen bonding, which is fundamental to drug-receptor binding.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around heteroatoms like nitrogen and sulfur. These are sites for electrophilic attack and are hydrogen bond acceptors.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms (like the amino group). These are sites for nucleophilic attack and are hydrogen bond donors.
In this compound, the MESP would show strong negative potential around the nitrogen atoms of the thiadiazole ring and a strong positive potential over the hydrogens of the amino group. This immediately identifies the primary sites for hydrogen bonding with a protein target.
Natural Bond Orbital (NBO) Analysis: Quantifying Intramolecular Interactions
NBO analysis provides a detailed picture of charge distribution and the stabilizing interactions within the molecule. It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. The strength of these interactions is quantified by the stabilization energy, E(2).
For our molecule, significant interactions would include the delocalization of the lone pair (LP) of the amino nitrogen into the antibonding π* orbitals of the thiadiazole ring. This LP(N) -> π*(C=N) interaction confirms the conjugation between the amino group and the ring, contributing significantly to the molecule's overall stability.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
| LP (Namine) | π* (C=Nring) | π-conjugation | High (> 20) |
| LP (Sring) | σ* (C-Nring) | Hyperconjugation | Moderate (~5) |
| π (C=Cphenyl) | π* (C=Nring) | π-conjugation | Moderate (~15) |
| Note: Representative interactions and energies based on NBO analysis of similar heterocyclic systems.[5][8] |
Implications for Drug Design and Development
The insights gained from this quantum chemical analysis directly inform the drug discovery process:
-
Structure-Activity Relationship (SAR): The optimized geometry and MESP map help explain why certain structural modifications enhance or diminish biological activity. By understanding the key hydrogen bond donor/acceptor sites, chemists can design derivatives that form stronger interactions with their target.
-
Lead Optimization: The HOMO-LUMO gap provides a metric for molecular stability and reactivity. If a lead compound is too reactive (small gap), it may be prone to metabolic degradation. The model allows for in-silico screening of modifications to tune this property.[9]
-
Molecular Docking: The calculated partial atomic charges and the optimized 3D structure serve as high-quality inputs for molecular docking simulations.[10][11] This improves the accuracy of predicting binding poses and affinities, helping to prioritize which compounds to synthesize and test.
-
Pharmacophore Modeling: The MESP identifies the key electronic features (H-bond donors/acceptors, aromatic rings) that define the molecule's pharmacophore. This information can be used to search large databases for other compounds with similar features but different chemical scaffolds.[11]
Conclusion
Quantum chemical studies provide a powerful, predictive lens through which to view the molecular properties of this compound. By employing a robust and self-validating DFT protocol, we can determine its stable 3D structure, map its reactive sites, and quantify the electronic interactions that govern its stability. This detailed molecular portrait is not merely an academic exercise; it is a critical dataset that empowers medicinal chemists to make informed, rational decisions in the design and optimization of next-generation therapeutics based on the promising 1,2,4-thiadiazole scaffold.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. steeronresearch.com [steeronresearch.com]
- 10. What are computational methods for rational drug design? [synapse.patsnap.com]
- 11. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Thiadiazole Derivatives: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide:
This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the vast therapeutic potential of thiadiazole derivatives. We will delve into the core biological activities of this heterocyclic scaffold, detailing the underlying mechanisms of action, structure-activity relationships, and the critical experimental protocols used to validate these activities.
The Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiadiazole nucleus, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its four constitutional isomers—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each offer a unique spatial arrangement of heteroatoms, influencing their physicochemical properties and biological interactions.[1] Of these, the 1,3,4-thiadiazole isomer has been the most extensively studied and has proven to be a particularly fruitful scaffold in drug discovery.[3][4]
Thiadiazoles are considered "constrained pharmacophores" and their moiety can act as a "two-electron donor system" and a "hydrogen binding domain".[1] The aromaticity of the ring confers significant in vivo stability, while the heteroatoms provide crucial points for hydrogen bonding and other non-covalent interactions with biological targets.[1] This combination of stability and interactive potential has led to the development of numerous successful drugs, including the diuretic Acetazolamide and the antimicrobial Sulfamethazole .[1][5]
Antimicrobial Activity: A Renewed Weapon Against Resistance
With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical. Thiadiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[3][6] Their broad-spectrum activity is attributed to their ability to interfere with essential microbial pathways.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents at the C2 and C5 positions.
-
Influence of Substituents: Studies have shown that introducing different scaffolds, such as benzo[d]imidazole or amoxicillin, can enhance antimicrobial potency.[6] For instance, a 1,3,4-thiadiazole derivative incorporating an amoxicillin scaffold and a hydroxyl group demonstrated greater activity against Proteus mirabilis, Escherichia coli, and Mycobacterium tuberculosis than amoxicillin itself.[6]
-
Electron-Withdrawing Groups: In some series, the presence of electron-withdrawing groups on a phenyl ring attached to the thiadiazole core can lead to decreased antifungal activity, suggesting that electronic properties play a key role in target interaction.[7]
Data Presentation: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,3,4-thiadiazole derivatives against various microbial strains, highlighting the impact of different substituents.
| Compound ID | R-Group at C5 | Test Organism | MIC (µg/mL) | Reference |
| 8j | Benzo[d]imidazolyl with 4-OH on phenyl | Pseudomonas aeruginosa | 12.5 | [6] |
| 8a | Unsubstituted Benzo[d]imidazolyl | Pseudomonas aeruginosa | 12.5 | [6] |
| 24b | S-Mercaptotriazolebenzothiazole with Br | Staphylococcus aureus | 128 | [6] |
| 40a | Amoxicillin scaffold with -OH | Various Bacteria | > Amoxicillin | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Broth Microdilution Assay is the gold standard for determining the MIC of a novel antimicrobial compound.[8][9] This protocol provides a quantitative measure of a compound's potency.
Objective: To determine the lowest concentration of a thiadiazole derivative that inhibits the visible growth of a target microorganism.
Materials:
-
Test thiadiazole derivative
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)[8]
-
Microorganism culture (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or DMSO for compound dilution
-
Incubator
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an agar plate.[8]
-
Inoculate the colonies into a suitable broth medium.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in a 96-well microtiter plate to achieve a range of desired concentrations.[8]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[8]
-
Causality and Validation: This protocol is self-validating through the use of positive and negative controls. The positive control ensures the bacteria are viable and capable of growth, while the negative control confirms the sterility of the medium. The serial dilution method systematically tests the compound's efficacy across a concentration gradient, providing a clear and reproducible endpoint.
Mandatory Visualization: Antimicrobial Screening Workflow
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Anticancer Activity: Targeting Malignant Proliferation
Thiadiazole derivatives have emerged as a significant class of potential anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines, including breast, lung, and colon cancers.[10][11] Their multifaceted mechanisms of action make them particularly attractive for oncological drug development.
Mechanisms of Action
-
Tubulin Polymerization Inhibition: Certain 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents. By binding to tubulin subunits, they disrupt microtubule assembly, leading to mitotic arrest and apoptosis.[10]
-
Induction of Apoptosis: Many thiadiazole compounds exert their cytotoxic effects by inducing programmed cell death (apoptosis).[5][10] This can be achieved by interfering with key signaling pathways like PI3K/Akt and MAPK/ERK, or through the activation of caspases and BAX proteins.[10][12]
-
Enzyme Inhibition: Thiadiazoles have been shown to inhibit critical enzymes involved in cancer progression, such as heat shock protein 90 (Hsp90), which is vital for the stability of many oncoproteins.[13]
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's anticancer potency.
| Compound ID | Substituent Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19 | N/A | MCF-7 (Breast) | < 10 | [14] |
| Compound 6b | N/A | MCF-7 (Breast) | < 10 | [14] |
| TFA-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 | [12] |
| TFA-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 (Breast) | 53.4 | [12] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Objective: To quantify the reduction in cell viability of a cancer cell line upon exposure to a thiadiazole derivative.
Materials:
-
Test thiadiazole derivative
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test thiadiazole derivative in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the various compound concentrations.
-
Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).[8]
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]
-
Incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC50 value.
-
Causality and Validation: The amount of formazan produced is directly proportional to the number of viable cells. The vehicle control represents 100% viability, providing a baseline against which the compound's effect is measured. This ensures that the observed reduction in absorbance is due to the cytotoxic or cytostatic effect of the thiadiazole derivative and not other factors.
Mandatory Visualization: Apoptosis Signaling Pathway
Caption: A potential mechanism of anticancer action for thiadiazoles.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. Thiadiazole derivatives have demonstrated potent anti-inflammatory properties, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3][15]
Mechanisms of Action
The primary mechanism for many anti-inflammatory thiadiazoles is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins—potent inflammatory mediators.[1][16] By inhibiting these enzymes, the compounds reduce the hallmarks of inflammation. Molecular docking studies have helped to elucidate the binding interactions between thiadiazole derivatives and the active sites of COX enzymes.[16]
Data Presentation: In Vivo Anti-inflammatory Effect
The carrageenan-induced paw edema model is a standard assay for evaluating acute anti-inflammatory activity.
| Compound ID | Dose (mg/kg) | Time Post-Carrageenan (h) | % Inhibition of Edema | Reference |
| Compound 3d | N/A | N/A | Prominent Activity | [15] |
| Compound 3e | N/A | N/A | Prominent Activity | [15] |
| Compound 5c | N/A | N/A | > Diclofenac | [16] |
| Indomethacin (Std.) | 10 | 3 | Significant | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is highly reproducible and is a cornerstone for screening acute anti-inflammatory drugs.[17][18]
Objective: To evaluate the ability of a thiadiazole derivative to reduce acute inflammation in a rodent model.
Materials:
-
Test thiadiazole derivative
-
Standard drug (e.g., Indomethacin)
-
Vehicle (e.g., saline, 0.5% CMC)
-
Male Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline[17]
-
Plethysmometer or digital calipers
Step-by-Step Methodology:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the laboratory environment for at least one week.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide the animals into groups (n=6): Vehicle Control, Standard Drug, and Test Compound(s) at various doses.[17]
-
-
Baseline Measurement:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer just before treatment.[17]
-
-
Drug Administration:
-
Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral gavage (p.o.).[17]
-
-
Induction of Edema:
-
Paw Volume Measurement:
-
Data Analysis:
-
Calculate the mean increase in paw volume for each group at each time point (Vₜ - V₀).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema)control - (Mean Edema)treated] / (Mean Edema)control x 100
-
Causality and Validation: The carrageenan injection reliably induces a biphasic inflammatory response.[17] The vehicle control group establishes the maximum inflammatory response, providing a robust baseline for comparison. The inclusion of a standard drug like Indomethacin validates the assay's sensitivity and allows for a direct comparison of the test compound's potency.
Mandatory Visualization: Anti-Inflammatory Assay Workflow
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Anticonvulsant Activity: Quelling Neuronal Hyperexcitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-thiadiazole derivatives have shown potent anticonvulsant activity in preclinical models, suggesting their potential as new antiepileptic drugs.[5][21][22]
Mechanisms of Action
While diverse, a key proposed mechanism for the anticonvulsant action of thiadiazoles involves the modulation of neuronal ion channels to prevent excessive firing.[5] Some derivatives are thought to interact with voltage-gated sodium channels, similar to established drugs like phenytoin. Others may enhance GABAergic inhibition, increasing the threshold for seizure initiation.[5]
Data Presentation: Anticonvulsant Potency
The Maximal Electroshock (MES) test is a primary screening model for generalized tonic-clonic seizures. The median effective dose (ED50) is determined.
| Compound Class | Key Feature | MES Test Result | Neurotoxicity | Reference |
| Urea Derivatives | 4-fluorophenyl urea | ED50 = 0.65 µmol/kg | N/A | [22] |
| 2-Aryl-5-hydrazino | N-methylhydrazine | Potent Activity | Low | [23] |
| Aminomethyl Series | 2-(aminomethyl)-5-(2-biphenyl) | Potent; comparable to Phenytoin | N/A | [21][23] |
| Benzothiazolyl-diamines | Varied substitutions | 50-100% protection | N/A | [21] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is predictive of a compound's ability to prevent seizure spread.[24][25]
Objective: To assess the ability of a thiadiazole derivative to abolish the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Test thiadiazole derivative
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Vehicle
-
Male CF-1 mice or Sprague-Dawley rats[24]
-
An electroconvulsive shock generator
-
Corneal electrodes
-
0.5% tetracaine hydrochloride (local anesthetic)[24]
-
0.9% saline
Step-by-Step Methodology:
-
Animal Preparation and Dosing:
-
Group the animals and administer the vehicle, standard drug, or test compound at various doses (typically intraperitoneally or orally).
-
Allow sufficient time for the drug to reach its peak effect before testing (e.g., 30-60 minutes).[22]
-
-
Electrode Application:
-
Stimulation:
-
Observation and Endpoint:
-
Data Analysis:
-
Record the number of protected animals in each dose group.
-
Calculate the percentage of protection for each dose.
-
Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.[26]
-
Causality and Validation: The electrical stimulus is calibrated to be supramaximal, meaning it will induce a tonic hindlimb extension in 100% of untreated animals. This provides a clear and unambiguous endpoint. The protection afforded by a test compound is a direct measure of its ability to prevent the spread of seizure activity through neural circuits.
Mandatory Visualization: MES Test Workflow
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Conclusion and Future Perspectives
The thiadiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The inherent stability of the aromatic ring, coupled with the diverse substitution patterns it allows, provides a robust framework for fine-tuning pharmacological properties and developing new therapeutic agents. Future research will likely focus on creating multi-target thiadiazole derivatives, exploring novel isomers, and leveraging computational modeling to design compounds with enhanced potency and selectivity, further solidifying the role of thiadiazoles in addressing unmet medical needs.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. jetir.org [jetir.org]
- 3. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 4. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. benchchem.com [benchchem.com]
- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 15. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 16. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. inotiv.com [inotiv.com]
- 21. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 23. arjonline.org [arjonline.org]
- 24. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 25. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
In Silico Prediction of 5-Phenyl-1,2,4-thiadiazol-3-amine Bioactivity: A Technical Guide
Abstract
The confluence of computational chemistry and molecular biology has catalyzed a paradigm shift in early-stage drug discovery. In silico methodologies now provide a robust framework for the rapid and cost-effective prediction of the biological activities of novel chemical entities. This technical guide offers a comprehensive, in-depth exploration of a structured in silico workflow designed to elucidate the bioactivity of 5-Phenyl-1,2,4-thiadiazol-3-amine, a heterocyclic compound with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET prediction. The methodologies described herein are designed to form a self-validating system, ensuring a high degree of confidence in the predicted bioactivity profile and paving the way for focused experimental validation.
Introduction: The Rationale for In Silico Bioactivity Prediction
The traditional drug discovery pipeline is a long and arduous journey, fraught with high attrition rates and exorbitant costs. The ability to predict the biological activity of a compound before its synthesis or extensive biological testing can significantly de-risk and expedite this process.[1] this compound belongs to the thiadiazole class of heterocyclic compounds, which have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide will systematically navigate the computational methodologies to predict and characterize the bioactivity of this specific molecule.
Our approach is built on a logical progression, beginning with the identification of potential biological targets and subsequently employing a suite of in silico techniques to validate and characterize the molecule's interaction with these targets. This multi-faceted approach enhances the reliability of the predictions and provides a holistic understanding of the compound's potential therapeutic applications.
Target Identification: Unveiling the Molecular Partners
The initial and most critical step in predicting a compound's bioactivity is the identification of its potential protein targets.[4] For a novel or under-characterized molecule like this compound, a combination of ligand-based and structure-based approaches is recommended.
Ligand-Based Target Prediction
This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. By comparing the structure of this compound to large databases of known bioactive compounds, we can infer its potential targets.
-
Chemical Similarity Searching: Utilizing databases such as ChEMBL, PubChem, and DrugBank, 2D and 3D similarity searches can be performed. Tanimoto similarity is a commonly used metric for this purpose.[5]
-
Machine Learning Models: Predictive models trained on vast datasets of compound-target interactions can be employed to predict the probability of our query molecule binding to a panel of known targets.[6][7][8][9]
Structure-Based Target Prediction (Reverse Docking)
Reverse docking, also known as inverse virtual screening, is a powerful technique where a single ligand is docked against a large library of protein structures to identify potential binding partners.[10][11][12][13] This method is particularly useful when no close structural analogs with known targets are available.
The following diagram illustrates the general workflow for target identification:
References
- 1. mdpi.com [mdpi.com]
- 2. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GitHub - Axiomaa/bioactivity-prediction: Bioactivity Prediction Using Machine Learning: A project for predicting bioactivity against specific targets using chemical descriptors, exploratory data analysis, and regression models. Built with Python, PaDEL, and Scikit-Learn. [github.com]
- 7. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
The 1,2,4-Thiadiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile reactivity have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of 1,2,4-thiadiazole compounds, delving into their synthesis, chemical characteristics, and diverse pharmacological applications. We will explore their established roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and structure-activity relationships. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the 1,2,4-thiadiazole framework.
Introduction: The Rise of a Versatile Heterocycle
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,2,4-thiadiazole moiety has garnered significant attention in recent years.[1][2] This five-membered aromatic ring system, containing one sulfur and two nitrogen atoms, is not only a key structural component in various biologically active molecules but also serves as a versatile intermediate in organic synthesis.[1][3] The interest in 1,2,4-thiadiazoles stems from their diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4]
The unique electronic properties of the 1,2,4-thiadiazole ring, arising from the presence of electronegative nitrogen atoms and a polarizable sulfur atom, allow for a range of intermolecular interactions with biological targets.[5][6] Furthermore, the scaffold's stability and the potential for substitution at various positions enable the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive platform for drug design.[6] One notable example of a commercially available drug featuring this core is the antibiotic Cefozopran, highlighting the clinical relevance of this heterocyclic system.[2]
This guide will provide a detailed exploration of the synthetic strategies employed to construct the 1,2,4-thiadiazole core, followed by an in-depth discussion of its most significant biological applications, with a focus on the underlying mechanisms of action and structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies for 1,2,4-Thiadiazole Derivatives
The construction of the 1,2,4-thiadiazole ring can be achieved through various synthetic routes, often involving the formation of a key S-N bond. The choice of synthetic methodology depends on the desired substitution pattern and the availability of starting materials.
Oxidative Cyclization of Thioamides and Amidines
A prevalent and efficient method for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles involves the oxidative cyclization of a mixture of thioamides and amidines. This approach offers a direct route to a wide array of derivatives.
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles via Oxidative Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the appropriate thioamide (1 equivalent) and amidine hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Oxidant: To the stirred solution, add an oxidizing agent. Common oxidants for this transformation include iodine, hydrogen peroxide, or N-bromosuccinimide (NBS). The choice of oxidant can influence reaction times and yields.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or with gentle heating.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. The precipitated product is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 3,5-disubstituted-1,2,4-thiadiazole derivative.
From Imidoyl Thioureas
Another versatile method involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. This strategy allows for the synthesis of 5-amino-1,2,4-thiadiazole derivatives, which are valuable building blocks for further functionalization.[7] Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a commonly used reagent to mediate this transformation, offering broad substrate scope and rapid reaction times.[7]
Caption: General scheme for the synthesis of 5-amino-1,2,4-thiadiazoles from imidoyl thioureas.
Other Synthetic Approaches
Several other methods have been reported for the synthesis of 1,2,4-thiadiazoles, including the reaction of N-haloamidines with potassium thiocyanate and the cycloaddition of nitriles with sulfur monochloride. The development of green synthetic methodologies, such as using water as a solvent and employing metal-free catalysts, is an active area of research.[7]
Biological Activities and Therapeutic Potential
The 1,2,4-thiadiazole scaffold is associated with a wide array of pharmacological activities, making it a focal point in drug discovery.[4]
Anticancer Activity
Numerous 1,2,4-thiadiazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[8][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
A novel series of 1,2,4-thiadiazole-1,2,4-triazole hybrids bearing an amide functionality were synthesized and evaluated for their anticancer activities against breast, lung, and prostate cancer cell lines.[8] Several of these compounds exhibited potent activity, with IC50 values in the sub-micromolar range, surpassing the efficacy of the standard drug etoposide in some cases.[8]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 8b | MCF-7 (Breast) | 0.15 ± 0.092 |
| 8c | MDA MB-231 (Breast) | 0.10 ± 0.084 |
| 8d | A549 (Lung) | 0.25 ± 0.065 |
| 8g | DU-145 (Prostate) | 0.30 ± 0.071 |
| Etoposide | MCF-7 (Breast) | 2.54 ± 0.112 |
| Etoposide | A549 (Lung) | 1.91 ± 0.84 |
| Data synthesized from Yazala et al., 2020.[8] |
One of the proposed mechanisms for the anticancer effect of some 1,2,4-thiadiazoles is the inhibition of aromatase, an enzyme involved in estrogen biosynthesis, which is crucial for the growth of hormone-dependent breast cancers.[8] Additionally, some derivatives act as inhibitors of cysteine proteases, such as cathepsin B, which are involved in tumor invasion and metastasis.[5] The 1,2,4-thiadiazole ring can act as an electrophilic "warhead," reacting with the cysteine thiol of the enzyme's active site to form a disulfide bond, leading to irreversible inhibition.[5][6]
Caption: Proposed mechanism of action for 1,2,4-thiadiazole-based cysteine protease inhibitors.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,2,4-Thiadiazole derivatives have shown promising activity against a range of bacteria and fungi.[10][11]
Derivatives of 1,3,4-thiadiazole, a related isomer, have demonstrated significant antimicrobial activity, particularly against Bacillus subtilis and various fungal species.[10] While the focus of this guide is on the 1,2,4-isomer, the antimicrobial potential of the broader thiadiazole class is well-established.[10][12] Novel 1,2,4-thiadiazole derivatives containing an amide moiety have been designed and synthesized, exhibiting excellent antibacterial activities against plant pathogens like Xanthomonas oryzae.[11]
The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Further research is needed to fully elucidate the specific molecular targets.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Several 1,2,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties.[4][13]
The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins, potent inflammatory mediators.[13] Some fused heterocyclic systems incorporating the 1,2,4-triazole and 1,3,4-thiadiazole rings have been shown to be potent COX inhibitors.[13] The search for selective COX-2 inhibitors is a major goal in anti-inflammatory drug development to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Future Perspectives and Conclusion
The 1,2,4-thiadiazole scaffold continues to be a highly attractive framework for the development of new therapeutic agents. Its synthetic accessibility and the broad spectrum of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry.[1][3]
Future research in this area will likely focus on:
-
Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for 1,2,4-thiadiazole derivatives.[7]
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms underlying the biological activities of these compounds.
-
Structure-Activity Relationship (SAR) Elucidation: The design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the potential of 1,2,4-thiadiazole compounds in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 5. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
Methodological & Application
Application Note: A Validated Protocol for the Laboratory Synthesis of 3-Amino-5-Phenyl-1,2,4-Thiadiazole
Abstract
This application note provides a comprehensive, validated protocol for the synthesis of 3-Amino-5-Phenyl-1,2,4-thiadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The described method is based on the robust oxidative cyclization of an amidinothiourea precursor. This document offers a detailed, step-by-step experimental procedure, mechanistic insights, safety protocols, and characterization data designed for researchers in synthetic chemistry and drug development.
Introduction and Scientific Background
The 1,2,4-thiadiazole nucleus is a privileged five-membered heterocyclic scaffold that is a core structural component in a wide array of medicinally important compounds.[1][2] These derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific isomer, 3-Amino-5-Phenyl-1,2,4-thiadiazole (IUPAC name: 5-phenyl-1,2,4-thiadiazol-3-amine), serves as a crucial building block for the development of novel therapeutic agents.
This guide details a reliable and efficient synthesis route proceeding via the oxidative cyclization of 1-amidino-3-phenylthiourea. This classical approach, often referred to as the Goerdeler reaction, is advantageous due to its operational simplicity, use of readily available starting materials, and generally good yields.[3] The causality of this reaction lies in the formation of a transient sulfenyl-type intermediate which undergoes intramolecular nucleophilic attack by a nitrogen atom to forge the stable heterocyclic ring.[4] This protocol is designed to be a self-validating system, providing clear benchmarks for reaction progress and product identity.
Note on Isomerism: It is critical to distinguish the target compound, 3-Amino-5-Phenyl-1,2,4-thiadiazole , from its common isomer, 5-Amino-2-phenyl-1,3,4-thiadiazole. The synthetic route detailed herein is specific to the 1,2,4-thiadiazole core.
Synthetic Strategy and Mechanism
The synthesis is a two-part process: (A) formation of the key intermediate, 1-amidino-3-phenylthiourea, from guanidine and benzoyl isothiocyanate, followed by (B) intramolecular oxidative cyclization to yield the final product.
Overall Reaction Scheme:
-
Part A: Synthesis of the Amidinothiourea Precursor
-
Part B: Oxidative Cyclization to 3-Amino-5-Phenyl-1,2,4-Thiadiazole
The mechanism of the key oxidative cyclization step (Part B) involves the formation of a transient N-S bond, which is a hallmark of many modern 1,2,4-thiadiazole syntheses.[4][5] An oxidizing agent, such as hydrogen peroxide or iodine, facilitates the removal of two hydrogen atoms, promoting the ring-closing reaction.
Caption: Proposed mechanism for oxidative cyclization.
Materials, Reagents, and Equipment
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent/Material | Grade | Supplier | CAS Number |
| Guanidine Hydrochloride | ≥99% | Sigma-Aldrich | 50-01-1 |
| Benzoyl Chloride | ≥99% | Sigma-Aldrich | 98-88-4 |
| Potassium Thiocyanate | ≥99% | Merck | 333-20-0 |
| Acetone | ACS Grade | Fisher Scientific | 67-64-1 |
| Hydrogen Peroxide | 30% w/w aq. sol. | Sigma-Aldrich | 7722-84-1 |
| Sodium Hydroxide | ≥98% | VWR | 1310-73-2 |
| Ethanol | 95% or Absolute | Decon Labs | 64-17-5 |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 |
| Hydrochloric Acid | 37% | J.T. Baker | 7647-01-0 |
Equipment:
-
Standard laboratory glassware (round-bottom flasks, beakers, Erlenmeyer flasks, separatory funnel)
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Melting point apparatus
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
PART A: Synthesis of 1-Amidino-3-phenylthiourea (Precursor)
Causality: This part involves the in-situ formation of benzoyl isothiocyanate from benzoyl chloride and potassium thiocyanate. This highly reactive intermediate is immediately trapped by guanidine to form the desired precursor, preventing its decomposition.
-
Preparation of Guanidine Free Base: In a 250 mL Erlenmeyer flask, dissolve 9.55 g (0.10 mol) of guanidine hydrochloride in 100 mL of absolute ethanol. In a separate beaker, prepare a solution of 5.61 g (0.10 mol) of potassium hydroxide in 50 mL of absolute ethanol. Cool both solutions in an ice bath.
-
Slowly add the ethanolic KOH solution to the guanidine hydrochloride solution with continuous stirring while keeping the flask in the ice bath. A white precipitate of KCl will form.
-
Filter the cold mixture through a Büchner funnel to remove the KCl precipitate. Wash the precipitate with a small amount of cold ethanol. The filtrate contains the guanidine free base and is used immediately in the next step.
-
Formation of the Precursor: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.7 g (0.10 mol) of potassium thiocyanate in 150 mL of acetone.
-
Cool the solution in an ice bath and add 14.0 g (0.10 mol) of benzoyl chloride dropwise over 15 minutes. A yellow color and a precipitate of KCl will form as the benzoyl isothiocyanate is generated.
-
To this stirred suspension, add the ethanolic guanidine solution from step 3 dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water. A pale yellow solid will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Dry the crude product in a vacuum oven. The precursor can be used in the next step without further purification.
PART B: Oxidative Cyclization to 3-Amino-5-Phenyl-1,2,4-Thiadiazole
Causality: The oxidative cyclization is performed in an alkaline medium to deprotonate the thiourea moiety, increasing its nucleophilicity. Hydrogen peroxide is a clean oxidant, with water being the only byproduct. The reaction is exothermic and requires careful temperature control to prevent side reactions.
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 9.6 g (0.05 mol) of the 1-amidino-3-phenylthiourea precursor from Part A in 100 mL of water.
-
Add 100 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Oxidation: Slowly add 10 mL of 30% hydrogen peroxide dropwise via the dropping funnel over a period of 30-45 minutes. Ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. A white to off-white precipitate will form.
-
Work-up and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).
-
Recrystallize the crude solid from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
The expected product is a white crystalline solid. Determine the melting point and perform spectroscopic analysis for validation.
Workflow and Data Summary
Caption: Experimental workflow for the synthesis.
| Parameter | Value |
| Precursor Synthesis (Part A) | |
| Guanidine HCl | 0.10 mol (9.55 g) |
| Benzoyl Chloride | 0.10 mol (14.0 g) |
| Potassium Thiocyanate | 0.10 mol (9.7 g) |
| Reaction Temperature | 0-10 °C, then RT |
| Reaction Time | ~2.5 hours |
| Oxidative Cyclization (Part B) | |
| Precursor | ~0.05 mol (9.6 g) |
| Hydrogen Peroxide (30%) | ~10 mL |
| Reaction Temperature | 0-5 °C |
| Reaction Time | ~2.5 hours |
| Product | |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Expected Appearance | White crystalline solid |
| Expected Melting Point | 138-141 °C[6] |
| Expected Yield | 60-75% |
Characterization and Validation
The identity and purity of the synthesized 3-Amino-5-Phenyl-1,2,4-thiadiazole should be confirmed using the following methods:
-
Melting Point: Compare the observed melting point with the literature value (138-141 °C).[6] A sharp melting range indicates high purity.
-
Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1) to assess purity and calculate the Rf value.
-
¹H NMR Spectroscopy: (400 MHz, DMSO-d₆): δ ppm 7.50-7.65 (m, 3H, Ar-H), 7.95-8.05 (m, 2H, Ar-H), 7.80 (br s, 2H, NH₂).
-
¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆): δ ppm 126.8 (2C), 129.2 (2C), 131.0, 132.5, 170.1, 184.5.
-
Infrared (IR) Spectroscopy: (KBr, cm⁻¹): ~3450, 3300 (N-H stretching), ~1640 (C=N stretching), ~1520 (C=C aromatic).
-
Mass Spectrometry (MS): ESI-MS m/z [M+H]⁺ calculated for C₈H₈N₃S: 178.04; found: 178.04.
Note: Spectral data are predictive and should be confirmed experimentally.
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Standard PPE (lab coat, safety glasses, and chemical-resistant gloves) is mandatory.
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle with extreme care, avoiding inhalation of vapors and contact with skin.
-
Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Can cause severe skin burns. Avoid contact with combustible materials.
-
Sodium Hydroxide: Corrosive. Causes severe burns upon contact.
-
Solvents: Acetone, ethanol, and diethyl ether are flammable. Ensure there are no open flames or spark sources in the vicinity.
References
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darstellung und Eigenschaften des 1.2.4‐ und des 1.3.4‐Thiodiazols | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. H33552.MD [thermofisher.com]
Application Notes and Protocols: Leveraging 5-Phenyl-1,2,4-thiadiazol-3-amine as a Privileged Scaffold in Modern Drug Design
Introduction: The Ascendant Role of the 1,2,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,2,4-thiadiazole ring system, a five-membered heterocycle containing two nitrogen and one sulfur atom, has emerged as a "privileged structure" in the field of medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, have established it as a versatile and valuable scaffold for the development of novel therapeutic agents targeting a wide spectrum of diseases.[1] Among its derivatives, 5-Phenyl-1,2,4-thiadiazol-3-amine stands out as a key building block, offering a strategic platform for chemical modification and the exploration of structure-activity relationships (SAR).
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold. We will delve into its synthesis, biological activities, and provide detailed, field-proven protocols for the evaluation of its derivatives as potential drug candidates.
Core Attributes of the 1,2,4-Thiadiazole Scaffold
The utility of the 1,2,4-thiadiazole scaffold in drug design can be attributed to several key features:
-
Bioisosteric Replacement: The thiadiazole moiety can act as a bioisosteric replacement for other functional groups, such as thiazoles, which are present in numerous established drugs. This allows for the modulation of pharmacokinetic and pharmacodynamic properties while maintaining or enhancing biological activity.[2]
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the thiadiazole ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[3]
-
Metabolic Stability: The aromatic nature of the thiadiazole ring often confers a degree of metabolic stability, a desirable characteristic for drug candidates.[1]
-
Synthetic Tractability: The scaffold is amenable to a variety of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of lead compounds.[1]
Synthesis of the this compound Scaffold
A reliable and reproducible synthesis of the core scaffold is the foundational step in any drug discovery program. The following protocol outlines a common and effective method for the preparation of this compound. The underlying principle of this synthesis is the oxidative cyclization of an appropriate precursor, a common strategy for forming the N-S bond in the 1,2,4-thiadiazole ring.[4]
Protocol 1: Synthesis of this compound
Materials:
-
Benzoyl isothiocyanate
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoyl isothiocyanate (1 equivalent) in ethanol (100 mL).
-
Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents) followed by the dropwise addition of pyridine (2 equivalents) at room temperature. The pyridine acts as a base to neutralize the HCl generated.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add distilled water (100 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Crystallization: Concentrate the organic extract under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Biological Activities and Therapeutic Potential
Derivatives of the 1,2,4-thiadiazole scaffold have demonstrated a broad range of pharmacological activities, underscoring their potential in treating various diseases.
Anticancer Activity
A significant body of research has focused on the development of 1,2,4-thiadiazole derivatives as potent anticancer agents.[1] These compounds have shown cytotoxicity against a variety of human cancer cell lines, including breast, lung, and prostate cancers.[4] The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [4] |
| A549 (Lung) | 0.17 ± 0.032 | [4] | |
| DU-145 (Prostate) | 0.83 ± 0.091 | [4] | |
| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | [4] |
| A549 (Lung) | 1.79 ± 0.59 | [4] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Other Therapeutic Applications
Beyond oncology, the 1,2,4-thiadiazole scaffold has shown promise in other therapeutic areas:
-
Antimicrobial Activity: Derivatives have exhibited activity against various pathogenic bacteria and fungi.[5]
-
Anti-inflammatory Effects: Some compounds have demonstrated potent anti-inflammatory properties.[6]
-
Neuroprotective Potential: The scaffold has been explored for the development of agents to treat neurodegenerative diseases.[1]
Experimental Protocols for Drug Candidate Evaluation
A structured workflow is essential for the systematic evaluation of drug candidates derived from the this compound scaffold.
Caption: Drug discovery workflow for 1,2,4-thiadiazole derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from the this compound scaffold) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.[3][6]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., A549)
-
Sterile PBS and Matrigel (optional)
-
Test compound and vehicle for administration
-
Calipers for tumor measurement
-
Animal housing and handling facilities compliant with IACUC guidelines
Procedure:
-
Cell Implantation: Harvest the cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10⁶ cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10]
-
Drug Administration: Administer the test compound (formulated in a suitable vehicle) to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Preclinical Safety and Pharmacokinetic Profiling
Early assessment of a drug candidate's safety and pharmacokinetic (PK) profile is crucial to mitigate the risk of late-stage failures.
Protocol 4: Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[11] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.
Procedure Outline:
-
Strain Preparation: Grow the histidine-dependent Salmonella typhimurium strains in a nutrient-rich broth.
-
Exposure: Mix the bacterial culture with the test compound at various concentrations, with and without a liver extract (S9 fraction) to simulate metabolic activation.
-
Plating: Plate the mixture on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Protocol 5: hERG Assay for Cardiotoxicity
Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. The automated patch-clamp technique is a high-throughput method for assessing hERG channel inhibition.
Procedure Outline:
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Patch-Clamp: Utilize an automated patch-clamp system to establish a whole-cell recording configuration.
-
Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.
-
Current Measurement: Record the hERG current in response to a specific voltage protocol.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC₅₀ value.
Caption: Preclinical safety and pharmacokinetic profiling workflow.
Protocol 6: Pharmacokinetic Profiling in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential.
Procedure Outline:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.
-
Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Collect blood samples at various time points after dosing.
-
Sample Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion
The this compound scaffold represents a highly promising starting point for the design and discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive platform for medicinal chemists. By following the structured workflow and detailed protocols outlined in these application notes, researchers can systematically evaluate and optimize compounds based on this privileged scaffold, ultimately accelerating the development of new and effective medicines.
References
- 1. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anticancer Activity Evaluation of 5-Phenyl-1,3,4-thiadiazol-2-amine
This content is for informational purposes only and does not constitute medical advice. Always consult with a qualified healthcare professional for any health concerns or before making any decisions related to your health or treatment.
Authored by: Senior Application Scientist
Introduction:
The global pursuit of novel and more effective anticancer therapeutics is a paramount challenge in medicinal chemistry and oncology.[1] Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have emerged as a promising class of molecules with diverse pharmacological activities, including significant anticancer potential.[1][2] The mesoionic character of the thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing for potent interactions with various biological targets.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific thiadiazole derivative, 5-Phenyl-1,3,4-thiadiazol-2-amine, as a potential anticancer agent.
These application notes will detail the foundational assays required to establish a preliminary anticancer profile for the compound. The protocols are designed to be robust and reproducible, providing a clear workflow from initial cytotoxicity screening to more mechanistic studies, including the induction of apoptosis and effects on cell cycle progression. The overarching goal is to provide a scientifically rigorous framework for the initial preclinical assessment of this and similar novel chemical entities.[4][5][6]
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines.[4][7] This allows for the determination of the compound's potency and selectivity.
Rationale for Assay Selection
Two widely accepted and robust methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[8][9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[10]
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[11][12] The amount of bound dye is proportional to the total cellular protein mass.[12] The SRB assay is generally considered to be less susceptible to interference from compounds that may affect cellular metabolism without being cytotoxic.[12]
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocols
Protocol 1: MTT Cytotoxicity Assay [7][9][10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 5-Phenyl-1,3,4-thiadiazol-2-amine in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: SRB Cytotoxicity Assay [11][12]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the wells five times with deionized water and allow the plates to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the wells five times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.
| Cancer Cell Line | 5-Phenyl-1,3,4-thiadiazol-2-amine IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast) | [Insert Experimental Data] | [Insert Experimental Data] |
| HeLa (Cervical) | [Insert Experimental Data] | [Insert Experimental Data] |
| A549 (Lung) | [Insert Experimental Data] | [Insert Experimental Data] |
| Normal Fibroblasts | [Insert Experimental Data] | [Insert Experimental Data] |
Part 2: Mechanistic Assays - Unraveling the Mode of Action
Once the cytotoxic potential of 5-Phenyl-1,3,4-thiadiazol-2-amine has been established, the next critical step is to investigate its mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and if it affects cell cycle progression.
Apoptosis Detection
Apoptosis is a highly regulated process of cell death that is a common mechanism of action for many anticancer drugs.[13] Several methods can be employed to detect and quantify apoptosis.
2.1.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[14] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[15]
-
Interpretation of Results:
Protocol 3: Annexin V/PI Apoptosis Assay [14][17]
-
Cell Treatment: Seed cells in 6-well plates and treat with 5-Phenyl-1,3,4-thiadiazol-2-amine at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
2.1.2. Caspase Activity Assay
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[18] Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.[19] Caspase activity can be measured using a substrate that, when cleaved, releases a fluorescent or luminescent signal.[20][21] The Caspase-Glo® 3/7 assay is a common luminescent-based method.[20][22]
Protocol 4: Caspase-Glo® 3/7 Assay [20][22]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the cytotoxicity assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[23]
-
Principle: Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[24][25] PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[24]
-
Interpretation of Results:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Protocol 5: Cell Cycle Analysis by PI Staining [25][26][27]
-
Cell Treatment: Treat cells with 5-Phenyl-1,3,4-thiadiazol-2-amine as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events per sample.
Part 3: Exploring Molecular Mechanisms
To gain deeper insights into how 5-Phenyl-1,3,4-thiadiazol-2-amine induces apoptosis, it is essential to investigate its effects on key regulatory proteins. Western blotting is a powerful technique for this purpose.[19]
Western Blot Analysis of Apoptotic Proteins
-
Rationale: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[13][18][28] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[29][30] The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction.[31] Additionally, the cleavage of PARP-1 by activated caspase-3 is a hallmark of apoptosis.[19]
Protocol 6: Western Blotting for Apoptosis Markers [32][33]
-
Protein Extraction: Treat cells with 5-Phenyl-1,3,4-thiadiazol-2-amine, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Investigation of Potential Signaling Pathways
Thiadiazole derivatives have been reported to modulate various signaling pathways involved in cancer progression.[2][31] A common pathway implicated in cell survival and proliferation is the PI3K/Akt/mTOR pathway.[34][35][36][37]
-
Rationale: The PI3K/Akt pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[34][38] Investigating the phosphorylation status of key proteins in this pathway, such as Akt, can provide insights into whether 5-Phenyl-1,3,4-thiadiazol-2-amine exerts its anticancer effects by inhibiting this pro-survival pathway.
Caption: A simplified diagram of the PI3K/Akt signaling pathway and potential points of inhibition.
Experimental Approach:
To investigate the effect of 5-Phenyl-1,3,4-thiadiazol-2-amine on the PI3K/Akt pathway, Western blot analysis can be performed using antibodies specific for the phosphorylated (active) and total forms of Akt. A decrease in the ratio of phosphorylated Akt to total Akt following compound treatment would suggest inhibition of this pathway.
The protocols and application notes provided herein offer a structured and comprehensive approach to the initial in vitro evaluation of 5-Phenyl-1,3,4-thiadiazol-2-amine as a potential anticancer agent. By systematically assessing its cytotoxicity, and elucidating its effects on apoptosis, cell cycle progression, and key signaling pathways, researchers can build a robust data package to support further preclinical and clinical development. The multifaceted nature of cancer necessitates a thorough understanding of a compound's mechanism of action, and the described workflow provides a solid foundation for these critical investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bepls.com [bepls.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.utep.edu [scholarworks.utep.edu]
- 5. benchchem.com [benchchem.com]
- 6. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
- 28. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 30. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 31. mdpi.com [mdpi.com]
- 32. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 36. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of 5-Phenyl-1,2,4-thiadiazol-3-amine in Animal Models
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies of 5-Phenyl-1,2,4-thiadiazol-3-amine. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and ethical considerations in the preclinical evaluation of this compound, with a focus on its potential as an anticancer agent.
Introduction: The Therapeutic Potential of this compound
The 1,2,4-thiadiazole scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Derivatives of this core structure have been explored for various therapeutic applications, with a notable emphasis on their potential as anticancer agents.[1][2][3][5][6][7] The rationale for investigating this compound in in vivo animal models is predicated on promising in vitro cytotoxicity data against various cancer cell lines, suggesting its potential to inhibit tumor growth.[6][7]
In vivo studies are a critical step in the drug development pipeline, providing essential information on a compound's pharmacokinetic profile, safety, and efficacy in a whole-organism context.[8][9] This guide will detail the necessary protocols for a systematic in vivo evaluation of this compound, from initial toxicity assessments to comprehensive efficacy studies in established cancer models.
Part 1: Preclinical In Vivo Experimental Workflow
The successful in vivo evaluation of a novel compound like this compound requires a structured and logical progression of experiments. The following workflow is recommended to systematically assess its therapeutic potential.
Caption: A typical preclinical in vivo experimental workflow.
Part 2: Acute Oral Toxicity Assessment
Rationale: Before proceeding to efficacy studies, it is imperative to determine the acute toxicity profile of this compound. This allows for the classification of the substance's toxicity and is crucial for selecting a safe starting dose for subsequent experiments. The OECD Guidelines for the Testing of Chemicals provide standardized methods for this purpose.[10][11][12]
Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD Guideline 423)
This method is designed to classify a substance into a toxicity category using a reduced number of animals.[10][11]
-
Animal Selection: Use healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains).[13] Animals should be acclimatized to laboratory conditions for at least 5 days.
-
Housing and Fasting: House animals in standard cages with free access to water. Withhold food overnight for rats before dosing.[10][14]
-
Dose Selection and Administration:
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[11] For a novel compound with unknown toxicity, a starting dose of 300 mg/kg is often recommended.[10]
-
Administer the compound as a single oral dose by gavage. The maximum volume for rodents should not exceed 1 mL/100g of body weight for aqueous solutions.[11][14]
-
-
Observation:
-
Initially, dose one animal. If the animal survives, dose two additional animals at the same level.
-
If the first animal dies, the next lower dose level is used for the next set of animals.
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[15]
-
-
Data Analysis and Classification: The substance is classified based on the number of mortalities observed at specific dose levels, as detailed in OECD Guideline 423.
Part 3: Pharmacokinetic (PK) Studies in Rodents
Rationale: Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[16] This information is critical for designing an effective dosing regimen for efficacy studies.[17][18]
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use male or female mice (e.g., C57BL/6 or BALB/c strains), typically 6-8 weeks old.[17]
-
Dosing Groups:
-
Intravenous (IV) Group: Administer the compound via tail vein injection to determine bioavailability.
-
Oral (PO) Group: Administer the compound by oral gavage.
-
A typical study design involves multiple time points with 3-4 animals per time point.[17]
-
-
Dose Formulation: The compound should be formulated in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). The formulation should be sterile for IV administration.
-
Blood Sampling:
-
Plasma Preparation and Analysis:
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Table 1: Key Pharmacokinetic Parameters.
Part 4: In Vivo Efficacy Studies in a Glioblastoma Xenograft Model
Rationale: Based on the anticancer potential of thiadiazole derivatives, a human glioblastoma xenograft model in immunodeficient mice is a relevant choice to evaluate the in vivo efficacy of this compound.[20][21][22][23] These models allow for the growth of human tumors in a murine host, providing a platform to assess the antitumor activity of novel compounds.[20][21]
Protocol: Efficacy Evaluation in an Orthotopic Glioblastoma Mouse Model
-
Cell Culture: Culture a human glioblastoma cell line (e.g., U87 or U251) under standard conditions.[20][21]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.[20][21][24]
-
Tumor Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject a suspension of glioblastoma cells into the brain (e.g., the striatum).[25]
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
-
Treatment Groups:
-
Vehicle Control Group: Receives the vehicle used to formulate the test compound.
-
Test Compound Group(s): Receives this compound at one or more dose levels.
-
Positive Control Group (Optional): Receives a standard-of-care chemotherapeutic agent for glioblastoma (e.g., temozolomide).
-
-
Drug Administration: Administer the compound and controls according to a predetermined schedule (e.g., daily or every other day) and route (e.g., oral gavage or intraperitoneal injection), based on the PK data.
-
Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).[25]
-
Monitor animal health and body weight regularly.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or the onset of clinical signs of distress.
-
At the endpoint, euthanize the animals and collect tumors and major organs (e.g., liver, kidneys, spleen, lungs, and heart) for further analysis.[19]
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Analyze survival data using Kaplan-Meier curves.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Caption: Workflow for an in vivo glioblastoma efficacy study.
Part 5: Data Presentation and Interpretation
All quantitative data should be presented clearly and concisely. The use of tables and graphs is essential for easy comparison and interpretation of results.
| Group | Treatment | Dose | Route | Schedule | Mean Tumor Volume (mm³) ± SEM | % TGI |
| 1 | Vehicle | - | PO | Daily | 1500 ± 150 | - |
| 2 | This compound | 25 mg/kg | PO | Daily | 900 ± 120 | 40% |
| 3 | This compound | 50 mg/kg | PO | Daily | 600 ± 100 | 60% |
| 4 | Positive Control | X mg/kg | IP | Q3D | 450 ± 90 | 70% |
Table 2: Example of Efficacy Data Summary.
Conclusion
The protocols detailed in this guide provide a robust framework for the in vivo evaluation of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that is essential for making informed decisions in the drug development process. It is critical to conduct all animal studies in accordance with institutional and national guidelines for animal welfare.
References
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amhsr.org [amhsr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemmethod.com [chemmethod.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. currentseparations.com [currentseparations.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. unmc.edu [unmc.edu]
- 20. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Glioblastoma Mouse Model Development [certisoncology.com]
Application Notes and Protocols for the Evaluation of 5-Phenyl-1,2,4-thiadiazol-3-amine as a Putative Kinase Inhibitor
For Research Use Only (RUO). Not for use in diagnostic procedures.
Introduction: A Framework for Novel Kinase Inhibitor Discovery
The protein kinase family represents one of the most critical and extensively studied targets in modern drug discovery, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases. Consequently, the identification and characterization of novel small molecule kinase inhibitors are of paramount importance. This document provides a comprehensive guide for the investigation of 5-Phenyl-1,2,4-thiadiazol-3-amine , a heterocyclic compound with potential as a kinase inhibitor.
Given the nascent stage of research into this specific molecule, these application notes are structured to serve as a foundational framework for researchers. We will guide you through the essential stages of evaluation, from a representative synthesis protocol to detailed methodologies for in vitro and cell-based kinase activity assessment. The underlying principle of this guide is to establish a robust, self-validating experimental workflow to rigorously assess the compound's potential as a kinase inhibitor.
Scientific Rationale: The Logic of Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and interaction with other proteins, thereby regulating a vast array of cellular processes. In many cancers, mutations or overexpression of certain kinases lead to constitutive signaling, driving uncontrolled cell proliferation and survival. Small molecule inhibitors that target the ATP-binding site of kinases can block their catalytic activity, thereby interrupting these aberrant signaling cascades.
The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which has been explored in medicinal chemistry for various biological activities. The evaluation of this compound is predicated on the hypothesis that its structural features may allow it to interact with the ATP-binding pocket of one or more kinases.
Hypothetical Kinase Signaling Pathway and Inhibition
Below is a conceptual diagram of a generic kinase signaling pathway and the putative mechanism of action for an ATP-competitive inhibitor like this compound.
Caption: Generic kinase signaling pathway and inhibition.
Synthesis of this compound: A Representative Protocol
The following is a plausible, representative protocol for the synthesis of this compound based on established methods for 1,2,4-thiadiazole ring formation, such as the oxidative cyclization of an appropriate precursor.[1]
Disclaimer: This protocol is illustrative and may require optimization. All chemical syntheses should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Materials:
-
Benzamidine hydrochloride
-
Potassium thiocyanate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzamidine hydrochloride (1 equivalent) in DMF, add potassium thiocyanate (1.1 equivalents).
-
Stir the mixture at room temperature for 2 hours to form the in-situ S-benzoylisothiourea intermediate.
-
Cool the reaction mixture to 0°C and add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into an ice-cold aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
In Vitro Kinase Inhibition Assay: A General Protocol
This protocol describes a non-radioactive, luminescence-based assay to determine the in vitro inhibitory activity of this compound against a panel of purified kinases. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified recombinant kinases of interest
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM).
-
Assay Plate Preparation: Dispense 1 µL of the serially diluted compound or DMSO (as a vehicle control) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of the kinase and its substrate should be empirically determined.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.
-
Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately assess ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 30-60 minutes. This incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to develop the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Hypothetical In Vitro Kinase Profiling Data
| Kinase Target | IC₅₀ (µM) for this compound |
| Kinase A | 0.5 |
| Kinase B | 2.3 |
| Kinase C | > 50 |
| Kinase D | 8.9 |
| Kinase E | > 50 |
Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial for validating the activity of a potential inhibitor in a more physiologically relevant context.[2] This protocol describes a method to assess the ability of this compound to inhibit a specific kinase signaling pathway within intact cells by measuring the phosphorylation of a downstream substrate.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for cell-based kinase inhibition assay.
Materials:
-
A cell line known to have an active kinase pathway of interest.
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for the downstream substrate of the target kinase
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and substrate for ELISA or Western blotting)
-
Microplate reader or Western blotting imaging system
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with the compound dilutions for a predetermined time (e.g., 2-24 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: After incubation, remove the medium and lyse the cells with an appropriate lysis buffer.
-
Detection of Substrate Phosphorylation:
-
ELISA-based method: Transfer the cell lysates to an antibody-coated plate to capture the target substrate. Use a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate to quantify the level of phosphorylation.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies for the substrate.
-
-
Data Analysis:
-
For ELISA, measure the absorbance using a microplate reader.
-
For Western blotting, quantify the band intensities.
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the vehicle control.
-
Determine the cellular IC₅₀ value.
-
Hypothetical Cell-Based Assay Data
| Cell Line | Target Pathway | Cellular IC₅₀ (µM) |
| Cancer Cell Line X | Kinase A Pathway | 1.2 |
| Cancer Cell Line Y | Kinase B Pathway | 5.8 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| In Vitro Assay: No or weak inhibition | Compound insolubility in assay buffer. | Check for precipitation. Ensure final DMSO concentration is low (<1%). |
| High ATP concentration for an ATP-competitive inhibitor. | Use an ATP concentration at or near the Km for the kinase. | |
| Cell-Based Assay: Low potency compared to in vitro assay | Poor cell permeability of the compound. | Consider modifying the compound's structure to improve permeability. |
| Compound is a substrate for efflux pumps. | Test in cell lines with and without specific efflux pump inhibitors. | |
| Both Assays: High variability between replicates | Pipetting errors or inconsistent incubation times. | Use calibrated pipettes and ensure consistent timing for all steps. |
| Reagent degradation. | Prepare fresh reagents, especially ATP and substrate solutions. |
References
Application Notes and Protocols for 5-Phenyl-1,2,4-thiadiazol-3-amine in Agricultural Research
Introduction: The Potential of 5-Phenyl-1,2,4-thiadiazol-3-amine in Modern Agriculture
The imperative to secure global food production necessitates the continuous development of novel and effective agricultural chemicals. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically formed the backbone of many successful fungicides, herbicides, and plant growth regulators. The thiadiazole scaffold, a five-membered aromatic ring containing two nitrogen atoms and a sulfur atom, is of significant interest due to its diverse biological activities. While various isomers of thiadiazole have been explored, this guide focuses on the specific application of This compound in agricultural research.
Although extensive research has been conducted on the 1,3,4- and 1,2,3-isomers of thiadiazole, demonstrating their utility in crop protection, the 1,2,4-isomer remains a comparatively underexplored entity in the agricultural sector.[1] This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the potential of this compound as a novel agrochemical. The protocols herein are designed to be robust and self-validating, providing a clear pathway from initial screening to understanding the potential mode of action.
The rationale for investigating this specific compound is grounded in the known bioactivity of the 1,2,4-thiadiazole nucleus in medicinal chemistry, where it has been identified as a unique pharmacophore capable of targeting cysteine residues in proteins.[2] This mechanism, involving the reaction of a cysteine thiol with the N-S bond of the thiadiazole ring to form a disulfide bond, suggests a potential mode of action for inhibiting essential enzymes in plant pathogens or weeds.[2]
These application notes will provide detailed, step-by-step methodologies for assessing the fungicidal, herbicidal, and plant growth-regulating properties of this compound.
Part 1: Antifungal Activity Screening
The control of fungal phytopathogens is a cornerstone of modern agriculture. The following protocols are designed to evaluate the efficacy of this compound against a panel of economically important fungal species.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standardized approach to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound.[3][4]
Causality Behind Experimental Choices: The broth microdilution method is chosen for its high-throughput nature, allowing for the simultaneous testing of multiple concentrations and fungal strains, thus providing a rapid and quantitative assessment of antifungal activity. The use of standardized media and inoculum concentrations ensures reproducibility.[5]
Experimental Protocol:
-
Preparation of Fungal Inoculum:
-
Culture fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar for many common plant pathogens) at the optimal temperature for each species until sporulation is observed.
-
Harvest spores by gently scraping the agar surface with a sterile loop in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to a final concentration of 1-5 x 10^4 spores/mL using a hemocytometer.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth or RPMI 1640). The final concentrations should typically range from 0.125 to 256 µg/mL.[5]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a positive control (a known fungicide), a negative control (inoculum with no compound), and a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the specific fungus for 48-72 hours.
-
-
MIC and MFC Determination:
-
The MIC is the lowest concentration of the compound that results in complete inhibition of visible fungal growth.[3]
-
To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate. The MFC is the lowest concentration from which no fungal colonies grow after incubation.
-
Data Presentation:
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Plant Pathogenic Fungi
| Fungal Species | Strain ID | MIC (µg/mL) |
| Botrytis cinerea | ATCC 11542 | |
| Fusarium oxysporum | ATCC 48112 | |
| Rhizoctonia solani | ATCC 10183 | |
| Alternaria solani | ATCC 20476 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | Strain ID | MFC (µg/mL) | MFC/MIC Ratio |
| Botrytis cinerea | ATCC 11542 | ||
| Fusarium oxysporum | ATCC 48112 | ||
| Rhizoctonia solani | ATCC 10183 | ||
| Alternaria solani | ATCC 20476 |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[3]
Workflow Diagram:
Caption: Workflow for in vitro antifungal activity screening.
Part 2: Herbicide Efficacy Screening
The evaluation of a compound's herbicidal potential requires a systematic approach that assesses its effects on weed growth both before and after emergence.
Pre-Emergence Herbicidal Activity
This assay determines the compound's ability to inhibit weed seed germination and seedling emergence.
Causality Behind Experimental Choices: Pre-emergence testing is crucial as it simulates the application of herbicides to the soil before weed seedlings emerge, a common agricultural practice.[6] The choice of weed species should represent common and economically important weeds.
Experimental Protocol:
-
Planting:
-
Fill pots or trays with a standardized soil mix.
-
Sow seeds of selected weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) at a uniform depth.
-
-
Compound Application:
-
Prepare solutions of this compound at various concentrations (e.g., corresponding to application rates of 100, 250, 500, and 1000 g/ha).
-
Apply the solutions uniformly to the soil surface immediately after planting.[7]
-
Include a positive control (a commercial pre-emergence herbicide) and an untreated control.
-
-
Incubation and Assessment:
-
Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Water the pots as needed.
-
After a set period (e.g., 14-21 days), assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the untreated control.
-
Post-Emergence Herbicidal Activity
This assay evaluates the compound's effectiveness on established weeds.
Causality Behind Experimental Choices: Post-emergence application is another critical method of weed control, targeting weeds that have already emerged.[6] Applying the compound at a specific weed growth stage (e.g., 2-3 leaf stage) provides standardized and comparable results.[7]
Experimental Protocol:
-
Weed Growth:
-
Sow weed seeds as described for the pre-emergence assay and allow them to grow to the 2-3 true leaf stage.
-
-
Compound Application:
-
Prepare solutions of this compound as for the pre-emergence assay.
-
Apply the solutions as a foliar spray to the weeds, ensuring uniform coverage.
-
Include positive and untreated controls.
-
-
Assessment:
-
Return the pots to the greenhouse or growth chamber.
-
Assess phytotoxicity and weed control efficacy at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Data Presentation:
Table 3: Pre-Emergence Herbicidal Activity of this compound
| Weed Species | Application Rate (g/ha) | % Emergence Inhibition | Phytotoxicity Symptoms |
| A. retroflexus | 100 | ||
| 250 | |||
| 500 | |||
| 1000 | |||
| E. crus-galli | 100 | ||
| 250 | |||
| 500 | |||
| 1000 |
Table 4: Post-Emergence Herbicidal Activity of this compound (14 Days After Treatment)
| Weed Species | Application Rate (g/ha) | % Weed Control | Phytotoxicity Symptoms |
| A. retroflexus | 100 | ||
| 250 | |||
| 500 | |||
| 1000 | |||
| E. crus-galli | 100 | ||
| 250 | |||
| 500 | |||
| 1000 |
Workflow Diagram:
Caption: Workflow for pre- and post-emergence herbicide screening.
Part 3: Plant Growth Regulation Assessment
Some agrochemicals can influence plant growth and development. These protocols are designed to identify any plant growth regulator (PGR) effects of this compound.
Seed Germination and Seedling Vigor Assay
This assay assesses the compound's impact on the initial stages of plant development.
Causality Behind Experimental Choices: Seed germination and early seedling growth are critical stages that can be influenced by PGRs.[8][9] This simple in vitro assay provides a rapid indication of any growth-promoting or inhibitory effects.
Experimental Protocol:
-
Seed Treatment:
-
Select seeds of a model plant species (e.g., Lactuca sativa (lettuce) or Arabidopsis thaliana).
-
Prepare solutions of this compound at various concentrations (e.g., 1, 10, 50, 100 ppm).
-
Soak the seeds in the respective solutions for a defined period (e.g., 12-24 hours).[10] Use distilled water as a control.
-
-
Germination:
-
Place the treated seeds on moist filter paper in petri dishes.
-
Incubate the petri dishes in a growth chamber with controlled light and temperature.
-
-
Assessment:
-
Record the germination percentage daily.
-
After a set period (e.g., 7 days), measure the radicle length and hypocotyl length of the seedlings.
-
Calculate the seedling vigor index.
-
Data Presentation:
Table 5: Effect of this compound on Seed Germination and Seedling Growth
| Concentration (ppm) | Germination (%) | Radicle Length (mm) | Hypocotyl Length (mm) | Seedling Vigor Index |
| 0 (Control) | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Seedling Vigor Index = (Mean radicle length + Mean hypocotyl length) x Germination percentage
Workflow Diagram:
Caption: Workflow for plant growth regulator screening.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial evaluation of this compound as a potential agricultural chemical. By systematically assessing its antifungal, herbicidal, and plant growth-regulating properties, researchers can gain valuable insights into its bioactivity and potential applications in crop protection and enhancement. Further studies, including mode of action elucidation and in-planta efficacy trials, will be necessary to fully characterize promising candidates.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ifyber.com [ifyber.com]
- 5. mdpi.com [mdpi.com]
- 6. Preemergence Herbicide Application Timings: Pros and Cons | Integrated Crop Management [crops.extension.iastate.edu]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hort [journals.ashs.org]
- 9. journalbinet.com [journalbinet.com]
- 10. journaljabb.com [journaljabb.com]
Application Notes and Protocols for Developing Enzyme Inhibition Assays for Thiadiazole Compounds
Introduction: The Versatility of Thiadiazoles in Enzyme Inhibition
The thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a diverse range of biological activities.[1] This five-membered heterocyclic ring, containing sulfur and two nitrogen atoms, is a key component in numerous compounds with demonstrated anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[1] A significant driver of these therapeutic effects is the ability of thiadiazole derivatives to selectively inhibit the activity of various enzymes, making them a focal point in drug discovery and development.[1][2]
This comprehensive guide provides detailed application notes and protocols for developing robust and reliable enzyme inhibition assays tailored for thiadiazole-based compounds. We will delve into the foundational principles of enzyme kinetics, explore various assay formats, and provide step-by-step methodologies. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively screen and characterize thiadiazole-based enzyme inhibitors.
Core Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental tools in pharmacology and biochemistry, designed to quantify the ability of a compound to reduce the activity of a specific enzyme. The primary objective is often to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to decrease the enzyme's activity by 50%.[1] This value serves as a key metric for the inhibitor's potency.
A typical enzyme inhibition assay workflow involves several key stages: preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the enzymatic reaction by adding the substrate, and detection of a signal that is proportional to enzyme activity.
Caption: General workflow for an enzyme inhibition assay.
Selecting the Appropriate Assay Format
The choice of assay format is critical and depends on the specific enzyme, the available instrumentation, and the desired throughput. The most common formats are absorbance-based, fluorescence-based, and luminescence-based assays.
Absorbance-Based Assays
These assays are often straightforward and rely on a chromogenic substrate that is converted by the enzyme into a colored product. The change in absorbance over time is directly proportional to the enzyme's activity.
Protocol: α-Glucosidase Inhibition Assay
This protocol is an example of a colorimetric assay used to screen for inhibitors of α-glucosidase, an enzyme relevant to diabetes.[1]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
50 mM Phosphate buffer (pH 6.8)
-
Thiadiazole compounds (dissolved in DMSO)
-
Acarbose (reference inhibitor)
-
0.1 M Sodium Carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the thiadiazole compounds and acarbose in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 50 µL of α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.
-
Include controls: a negative control (no inhibitor) and a blank (no enzyme).
Fluorescence-Based Assays
Fluorescence-based assays offer higher sensitivity compared to absorbance assays.[3] They typically utilize a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage.
Protocol: Kinase Inhibition Assay
Protein kinases are a major class of drug targets, and many thiadiazole derivatives have been investigated as kinase inhibitors.[4][5] This protocol provides a general framework for a fluorescence-based kinase inhibition assay.
Materials:
-
Purified kinase
-
Fluorogenic kinase substrate (e.g., a peptide with a fluorescent reporter)
-
ATP
-
Kinase assay buffer
-
Thiadiazole compounds (dissolved in DMSO)
-
Staurosporine (reference inhibitor)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the thiadiazole compounds and staurosporine in the kinase assay buffer.
-
Add the diluted inhibitors to the wells of the microplate.
-
Add the purified kinase to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Prepare a substrate/ATP master mix containing the fluorogenic peptide substrate and ATP at their optimal concentrations.
-
Initiate the reaction by adding the substrate/ATP mix to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time.
-
Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths. The signal is proportional to the amount of phosphorylated substrate.
-
Include controls for background fluorescence (no enzyme) and maximal activity (no inhibitor).
Luminescence-Based Assays
Luminescence assays are highly sensitive and have a low background signal, making them suitable for high-throughput screening (HTS).[6] These assays often rely on a coupled-enzyme system where the product of the primary enzymatic reaction is a substrate for a luciferase, which in turn generates light.
Protocol: Protease Inhibition Assay
This protocol describes a luminescence-based assay for screening inhibitors of a protease, a class of enzymes targeted by some thiadiazole compounds.[7]
Materials:
-
Purified protease
-
Luminogenic protease substrate (e.g., a peptide linked to aminoluciferin)
-
Luciferase and its cofactors
-
Protease assay buffer
-
Thiadiazole compounds (dissolved in DMSO)
-
Protease inhibitor (reference compound)
-
96-well or 384-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the thiadiazole compounds and the reference inhibitor in the assay buffer.
-
Add the diluted inhibitors to the wells of the microplate.
-
Add the purified protease to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add the luminogenic protease substrate to initiate the reaction.
-
Incubate at the optimal temperature for the protease for a defined period.
-
Add the luciferase detection reagent, which contains luciferase and its necessary cofactors.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence signal using a luminometer. The signal intensity is proportional to the amount of cleaved substrate.
-
Include appropriate controls for background luminescence and maximal enzyme activity.
Data Analysis and Interpretation
1. Calculating Percentage Inhibition:
The percentage of enzyme inhibition is calculated using the following formula:
% Inhibition = [1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibitor - Signal_blank)] * 100
2. Determining the IC50 Value:
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1] The data is then fitted to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.
Table 1: Example Data for IC50 Determination
| Inhibitor Conc. (µM) | Log(Inhibitor Conc.) | % Inhibition |
| 0.01 | -2.00 | 5.2 |
| 0.1 | -1.00 | 15.8 |
| 1 | 0.00 | 48.9 |
| 10 | 1.00 | 85.3 |
| 100 | 2.00 | 98.1 |
3. Understanding the Mechanism of Inhibition (Enzyme Kinetics):
To gain deeper insights into how a thiadiazole compound inhibits an enzyme, it is essential to perform enzyme kinetic studies to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Phenyl-1,2,4-thiadiazol-3-amine Synthesis
Welcome to the technical support center for the synthesis of 5-Phenyl-1,2,4-thiadiazol-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and modern synthetic route for preparing this compound?
A1: While several classical methods exist, the most efficient and widely adopted contemporary route is the oxidative intramolecular N-S bond formation of a suitable acyclic precursor.[1][2][3] This strategy typically involves the preparation of an N-benzoyl-guanidinothiourea intermediate, which is then cyclized using a mild oxidizing agent. This approach avoids harsh conditions and often results in cleaner reactions with higher yields compared to older methods involving aggressive dehydrating agents.
Q2: What are the essential starting materials for this synthesis?
A2: The key precursors are typically derived from benzoyl isothiocyanate and guanidine. The benzoyl isothiocyanate is reacted with guanidine to form the intermediate, 1-benzoyl-3-guanylthiourea. This intermediate is the direct precursor for the oxidative cyclization step.
Q3: What kind of yield should I realistically expect from this synthesis?
A3: With an optimized protocol, yields for the oxidative cyclization step can be quite good, often ranging from 70% to over 90%.[1] However, yields can be significantly lower if reaction conditions are not optimized, or if the intermediate precursor is impure. This guide will help you address the factors that can lead to diminished yields.
Q4: How do I confirm the successful synthesis and purity of my final product?
A4: A combination of standard analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Melting Point Analysis: To compare with literature values and as an indicator of purity.
Troubleshooting Guide: Overcoming Low Yields
Low product yield is the most frequently encountered issue in this synthesis. The following section is structured to help you diagnose and resolve the problem systematically.
Problem 1: Very low or no formation of the desired product.
This often points to a fundamental issue with the starting materials or the reaction setup.
-
Possible Cause A: Poor Quality of Starting Materials
-
Question: Have you verified the purity of your benzoyl isothiocyanate and guanidine?
-
Explanation: Benzoyl isothiocyanate can hydrolyze over time if exposed to moisture, and impurities in guanidine can interfere with the formation of the necessary intermediate.
-
Suggested Solution:
-
Use freshly prepared or recently purchased benzoyl isothiocyanate.
-
Ensure that the guanidine used is of high purity and has been stored under anhydrous conditions.
-
Consider purifying commercial guanidine if its quality is suspect.
-
-
-
Possible Cause B: Inefficient Formation of the Intermediate (1-benzoyl-3-guanylthiourea)
-
Question: Have you confirmed the formation of the acyclic intermediate before proceeding with the cyclization?
-
Explanation: The oxidative cyclization will not proceed if the precursor has not been successfully formed. This initial reaction requires careful control of stoichiometry and temperature.
-
Suggested Solution:
-
Run the reaction of benzoyl isothiocyanate and guanidine as a separate step.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Isolate and characterize the intermediate (e.g., via ¹H NMR) to confirm its identity before proceeding to the next step.
-
-
Problem 2: The reaction stalls, or the yield is consistently below 50%.
This scenario suggests that the reaction conditions for the oxidative cyclization are suboptimal.
-
Possible Cause A: Ineffective Oxidizing Agent
-
Question: What oxidizing agent are you using, and is it suitable for this transformation?
-
Explanation: The choice of oxidant is critical for the N-S bond formation. An oxidant that is too harsh can lead to degradation, while one that is too weak will result in an incomplete reaction. Molecular iodine (I₂) is a commonly used and effective oxidant for this purpose.[2][3] Other options include electro-oxidation or hypervalent iodine reagents like Phenyliodine(III) bis(trifluoroacetate) (PIFA).[1]
-
Suggested Solution:
-
If not already in use, switch to molecular iodine as the oxidant. It is cost-effective, readily available, and has a well-documented track record for this type of cyclization.
-
Ensure the stoichiometry of the oxidant is correct. Typically, 1.1 to 1.5 equivalents are sufficient. An excess can sometimes lead to side reactions.
-
If iodine fails, consider screening other oxidants as detailed in the table below.
-
-
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Iodine (I₂) / Base | I₂ (1.2 eq), Base (e.g., K₂CO₃), Solvent (e.g., DMF, MeCN), RT to 50°C | Cost-effective, mild, high-yielding | Can sometimes be slow |
| PIFA | PIFA (1.1 eq), Solvent (e.g., DCM), RT | Fast reaction times, very efficient | More expensive, moisture-sensitive |
| Electro-oxidation | Undivided cell, carbon electrodes, supporting electrolyte | Catalyst-free, environmentally friendly | Requires specialized equipment |
| H₂O₂ | H₂O₂ (aq.), catalyst (e.g., KI) | "Green" oxidant, inexpensive | Can be less selective, risk of over-oxidation |
-
Possible Cause B: Incorrect Solvent or Temperature
-
Question: Are your solvent and temperature conditions optimized for the cyclization?
-
Explanation: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. The temperature needs to be sufficient to overcome the activation energy without causing decomposition of the product or starting materials.
-
Suggested Solution:
-
Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent solvent choices for iodine-mediated cyclizations.
-
Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently heat the mixture to 40-50°C.
-
Avoid excessively high temperatures, which can promote the formation of undesirable byproducts.
-
-
Problem 3: The reaction appears to work, but the final product is impure and difficult to purify.
This is often due to the formation of stable side products or incomplete conversion.
-
Possible Cause A: Formation of Side Products
-
Question: Are there persistent impurities in your crude product that are difficult to separate?
-
Explanation: A common side reaction is the self-condensation of guanidine derivatives, which can lead to the formation of melamine-type byproducts. Additionally, unreacted starting materials can co-elute with the product.
-
Suggested Solution:
-
Work-up: After the reaction is complete, quenching with an aqueous solution of sodium thiosulfate will remove any excess iodine.
-
Purification: The product, this compound, is a relatively polar compound. Purification can be achieved by:
-
Recrystallization: Ethanol or an ethanol/water mixture is often a good choice for recrystallization.
-
Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
-
-
Experimental Protocols
Protocol 1: Synthesis of 1-Benzoyl-3-guanylthiourea (Intermediate)
-
To a solution of guanidine hydrochloride (1.0 eq) and a suitable base (e.g., sodium ethoxide, 1.0 eq) in anhydrous ethanol at 0°C, add a solution of benzoyl isothiocyanate (1.0 eq) in anhydrous ethanol dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the consumption of the starting materials by TLC.
-
Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Confirm the structure of the intermediate by ¹H NMR before proceeding.
Protocol 2: Oxidative Cyclization to this compound
-
Dissolve the 1-benzoyl-3-guanylthiourea intermediate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a mild base, such as potassium carbonate (2.0 eq).
-
To this stirring suspension, add a solution of iodine (1.2 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50°C) for 2-6 hours. Monitor the progress by TLC until the intermediate is fully consumed.
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Visualized Workflows and Logic
Caption: A streamlined workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 5-Phenyl-1,2,4-thiadiazol-3-amine
Welcome to the technical support guide for 5-Phenyl-1,2,4-thiadiazol-3-amine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this important heterocyclic scaffold. As a molecule of interest in medicinal chemistry, achieving high purity is paramount for reliable downstream biological and pharmacological evaluation.[1][2] This guide is structured to address common practical issues in a direct question-and-answer format, grounded in established chemical principles.
While this guide specifically addresses the this compound isomer, many of the principles and techniques are applicable to related structures, such as the more frequently documented 5-phenyl-1,3,4-thiadiazol-2-amine.[1][3]
Section 1: Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Q1: My crude product after synthesis is a dark, oily, or gummy residue instead of a solid. What went wrong and how can I proceed?
A1: This is a common issue that typically points to one of three causes: incomplete reaction, residual solvent, or the presence of acidic impurities.
-
Causality: Syntheses of thiadiazoles often employ strong acids like concentrated sulfuric acid or trifluoroacetic acid as both a catalyst and a solvent.[3][4][5] If the reaction is incomplete, the crude mixture will contain unreacted starting materials and intermediates which can prevent crystallization. Furthermore, if the acidic catalyst is not completely neutralized, the amine group on your product can form a salt, which may be oily or have a much different solubility profile than the free base.
-
Troubleshooting Steps:
-
Ensure Complete Neutralization: Before filtration, check the pH of the aqueous mixture after adding a base (e.g., sodium carbonate or ammonia solution).[4][6] The pH should be distinctly alkaline (pH 8-9) to ensure the amine is in its free base form. Add the base slowly while cooling in an ice bath, as the neutralization is exothermic.
-
Solvent Removal: If you suspect residual high-boiling solvents (like DMF or DMSO), attempt to precipitate the product by adding a larger volume of an anti-solvent, such as cold water. Stir vigorously to break up the oil. If it solidifies, you can proceed with filtration. If not, you may need to perform a liquid-liquid extraction. Extract your aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting solid should be cleaner.
-
Monitor the Reaction: Always monitor your reaction to completion using Thin-Layer Chromatography (TLC) before workup. This ensures you are not trying to purify a complex mixture from an incomplete reaction.
-
Q2: After filtration, my product is a solid, but it's discolored (e.g., yellow, brown, or tan). How can I decolorize it?
A2: Discoloration is usually due to high-molecular-weight, polar, and often polymeric side products formed during the strongly acidic and high-temperature reaction conditions.
-
Causality: The intense conditions required for cyclization can lead to minor degradation or side reactions, producing colored impurities that are often trapped in the crystal lattice of your product.
-
Solution: Recrystallization with Activated Charcoal:
-
Choose an appropriate recrystallization solvent in which your product is sparingly soluble at room temperature but highly soluble when hot (e.g., methanol, ethanol, or an ethanol/water mixture).[3][4]
-
Dissolve the crude, colored product in the minimum amount of boiling solvent.
-
Once fully dissolved, remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of your product's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. The filtrate should be significantly lighter in color.
-
Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure, decolorized product.
-
Q3: My TLC analysis shows multiple spots, and my melting point is broad and lower than the expected value. How do I separate my product from these impurities?
A3: A broad melting point is a classic indicator of an impure compound. If TLC shows impurities with different Rf values, flash column chromatography is the most effective purification method.
-
Causality: These impurities are likely unreacted starting materials or structural isomers formed during synthesis that could not be removed by simple washing or a single recrystallization.
-
Solution: Flash Column Chromatography:
-
Solvent System Selection: First, determine an appropriate eluent system using TLC. The ideal system will give your product an Rf value of ~0.3 and provide good separation from all impurity spots. Common systems for this class of compounds include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.
-
Column Preparation: Pack a glass column with silica gel, using the chosen eluent system.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading) and carefully load it onto the top of the column.
-
Elution and Collection: Run the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid. A final recrystallization may be performed to obtain highly pure, crystalline material.
-
| Technique | When to Use | Typical Solvents/Eluents | Expected Outcome |
| Neutralization/Washing | Initial workup after synthesis in acid. | Water, Saturated NaHCO₃ solution. | Removes acid catalyst and inorganic salts. |
| Recrystallization | Product is mostly pure (>90%) but discolored or contains impurities with different solubility. | Ethanol, Methanol, DMF/Water mixtures.[6][7] | Removes baseline impurities and colored matter; yields crystalline solid. |
| Column Chromatography | Product is part of a complex mixture with impurities of similar solubility but different polarity. | Hexanes/Ethyl Acetate, Dichloromethane/Methanol gradients.[8] | Separation of individual components based on polarity. |
Section 2: Standard Purification Protocols
Protocol 1: High-Purity Recrystallization
This protocol is designed to purify a crude solid that is already substantially pure (>90%) but requires enhancement of purity and removal of color.
-
Step 1: Solvent Selection. Test the solubility of a small sample of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile). The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Step 2: Dissolution. Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Step 3 (Optional): Decolorization. If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Swirl for 2-3 minutes.
-
Step 4: Hot Filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.
-
Step 5: Crystallization. Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Step 6: Isolation and Drying. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals under a vacuum.
-
Step 7: Purity Verification. Check the melting point of the dried product. A sharp melting point indicates high purity. Further confirm purity using TLC or NMR.
Section 3: Visual Guides & Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow from a crude synthetic output to a final, pure compound.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2-Amino-5-Phenyl-1,3,4-Thiadiazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during this synthesis. We will explore common side reactions, their mechanistic origins, and provide robust troubleshooting strategies to improve yield, purity, and reproducibility.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific experimental problems in a question-and-answer format, providing in-depth analysis and actionable solutions.
Q1: My reaction yield is disappointingly low, and TLC/LC-MS analysis shows significant amounts of unreacted benzoic acid and thiosemicarbazide. What is the primary cause?
Plausible Cause: Incomplete Cyclodehydration
The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide and benzoic acid is a cyclodehydration reaction. It proceeds through an N-acylthiosemicarbazide intermediate, which must then lose a molecule of water to form the heterocyclic ring. Insufficient reaction conditions (temperature, time) or a weak or deactivated dehydrating agent are the most common reasons for stalling the reaction at the intermediate stage or failing to drive the initial condensation.
Troubleshooting Strategy:
-
Choice of Cyclizing Agent: The strength of the dehydrating agent is critical. Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are the most common and effective reagents for this transformation.[1][2] Phosphorus oxychloride (POCl₃) can also be used, but may require stricter temperature control to avoid side reactions.
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently to overcome the activation energy for cyclization. Reactions in H₂SO₄ are often performed at room temperature but may require gentle heating, while those in PPA typically require higher temperatures (80-120 °C). Monitor the reaction by TLC until the starting material spots have been consumed.
-
Moisture Control: The reaction is a dehydration. Ensure all glassware is oven-dried and that anhydrous reagents are used. Any moisture will consume the dehydrating agent and inhibit the reaction.
Experimental Workflow for Optimizing Cyclization
Caption: Workflow for optimizing the cyclization reaction.
Q2: My mass spectrum shows the correct mass for the product, but I have a major impurity with the same mass that is difficult to separate. Could this be an isomer?
Plausible Cause: Formation of 4-phenyl-2,4-dihydro-1,2,4-triazole-3-thione
Yes, this is a very common side reaction. The N-acylthiosemicarbazide intermediate possesses nucleophiles at both the sulfur atom and the N4 nitrogen. While cyclization in strong acid strongly favors the attack of the sulfur atom to form the 1,3,4-thiadiazole, other conditions (especially neutral or basic) can promote the competing cyclization via the N4 nitrogen, leading to the formation of a 1,2,4-triazole-thione isomer.[3]
Troubleshooting Strategy:
-
Maintain Strongly Acidic Conditions: The most reliable way to prevent triazole formation is to ensure the reaction medium is strongly acidic throughout the process. This protonates the nitrogen atoms, reducing their nucleophilicity, and promotes the desired pathway. Using concentrated H₂SO₄ or PPA as both the solvent and catalyst is standard practice.[3]
-
Avoid Basic Contaminants: Ensure that starting materials are free from basic impurities. If synthesizing the acylthiosemicarbazide intermediate separately, ensure it is fully neutralized and purified before the cyclization step.
Competing Cyclization Pathways
Caption: Acidic vs. basic conditions dictate cyclization pathway.
Q3: My reaction turned into a dark, intractable tar. What causes this degradation and how can I avoid it?
Plausible Cause: Charring/Polymerization
Strong dehydrating agents like concentrated H₂SO₄ are aggressive reagents. At elevated temperatures or with prolonged reaction times, they can cause charring of organic materials, especially those with aromatic rings. This is a common issue when reactions are overheated or run for too long in an attempt to force completion.
Troubleshooting Strategy:
-
Strict Temperature Control: Use an oil bath with a contact thermometer for precise temperature regulation. Avoid "hot spots" that can be created by heating mantles. See the table below for recommended temperature ranges.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. As soon as the starting materials are consumed, proceed with the workup. Unnecessary heating will only promote degradation.
-
Alternative Reagents: If charring is persistent with H₂SO₄, consider switching to polyphosphoric acid (PPA), which often gives cleaner reactions, albeit at higher temperatures. Another alternative is using phosphorus pentachloride (PCl₅) at room temperature, which can improve yields and reduce reaction time.[4]
Table 1: Recommended Conditions for Common Cyclizing Agents
| Cyclizing Agent | Typical Temperature | Typical Time | Common Issues |
| Conc. H₂SO₄ | 0 °C to 40 °C | 2 - 12 hours | Charring at high temps |
| PPA | 80 °C to 120 °C | 1 - 4 hours | Viscous, difficult to stir |
| POCl₃ / PCl₅ | 25 °C to 80 °C | 1 - 3 hours | Corrosive, moisture-sensitive |
Frequently Asked Questions (FAQs)
Q: How should I work up the reaction once it is complete? A: The standard workup involves carefully pouring the acidic reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring. This simultaneously quenches the reaction and precipitates the product. The crude product is often contaminated with acid. Neutralize the cold aqueous mixture slowly with a base (e.g., 10% NaOH or Na₂CO₃ solution) to a pH of 8-8.2 to precipitate the free amine form of the product.[4] The solid can then be collected by vacuum filtration, washed with water, and dried.
Q: What is the best method for purifying the final product? A: Recrystallization is the most effective method. A mixed solvent system of DMF and water (e.g., 1:2 v/v) is highly effective for this class of compounds.[4] Ethanol or ethanol/water mixtures can also be used. The crude solid is dissolved in a minimum amount of hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to form pure crystals.
Q: What are the key spectroscopic features to confirm my product's identity? A:
-
¹H NMR: Look for the characteristic broad singlet for the -NH₂ protons (typically δ 7.0-7.5 ppm in DMSO-d₆) and the multiplets for the phenyl ring protons (typically δ 7.4-8.0 ppm).
-
IR Spectroscopy: Key peaks include N-H stretching for the amino group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and bands associated with the phenyl group.
-
Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated mass of C₈H₇N₃S (177.22 g/mol ).
Validated Experimental Protocol
Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Polyphosphoric Acid (PPA)
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add benzoic acid (1.22 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Reaction: Add polyphosphoric acid (~20 g) to the flask. The PPA should be viscous but stirrable.
-
Heating: Immerse the flask in a preheated oil bath at 95 °C. Stir the mixture vigorously for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by taking a small aliquot, quenching it in water, neutralizing with NaHCO₃, extracting with ethyl acetate, and analyzing by TLC (Typical mobile phase: 30% Ethyl Acetate in Hexane).
-
Workup: Once the reaction is complete, allow the mixture to cool to about 60 °C and carefully pour it onto 200 g of crushed ice with constant stirring.
-
Neutralization: Slowly add a cold 20% aqueous NaOH solution to the slurry until the pH reaches ~8. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Drying & Purification: Dry the crude product in a vacuum oven at 50 °C. Recrystallize the solid from an ethanol/water mixture to yield pure white crystals of 2-amino-5-phenyl-1,3,4-thiadiazole.
References
Technical Support Center: Optimizing Reaction Conditions for Thiadiazole Synthesis
Welcome to the Technical Support Center for Thiadiazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of thiadiazole derivatives. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during thiadiazole synthesis. For more detailed explanations, please refer to the corresponding sections in the Troubleshooting Guides.
Q1: My 1,3,4-thiadiazole synthesis from a thiosemicarbazide and a carboxylic acid is resulting in a low yield. What are the most likely causes?
A1: Low yields in this common synthetic route can often be attributed to several factors. The primary culprits are typically incomplete cyclization, degradation of the starting materials or product, and the formation of side products. Key parameters to investigate include the choice and amount of dehydrating agent (e.g., POCl₃, concentrated H₂SO₄, or PPE), reaction temperature, and reaction time.[1][2][3][4] For a detailed troubleshooting workflow, see Troubleshooting Guide 1.
Q2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the major side products?
A2: The formation of multiple products is a common issue. In the synthesis of 2-amino-1,3,4-thiadiazoles, a common side product can be the acylated thiosemicarbazide intermediate which has failed to cyclize.[4][5] In other cases, unreacted starting materials will also be present. Characterization techniques such as ¹H NMR and mass spectrometry of the crude product mixture can help in identifying these species. See Troubleshooting Guide 2 for strategies on minimizing side product formation.
Q3: What are the best practices for purifying my synthesized thiadiazole derivative?
A3: Purification strategies for thiadiazoles are highly dependent on the physical properties of the specific derivative. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with water) is often the most effective method for obtaining highly pure crystalline products.[3][6] Column chromatography on silica gel is another common technique, particularly for non-crystalline or isomeric products.[7] It is crucial to select a solvent system that provides good separation between your desired product and any impurities.
Q4: Are there greener or milder alternatives to strong acids like concentrated H₂SO₄ or hazardous reagents like POCl₃ for cyclization?
A4: Yes, several more environmentally friendly and milder methods have been developed. Polyphosphate ester (PPE) has been shown to be an effective cyclizing agent that often requires less harsh conditions.[4][5] Microwave-assisted synthesis can also significantly reduce reaction times and sometimes improve yields under solvent-free or minimal solvent conditions.[6][8] Additionally, methods employing catalysts like ferric chloride or iodine-mediated oxidative cyclization offer alternative pathways.[9][10]
II. Troubleshooting Guides
Guide 1: Low Product Yield in 1,3,4-Thiadiazole Synthesis
Issue: You are experiencing a significantly lower than expected yield for your target 1,3,4-thiadiazole.
This guide will walk you through a systematic approach to diagnose and resolve the issue.
Q: What are the initial parameters I should re-evaluate when facing low yields?
A: Start by critically examining the core reaction parameters:
-
Purity of Starting Materials: Ensure that your thiosemicarbazide, carboxylic acid, and any other reagents are of high purity. Impurities can interfere with the reaction and lead to side product formation.
-
Stoichiometry of Reactants: Verify the molar ratios of your reactants. An excess of one reactant may be necessary in some cases, but a significant deviation from the optimal ratio can be detrimental.
-
Choice and Amount of Cyclizing Agent: The dehydrating agent is critical for the cyclization step.
-
Phosphorus oxychloride (POCl₃): Often used in excess, but can be harsh.[1][2][11]
-
Concentrated Sulfuric Acid (H₂SO₄): A strong dehydrating agent, but can cause charring or degradation if the temperature is not carefully controlled.[1][3]
-
Polyphosphate Ester (PPE): A milder alternative that can be effective, though it may require elevated temperatures.[4]
-
-
Reaction Temperature: The optimal temperature is a balance between providing enough energy for the reaction to proceed and avoiding decomposition of reactants or products. If the temperature is too low, the reaction may be incomplete. If it's too high, you risk degradation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TTLC) to determine the optimal reaction time.[1] Insufficient time will result in incomplete conversion, while prolonged heating can lead to product degradation.
Experimental Protocol: Optimizing Reaction Temperature
-
Set up several small-scale parallel reactions.
-
Keep all other parameters (reactant ratios, solvent, cyclizing agent) constant.
-
Run each reaction at a different temperature (e.g., 60°C, 80°C, 100°C).
-
Monitor the progress of each reaction by TLC at regular intervals.
-
Once the reactions are complete, work up each one identically and compare the yields of the crude product.
Table 1: Effect of Dehydrating Agent on Thiadiazole Yield
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, 1-4 hours | Effective for a wide range of substrates | Corrosive, hazardous workup |
| Conc. H₂SO₄ | 0°C to reflux, 1-3 hours | Readily available, strong dehydrating power | Can cause charring, harsh conditions |
| PPE | 60-100°C, several hours | Milder conditions, easier workup | Can be viscous and difficult to handle |
Logical Troubleshooting Flowchart: Low Yield
Caption: Troubleshooting logic for low yield in thiadiazole synthesis.
Guide 2: Formation of Side Products and Purification Challenges
Issue: Your reaction mixture shows multiple spots on TLC, and you are having difficulty isolating the pure thiadiazole product.
This guide provides insights into identifying common side products and strategies for their minimization and removal.
Q: What are the most common side products in thiadiazole synthesis and how can I minimize them?
A: The nature of side products depends on the specific synthetic route.
-
Uncyclized Intermediates: In the reaction of thiosemicarbazides with carboxylic acids, the primary side product is often the N-acylthiosemicarbazide intermediate.[4]
-
Solution: Ensure sufficient heating and an adequate amount of the cyclizing agent to drive the reaction to completion.
-
-
Oxadiazole Formation: In some cases, particularly when using reagents that can also promote the formation of an oxygen-containing ring, 1,3,4-oxadiazoles can be formed as a side product.[9]
-
Solution: Careful selection of reagents is key. Using a thionating agent like Lawesson's reagent can favor thiadiazole formation.[9]
-
-
Polymeric Materials: Harsh reaction conditions, especially with strong acids at high temperatures, can lead to the formation of intractable polymeric tars.
Experimental Workflow: Minimizing Side Product Formation
Caption: Experimental workflow for controlled thiadiazole synthesis.
Q: My product is difficult to purify by recrystallization. What are my options?
A: If recrystallization is proving ineffective, consider the following:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.
-
Acid-Base Extraction: If your thiadiazole has a basic nitrogen atom, you may be able to protonate it with a dilute acid (e.g., 1M HCl) to bring it into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous layer will precipitate your product.
-
Trituration: This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble. This can be a simple and effective way to remove minor impurities.
III. Key Synthetic Methodologies
This section outlines the general protocols for common thiadiazole synthetic routes.
Method 1: From Thiosemicarbazides and Carboxylic Acids using POCl₃
This is a widely used and robust method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.[1][2][11]
General Protocol:
-
To a flask containing the carboxylic acid (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise at 0°C.
-
Add the thiosemicarbazide (1 equivalent) portion-wise to the mixture, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or sodium bicarbonate) until the product precipitates.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Method 2: Hantzsch-Type Synthesis of Thiazoles
While this guide focuses on thiadiazoles, the Hantzsch synthesis is a fundamental method for preparing the related thiazole ring system, which is often a point of comparison. It involves the reaction of an α-haloketone with a thioamide.[12][13]
General Mechanism Overview:
The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.[14]
Reaction Mechanism: Hantzsch Thiazole Synthesis
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
IV. References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. 11
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. 1
-
1,3,4-Thiadiazole synthesis. Organic Chemistry Portal. 9
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC - NIH. 10
-
Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. J Enzyme Inhib Med Chem. 15
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. 2
-
Thiadiazoles and Their Properties. ISRES. 16
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. 3
-
A convenient route for the synthesis of new thiadiazoles. ResearchGate. 17
-
Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. 18
-
Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. Benchchem. 19
-
Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. 20
-
Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. RSC Publishing. 21
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. 6
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC - NIH. 7
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. 22
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC - NIH. 4
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. 5
-
Synthesis and characterisation of some thiadiazole derivatives. Inovine Meetings LLC. 23
-
Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. 8
-
Hantzsch Thiazole Synthesis. SynArchive. 12
-
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. Benchchem. 13
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. 24
-
Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram. ResearchGate. 25
-
Thiadiazole Synthesis | Request PDF. ResearchGate. 26
-
Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. 14
-
Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. NIH. 27
-
Optimization of reaction conditions for the synthesis of 4-aryl-1,2,3-thiadiazoles. Benchchem. 28
-
Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. IJRASET. 29
-
review on 1, 3, 4-thiadiazole derivaties and it's pharmacological activities. ResearchGate. 30
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. NIH. 31
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. 32
-
a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. 33
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. 34
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. 35
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 12. synarchive.com [synarchive.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. isres.org [isres.org]
- 17. researchgate.net [researchgate.net]
- 18. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. chemmethod.com [chemmethod.com]
- 23. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 30. researchgate.net [researchgate.net]
- 31. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pharmedicopublishers.com [pharmedicopublishers.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Solubility of 5-Phenyl-1,2,4-thiadiazol-3-amine
Welcome to the technical support resource for 5-Phenyl-1,2,4-thiadiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Due to its chemical structure, this compound often presents solubility challenges in the aqueous environments typical of biological and biochemical assays. This document provides in-depth, practical solutions and the scientific rationale behind them to help you achieve consistent and reliable experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility characteristics of this compound.
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of this compound is a direct result of its molecular structure. It possesses two key features that favor low solubility in water:
-
Lipophilic Moieties: The presence of a phenyl group and a thiadiazole ring makes the molecule predominantly non-polar and hydrophobic (lipophilic).[1][2] These groups do not readily form favorable interactions with polar water molecules.
-
Crystal Lattice Energy: As a solid crystalline powder, the molecules are arranged in a stable crystal lattice.[3] Significant energy is required for water molecules to overcome these intermolecular forces and solvate the individual molecules.
Q2: What is the best starting solvent for preparing a high-concentration stock solution?
A2: For initial solubilization, a polar aprotic solvent is highly recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating stock solutions of poorly soluble compounds like this one.[4][5] Dimethylformamide (DMF) is another viable alternative.[6] These solvents are capable of disrupting the crystal lattice and solvating the molecule effectively. A starting stock concentration of 10-20 mM in 100% DMSO is a typical and practical goal.
Q3: How does pH impact the solubility of this compound?
A3: The pH of the aqueous medium is a critical factor. The molecule contains a primary amine (-NH₂) group, which is basic.[7][8]
-
In acidic conditions (lower pH): The amine group can become protonated to form an ammonium salt (R-NH₃⁺). This cationic form is more polar and exhibits significantly higher aqueous solubility.[9][10]
-
In neutral or alkaline conditions (higher pH): The amine group remains in its neutral, less polar form, which is less soluble in water. Therefore, if your assay permits, acidifying the aqueous buffer can be a powerful strategy to improve solubility.
Q4: What is the maximum recommended concentration of an organic solvent like DMSO in a final assay?
A4: This is a critical consideration for maintaining the biological integrity of your experiment. High concentrations of organic solvents can be toxic to cells, denature proteins, or inhibit enzyme activity. As a general rule, the final concentration of DMSO in an assay should be kept as low as possible, typically below 0.5% (v/v) , and ideally at 0.1% or lower.[5] It is imperative to establish a vehicle control group in your experiments that contains the same final concentration of the solvent to account for any effects of the solvent itself.
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Problem 1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.
-
Question: What is happening and why?
-
Answer: You are observing "precipitation upon dilution," the most common solubility issue for hydrophobic compounds.[5][11] While the compound is soluble in the concentrated DMSO stock, when this solution is diluted into the aqueous buffer, the DMSO concentration plummets. The compound is suddenly exposed to an environment (mostly water) where its solubility is very low. If its concentration exceeds this low aqueous solubility limit, it will crash out of the solution as a precipitate.
-
-
Question: How can I prevent this precipitation?
-
Answer: There are several strategies, which can be used alone or in combination. The optimal approach depends on the specific requirements of your assay.
-
Lower the Final Concentration: The simplest solution is to test the compound at a lower final concentration where it remains soluble in the final assay buffer.
-
Optimize Dilution Technique: Avoid adding a small volume of stock directly into a large volume of buffer. Instead, add the stock solution to the side of the tube and mix vigorously and immediately (e.g., by vortexing) to promote rapid dispersion. A stepwise dilution can also be effective (see Protocol 3).
-
Incorporate Co-solvents: Co-solvents are water-miscible organic solvents that, when added to the final buffer, increase its solubilizing power.[9][12] Polyethylene glycol 400 (PEG 400) and propylene glycol are common choices that can be less harsh on biological systems than DMSO.[13]
-
Adjust Buffer pH: As this compound is a weak base, lowering the pH of your final assay buffer (e.g., from 7.4 to 6.5, if the assay tolerates it) can significantly increase solubility by protonating the amine group.[10]
-
Use Solubilizing Excipients: For challenging cases, consider formulating the compound with cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their apparent water solubility.[9][14]
-
Problem 2: The compound will not fully dissolve in 100% DMSO, even at a moderate concentration.
-
Question: What could be the cause?
-
Answer: You may be exceeding the compound's solubility limit even in pure DMSO, or the dissolution kinetics may be very slow.
-
-
Question: What steps can I take to get it into solution?
-
Answer:
-
Apply Gentle Heat: Warm the solution to 37-50°C. This increases the kinetic energy and can help overcome the crystal lattice forces. Caution: Always be mindful of the compound's thermal stability. Do not overheat.
-
Use Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. The ultrasonic waves create micro-cavitations that can effectively break up solid aggregates and accelerate dissolution.
-
Vortex Thoroughly: Ensure vigorous and extended mixing with a vortex mixer.
-
Try an Alternative Solvent: If DMSO fails, try dissolving the compound in DMF, which may have different solubilizing properties.
-
Prepare a Less Concentrated Stock: If a high-concentration stock is not achievable, the most reliable solution is to prepare and work with a more dilute stock solution.
-
Section 3: Data & Visualization
Data Presentation
Table 1: Properties of Common Solvents and Co-solvents for Assay Development
| Solvent | Type | Key Characteristics | Typical Final Assay Conc. |
|---|---|---|---|
| DMSO | Polar Aprotic | Excellent solubilizing power for many non-polar compounds. | < 0.5% |
| Ethanol | Polar Protic | Good solvent, but can be more disruptive to protein structures than DMSO. | < 1% |
| PEG 400 | Polar Protic | Viscous polymer, often used in formulations to improve solubility and stability.[14] | 1-5% |
| Propylene Glycol | Polar Protic | Common co-solvent in pharmaceutical formulations; less toxic than ethanol.[12] | 1-5% |
| Tween-20/80 | Non-ionic Surfactant | Forms micelles that encapsulate hydrophobic compounds; can interfere with some assays.[9] | 0.01-0.1% |
Experimental Workflows
Caption: Decision tree for solubilizing the compound.
Caption: Workflow for stock solution prep and assay dilution.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 177.23 g/mol ).[3]
-
Calculation: To make 1 mL of a 10 mM solution, you need 1.7723 mg of the compound.
-
Calculation: 0.010 mol/L * 177.23 g/mol * 0.001 L = 0.0017723 g = 1.7723 mg
-
-
Weighing: Accurately weigh out ~1.8 mg of the solid compound on an analytical balance and record the exact mass.
-
Dissolution: Transfer the weighed solid into a clean, sterile glass or polypropylene vial. Add the calculated volume of 100% DMSO to reach a final concentration of 10 mM.
-
Example: If you weighed exactly 1.80 mg, add 1.016 mL of DMSO (1.80 mg / 1.7723 mg/mL).
-
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes.
-
Verification: Visually inspect the solution against a light source to ensure no solid particulates are visible. If needed, sonicate for 5 minutes and re-inspect.[15][16]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This is a standard method to estimate the thermodynamic solubility of your compound in a specific buffer.[1]
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of your aqueous assay buffer in a glass vial. The goal is to have undissolved solid remaining.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and determine the compound's concentration using a calibrated analytical method like HPLC-UV or LC-MS. This concentration represents the compound's solubility in that buffer.
Protocol 3: Best-Practice Stepwise Dilution into Aqueous Buffer
This method helps minimize localized high concentrations of the compound during dilution, reducing the chance of precipitation.
-
Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into your assay buffer. For example, dilute your 10 mM stock 1:10 in buffer to create a 1 mM intermediate solution that is now in 10% DMSO. This solution may be hazy but should be used immediately.
-
Final Dilution: Immediately use this 1 mM intermediate solution to make the final dilutions for your assay. For example, a 1:100 dilution of the intermediate solution will yield a 10 µM final concentration with only 0.1% DMSO.
-
Mixing: Ensure rapid and thorough mixing at every step.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. flinnsci.com [flinnsci.com]
Optimizing dosage and administration for in vivo studies of thiadiazoles
Welcome to the technical support center for researchers working with thiadiazole derivatives. This guide is designed to provide practical, field-proven insights into the critical phase of in vivo testing. Thiadiazoles represent a class of heterocyclic compounds with immense therapeutic potential, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] However, translating promising in vitro data into successful in vivo outcomes requires careful optimization of dosage and administration. The mesoionic nature of the thiadiazole ring often allows these compounds to cross cellular membranes, a favorable trait for bioavailability, but challenges related to solubility and metabolic stability are common hurdles.[3][4]
This document moves beyond standard protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and design robust, self-validating studies.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers often have when planning their first in vivo experiments with a novel thiadiazole compound.
Q1: My thiadiazole derivative has excellent in vitro IC50 values. How do I select a starting dose for my in vivo efficacy study?
A1: Directly converting an in vitro IC50 to an in vivo dose is not recommended. The initial in vivo study should be a dose-range finding (DRF) or tolerability study, not an efficacy study. The primary goals of a DRF study are to identify the Maximum Tolerated Dose (MTD) and observe any signs of toxicity.[5]
Your starting dose for the DRF study can be estimated from in vitro data, but it should be conservative. A common, though not universally applicable, starting point is to use a dose that is 1/10th of the lowest dose that showed any sign of toxicity in preliminary studies. If no such data exists, you may need to perform an acute toxicity study. The FDA's guidance on preclinical safety evaluations provides a framework for these initial steps.[6]
Q2: What is the most appropriate route of administration for my thiadiazole compound?
A2: The choice of administration route depends on the therapeutic goal, the physicochemical properties of your compound, and the animal model.
| Route | Advantages | Disadvantages | Best For... |
| Intravenous (IV) | 100% bioavailability; precise dose control. | Can cause local irritation; requires skilled administration; may have rapid clearance. | Pharmacokinetic (PK) studies; compounds with poor absorption. |
| Intraperitoneal (IP) | Large surface area for absorption; bypasses first-pass metabolism; easier than IV. | Risk of injection into organs; potential for local irritation/peritonitis. | Initial efficacy and toxicity screening in rodents. |
| Oral (PO) | Clinically relevant; convenient for chronic dosing. | Subject to first-pass metabolism; variable absorption; harsh GI environment can degrade compound.[7] | Compounds intended for oral therapies; chronic studies. |
| Subcutaneous (SC) | Slower, more sustained absorption than IP/IV. | Limited volume can be administered; potential for local irritation. | Sustained-release formulations; compounds requiring prolonged exposure. |
For a novel compound, IP administration is often a good starting point for efficacy models in rodents due to its reliability and relative ease. If the ultimate goal is an oral drug, PO studies will be necessary, but these introduce more complexity.[8]
Q3: My thiadiazole is poorly soluble in water. Can I just use DMSO?
A3: While DMSO is an excellent solvent for initial stock solutions, using high concentrations in the final dosing formulation for in vivo studies can cause toxicity, including inflammation and hemolysis. A general rule is to keep the final concentration of DMSO below 10%, and ideally below 5%.
For many poorly soluble thiadiazoles, a co-solvent system is required.[9] A common formulation for IP injection involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle like corn oil, saline with Tween 80, or a solution containing polyethylene glycol (PEG).[10][11] See the Troubleshooting Guide for more advanced strategies.
Troubleshooting Guide: Common In Vivo Challenges
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: Compound Precipitation or Poor Bioavailability
Q: I prepared my dosing solution, but it looks cloudy, or I am seeing no efficacy in vivo despite good in vitro activity. What's wrong?
A: This strongly suggests a solubility or formulation issue. When a DMSO stock is diluted into an aqueous vehicle, the compound can "crash out" or precipitate. Poor solubility is a primary barrier to achieving therapeutic exposure.[12]
Troubleshooting Steps & Solutions:
-
Vehicle Optimization: Systematically test different co-solvent systems. A good starting point is to compare vehicles like:
-
5% DMSO, 40% PEG400, 55% Saline
-
10% DMSO, 90% Corn Oil (for IP/SC)
-
5-10% Solutol HS 15 in water/saline
-
-
Particle Size Reduction: For oral administration, reducing the particle size of your compound can dramatically increase its dissolution rate and surface area.[13] This can be achieved through techniques like micronization or creating a nanosuspension.
-
Employ Advanced Formulation Strategies: If co-solvents fail, more advanced methods are necessary. The decision to use these depends on the compound's properties.
Caption: Formulation strategy decision workflow.
Problem 2: High In-Life Toxicity or Unexpected Animal Deaths
Q: Animals are showing adverse effects (e.g., weight loss, ruffled fur, lethargy) at doses I predicted would be safe. What should I do?
A: This indicates that your MTD is lower than anticipated. It is crucial to stop, reassess, and conduct a more thorough dose-finding study. Preclinical toxicology is a key component of drug development and ensures safety before moving forward.[14]
Troubleshooting Steps & Solutions:
-
Perform a Pilot Dose-Range Finding (DRF) Study: This is the most critical step. A well-designed DRF study will give you a clear picture of the tolerability of your compound. See Experimental Protocols for a detailed methodology.
-
Evaluate the Vehicle: The formulation vehicle itself can cause toxicity. Always include a "vehicle-only" control group in your studies to differentiate between compound- and vehicle-induced toxicity.
-
Consider Metabolic Liabilities: Thiadiazoles can be metabolized by cytochrome P450 (CYP) enzymes, potentially leading to toxic metabolites.[15] Unsubstituted aromatic rings or other electron-rich parts of the molecule can be "metabolic hotspots."[15] If you suspect this, in vitro metabolic stability assays (e.g., liver microsomal stability) can provide valuable data.
-
Refine the Dosing Schedule: If toxicity appears after several doses, the compound or its metabolites may be accumulating. Consider reducing the dosing frequency (e.g., from once daily to every other day) or lowering the dose.
Problem 3: Lack of a Clear Dose-Response Relationship
Q: I've tested several doses in my efficacy model, but the results are flat or inconsistent. How can I establish a dose-response?
A: A lack of a clear dose-response curve can be due to several factors, from reaching a therapeutic plateau to having a narrow therapeutic window.
Troubleshooting Steps & Solutions:
-
Widen the Dose Range: Your selected doses may be too close together or all on the plateau of the dose-response curve. In your next experiment, test doses over a wider range (e.g., 1, 10, and 100 mg/kg) to capture the full dynamic range of the response.[16]
-
Verify Target Engagement: Efficacy requires that the drug reaches its target in sufficient concentrations. If possible, collect plasma and tumor/tissue samples at the end of your study to measure compound levels and correlate them with efficacy. This pharmacokinetic/pharmacodynamic (PK/PD) analysis is essential for understanding exposure-response relationships.[14]
-
Assess Pharmacokinetics: A short drug half-life may mean that the compound is cleared before it can exert a sustained effect.[17] A preliminary PK study can determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life (t1/2), which will inform the optimal dosing schedule.
Experimental Protocols
Protocol 1: Pilot Dose-Range Finding (DRF) Study in Mice
This protocol outlines a typical DRF study to determine the MTD of a novel thiadiazole derivative. This type of study is a cornerstone of preclinical research.[18]
Objective: To assess the tolerability of the compound over a range of doses and identify the MTD, defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or death).
Methodology:
-
Animal Model: Use the same strain and sex of mice that will be used in subsequent efficacy studies (e.g., female BALB/c mice, 6-8 weeks old).
-
Group Allocation:
-
Group 1: Vehicle Control (n=3)
-
Group 2: Low Dose (e.g., 10 mg/kg) (n=3)
-
Group 3: Mid Dose (e.g., 50 mg/kg) (n=3)
-
Group 4: High Dose (e.g., 100 mg/kg) (n=3)
-
Note: Dose selection should be based on any available in vitro cytotoxicity or prior in vivo data. The dose range should be wide to ensure a toxic dose is found.
-
-
Administration:
-
Administer the compound and vehicle via the intended route (e.g., IP injection) once daily for 5-7 consecutive days.
-
The dosing volume should be consistent across all groups (e.g., 10 mL/kg).
-
-
Monitoring and Endpoints:
-
Body Weight: Measure daily, just before dosing.
-
Clinical Observations: Observe animals twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing). Use a standardized scoring sheet.
-
Termination: The study is typically terminated 24 hours after the last dose. If severe toxicity is observed in a dose group, those animals should be euthanized immediately.
-
-
Data Analysis:
-
Plot the mean body weight change for each group over time.
-
Record all clinical observations.
-
The MTD is the highest dose at which no mortality occurs and the mean body weight loss does not exceed 20%.
-
Caption: A typical workflow for a dose-range finding study.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol describes how to prepare an inclusion complex using hydroxypropyl-β-cyclodextrin (HP-β-CD), a common method to improve the aqueous solubility of hydrophobic compounds.[9]
Objective: To formulate a poorly water-soluble thiadiazole derivative for clear, filter-sterilizable aqueous administration.
Materials:
-
Thiadiazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Determine Molar Ratio: The optimal molar ratio of drug to cyclodextrin often requires experimentation, but a 1:2 ratio is a good starting point.
-
Prepare Cyclodextrin Solution: Calculate the required amount of HP-β-CD. Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water. For example, to make 10 mL of a 30% solution, dissolve 3 g of HP-β-CD in water and bring the final volume to 10 mL. Warm the solution slightly (to 30-40°C) if needed to aid dissolution.
-
Add Compound: Slowly add the powdered thiadiazole compound to the stirring cyclodextrin solution.
-
Equilibrate: Cover the container and allow the mixture to stir at room temperature for 24-48 hours. This allows time for the drug molecule to enter the hydrophobic core of the cyclodextrin.
-
Assess Solubility: After equilibration, visually inspect the solution. It should be clear. If not, the complexation was incomplete, and the solution may need to be centrifuged to remove undissolved material.
-
Sterilization: Filter the final clear solution through a 0.22 µm syringe filter into a sterile container.
-
Confirmation (Optional but Recommended): The concentration of the final solution should be confirmed analytically (e.g., by HPLC-UV) to ensure accurate dosing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 15. benchchem.com [benchchem.com]
- 16. med.stanford.edu [med.stanford.edu]
- 17. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Analytical Characterization of 5-Phenyl-1,2,4-thiadiazol-3-amine
Welcome to the technical support center for the analytical characterization of 5-Phenyl-1,2,4-thiadiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical method development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analytical characterization of this compound.
Q1: What are the primary analytical techniques recommended for the characterization of this compound?
A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for purity determination and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation and identification.
Q2: What are the expected spectroscopic features for this compound?
A2: Based on the analysis of structurally similar compounds, you can expect the following:
-
¹H NMR: Signals corresponding to the protons of the phenyl group and the amine group. The exact chemical shifts will depend on the solvent used. For a related isomer, 5-phenyl-1,3,4-thiadiazol-2-amine, aromatic protons appear in the range of 7.0-8.5 ppm, and the amine protons show a broad singlet.[1][2][3]
-
¹³C NMR: Resonances for the carbons of the phenyl ring and the thiadiazole ring. For a similar thiadiazole derivative, the carbons of the thiadiazole ring appear at approximately 160-164 ppm.[2]
-
FTIR: Characteristic absorption bands for N-H stretching of the amine group (typically around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring, and aromatic C-H and C=C stretching from the phenyl group.[3][4]
Q3: What are the key considerations for sample preparation for chromatographic analysis?
A3: this compound is generally soluble in common organic solvents like methanol and acetonitrile. Ensure the sample is fully dissolved and filter it through a 0.45 µm or 0.22 µm filter before injection to prevent blockage of the HPLC or GC system.[5]
Q4: Is this compound prone to degradation during analysis?
A4: Thiadiazole derivatives can be susceptible to hydrolysis under strong acidic or basic conditions. It is crucial to control the pH of the mobile phase in HPLC. Photostability should also be assessed, as aromatic and heterocyclic compounds can degrade upon exposure to UV light. A forced degradation study is recommended to understand the stability of the molecule.
Section 2: High-Performance Liquid Chromatography (HPLC) - Troubleshooting Guide
HPLC is a cornerstone technique for the analysis of this compound. This section provides a detailed troubleshooting guide for common issues encountered during method development and routine analysis.
Recommended Starting HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with 70% A, 30% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
HPLC Troubleshooting Q&A
Q1: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?
A1: Peak tailing for basic compounds like your analyte is a common issue in reversed-phase HPLC.
-
Causality: The primary amine group in your molecule can interact with acidic silanol groups on the surface of the silica-based C18 column. This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.[5]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., using 0.1% formic or acetic acid) will protonate the amine group, reducing its interaction with the silanol groups.
-
Use of an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.
-
Lower Analyte Concentration: Column overload can also cause peak tailing. Try injecting a more dilute sample.
-
Check for Column Contamination: A contaminated guard or analytical column can also lead to peak shape issues. Flush the column or replace the guard column.[6]
-
Q2: My retention time for this compound is drifting between injections. What should I check?
A2: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a non-equilibrated column can all lead to shifts in retention time.[7]
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[7]
-
Check for Leaks: Inspect the system for any leaks, as this can cause pressure fluctuations and affect the flow rate.[8]
-
Q3: I am seeing a noisy or drifting baseline in my chromatogram. What are the likely causes?
A3: A stable baseline is crucial for accurate quantification.
-
Causality: A noisy or drifting baseline can stem from issues with the detector, mobile phase contamination, or air bubbles in the system.[5]
-
Troubleshooting Steps:
-
Mobile Phase Purity: Use high-purity solvents and ensure they are properly filtered. Water is a common source of contamination in reversed-phase chromatography.[8]
-
Degassing: Thoroughly degas the mobile phase using an online degasser or by sonication.
-
Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.
-
System Flush: Flush the system with a strong solvent like isopropanol to remove any contaminants.
-
Experimental Workflow for HPLC Analysis
Caption: A general experimental workflow for HPLC analysis.
Section 3: Gas Chromatography (GC) - Troubleshooting Guide
GC can be a valuable tool for assessing the presence of volatile impurities or for the analysis of this compound if it is sufficiently volatile and thermally stable.
Recommended Starting GC-MS Method
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
GC Troubleshooting Q&A
Q1: I am observing broad or tailing peaks for my analyte in the GC chromatogram. What could be the issue?
A1: Peak broadening and tailing in GC can be due to several factors.
-
Causality: For a polar, nitrogen-containing compound like this compound, interactions with active sites in the GC inlet or column can cause peak tailing. Improper injection technique or a contaminated system can also contribute.
-
Troubleshooting Steps:
-
Inlet Liner: Use a deactivated inlet liner to minimize interactions. Consider using a liner with glass wool to aid in volatilization and trap non-volatile residues.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.
-
Injection Speed: A slow injection can lead to band broadening. Use a fast injection speed.
-
System Cleanliness: A dirty inlet or column can lead to peak tailing. Perform regular maintenance, including trimming the column and cleaning the inlet.
-
Q2: I am not seeing my peak of interest, or it has a very low intensity. What should I investigate?
A2: Loss of analyte can occur at several points in the GC system.
-
Causality: The compound may be thermally labile and degrading in the hot inlet. It could also be adsorbing to active sites in the system.
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Gradually decrease the inlet temperature to see if peak intensity improves, which would suggest thermal degradation.
-
Derivatization: If the compound is not sufficiently volatile or is prone to degradation, consider derivatization (e.g., silylation of the amine group) to improve its chromatographic properties.
-
Check for Leaks: A leak in the system can lead to a loss of sample and poor sensitivity.
-
Carrier Gas Purity: Ensure high-purity carrier gas is being used, as impurities like oxygen or moisture can degrade the column and affect analyte stability.[9]
-
Logical Flow for Troubleshooting GC Issues
Caption: A logical flow for troubleshooting common GC problems.
Section 4: Mass Spectrometry (MS) - Troubleshooting Guide
MS is critical for confirming the molecular weight and structure of this compound and its impurities.
Predicted Mass Fragmentation Pattern (EI)
For the isomeric 5-phenyl-1,2,3-thiadiazole, the primary fragmentation is the loss of a nitrogen molecule (N₂). A similar fragmentation is expected for this compound.
-
Molecular Ion (M⁺˙): m/z = 177
-
Loss of N₂: A significant fragment at m/z = 149 is anticipated, corresponding to the loss of a nitrogen molecule.
-
Further Fragmentation: Subsequent fragmentation of the m/z 149 ion could lead to fragments corresponding to the phenyl group (m/z = 77) and other characteristic ions.
MS Troubleshooting Q&A
Q1: I am not observing the expected molecular ion at m/z 177.
A1: The absence of a molecular ion can be due to the instability of the molecule under the ionization conditions.
-
Causality: In Electron Ionization (EI), the high energy can cause extensive fragmentation, leading to a weak or absent molecular ion peak. In Electrospray Ionization (ESI), improper source conditions may prevent efficient ionization.
-
Troubleshooting Steps:
-
Use a Softer Ionization Technique: If using GC-EI-MS, consider using Chemical Ionization (CI) which is a softer technique and often yields a more prominent molecular ion or protonated molecule. For LC-MS, optimize ESI source parameters like capillary voltage and gas flows.
-
Check for In-Source Fragmentation: In ESI, high fragmentor or cone voltages can cause the molecular ion to fragment before it reaches the mass analyzer. Reduce these voltages to see if the molecular ion appears.
-
Confirm Compound Purity: Ensure the sample is pure, as co-eluting impurities can suppress the ionization of your analyte.
-
Q2: My mass spectrum is complex and difficult to interpret.
A2: A complex mass spectrum can arise from multiple sources.
-
Causality: This could be due to co-eluting impurities, background ions from the system, or extensive fragmentation.
-
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Optimize your HPLC or GC method to ensure your peak of interest is well-separated from other components.
-
Background Subtraction: Use the data system software to subtract the background spectrum from the spectrum of your peak.
-
Tandem MS (MS/MS): If available, use tandem mass spectrometry. Isolate the suspected molecular ion (or a major fragment ion) and fragment it further. This will produce a much cleaner spectrum that is directly related to your compound of interest.
-
Section 5: References
-
BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection. Retrieved from BenchChem.
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from PharmaCores.
-
ChemicalBook. (n.d.). 5-Amino-3-phenyl-1,2,4-thiadiazole(17467-15-1) 1H NMR. Retrieved from ChemicalBook.
-
Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
-
ResearchGate. (2013). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from ResearchGate.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich.
-
PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from PubMed Central.
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from Restek.
-
Bijo Mathew et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1).
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jocpr.com [jocpr.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. organomation.com [organomation.com]
Technical Support Center: Enhancing the Biological Activity of 5-Phenyl-1,2,4-thiadiazol-3-amine Through Derivatization
Welcome to the technical support center for the derivatization of 5-Phenyl-1,2,4-thiadiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and biological evaluation of novel derivatives from this promising scaffold. The 1,2,4-thiadiazole ring is a key pharmacophore due to its aromatic nature, which imparts stability.[1][2]
I. Frequently Asked Questions (FAQs)
Q1: My derivatization reaction of the 3-amino group is showing low yield. What are the common causes?
A1: Low yields in the derivatization of the 3-amino group on the 5-Phenyl-1,2,4-thiadiazole scaffold can be attributed to several factors. Firstly, the purity of the starting material is critical; impurities can interfere with the reaction.[3] Secondly, the choice of solvent and base is crucial. Suboptimal choices can hinder the desired reaction pathway.[3] For instance, in acylation reactions, a non-nucleophilic base is often preferred to prevent competition with the amino group. Lastly, reaction temperature and time are key parameters to optimize. A design of experiments (DoE) approach can be beneficial for systematic optimization.[3]
Q2: I'm observing multiple spots on my TLC after attempting to introduce a substituent at the 5-phenyl ring. What are the likely side products?
A2: When performing electrophilic substitution on the phenyl ring, the directing effects of the thiadiazole ring can lead to a mixture of ortho, meta, and para substituted products. The thiadiazole ring is generally considered an electron-withdrawing group, which can deactivate the phenyl ring and direct incoming electrophiles to the meta position. However, the reaction conditions, particularly the choice of Lewis acid catalyst and temperature, can influence the regioselectivity. Common side products may also include polysubstituted derivatives if the reaction conditions are too harsh.
Q3: My purified derivative has poor solubility in aqueous buffers for biological assays. How can I improve this?
A3: Poor aqueous solubility is a common challenge for heterocyclic compounds.[4] Several strategies can be employed to enhance solubility. One approach is to introduce polar or ionizable functional groups into the derivative, such as carboxylic acids, amines, or sulfonamides.[4] Another strategy is to formulate the compound with solubility-enhancing excipients, such as cyclodextrins or co-solvents like DMSO, although the concentration of the latter should be carefully controlled in biological assays to avoid toxicity. Salt formation by treating an acidic or basic derivative with a corresponding base or acid can also significantly improve aqueous solubility.
Q4: The biological activity of my derivatives is inconsistent across different batches. What could be the reason?
A4: Inconsistent biological activity can stem from several sources. Firstly, ensure the purity of each batch is consistent and high, as even small amounts of highly active or interfering impurities can skew results. Secondly, the stability of the compounds should be assessed under storage and assay conditions.[5] Thiadiazole derivatives are generally stable, but certain functionalities can make them susceptible to degradation.[1] Finally, variability in the biological assay itself, such as cell passage number, reagent quality, and incubation times, should be minimized through strict adherence to standardized protocols.
Q5: How do I begin to understand the Structure-Activity Relationship (SAR) of my new derivatives?
A5: A systematic approach is key to understanding SAR.[6][7] Start by synthesizing a small library of analogs with diverse modifications at different positions of the scaffold. For instance, vary the substituents on the phenyl ring (exploring electronic and steric effects), and modify the group attached to the 3-amino position. It is also beneficial to explore bioisosteric replacements for the phenyl group or the thiadiazole ring to probe the importance of these moieties for activity.[8] In silico molecular docking studies can complement experimental data by predicting binding modes and identifying key interactions with the biological target.[6][7][9]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental workflow.
Issue 1: Difficulty in Purifying Derivatives via Column Chromatography
-
Possible Cause: The compound is streaking on the silica gel column, leading to poor separation.
-
Solution: This is often due to the basicity of the 3-amino group or other nitrogen-containing functionalities. Try adding a small amount of a volatile base, such as triethylamine or ammonia, to the eluent to improve the peak shape.
-
-
Possible Cause: The compound is insoluble in the loading solvent.
-
Solution: Use a minimal amount of a stronger, more polar solvent like DMF or DMSO to dissolve the compound before adsorbing it onto silica gel for dry loading.
-
-
Possible Cause: The compound is unstable on silica gel.
-
Solution: Consider using a different stationary phase, such as alumina (basic or neutral), or employ alternative purification techniques like preparative HPLC or crystallization.
-
Issue 2: Inconclusive NMR Spectra for Structural Confirmation
-
Possible Cause: Broad peaks in the 1H NMR spectrum.
-
Solution: This can be due to proton exchange, particularly for N-H protons. Running the NMR in a different solvent (e.g., DMSO-d6) or at a different temperature can sometimes sharpen these peaks. A D2O exchange experiment can also confirm the presence of exchangeable protons.
-
-
Possible Cause: Complex aromatic region with overlapping signals.
-
Solution: Utilize 2D NMR techniques such as COSY and HMQC/HSQC to resolve overlapping signals and assign the protons and carbons of the phenyl ring and any other aromatic systems present in your derivative.
-
-
Possible Cause: Absence of a molecular ion peak in the mass spectrum.
-
Solution: This may indicate that the compound is fragmenting easily. Try using a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to increase the likelihood of observing the molecular ion.
-
Issue 3: High Background or False Positives in Biological Screening
-
Possible Cause: The compound is interfering with the assay technology (e.g., autofluorescence).
-
Solution: Screen the compound in a control assay without the biological target to assess its intrinsic signal. If interference is observed, consider using an alternative assay with a different detection method.
-
-
Possible Cause: The compound is a Pan-Assay Interference Compound (PAINS).[10]
-
Solution: Certain chemical motifs are known to be frequent hitters in high-throughput screens.[10] Analyze the structure of your active compounds for known PAINS motifs. Confirmation of on-target activity through orthogonal assays and biophysical methods is crucial.
-
-
Possible Cause: Compound precipitation in the assay medium.
-
Solution: Visually inspect the assay plates for any signs of precipitation. Reducing the compound concentration or using a formulation with better solubility may be necessary.
-
III. Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF).
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: High-Throughput Screening (HTS) Workflow for Identifying Biologically Active Derivatives
This protocol outlines a general workflow for screening a library of derivatives.
-
Plate Preparation: Prepare assay plates by dispensing the required assay components (e.g., target protein, substrate, cofactors) in a suitable buffer.
-
Compound Addition: Add the synthesized derivatives (typically from a DMSO stock solution) to the assay plates using an automated liquid handler. Include appropriate positive and negative controls.
-
Incubation: Incubate the plates for a predetermined time at a specific temperature to allow for the interaction between the compounds and the biological target.
-
Signal Detection: Measure the assay signal using a plate reader (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Normalize the data to the controls and calculate the percent inhibition or activation for each compound. Identify "hits" based on a predefined activity threshold.
-
Hit Confirmation and Dose-Response: Re-test the initial hits to confirm their activity. Perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of the confirmed hits.
IV. Data Presentation and Visualization
Table 1: Example Structure-Activity Relationship (SAR) Data for a Hypothetical Series of Derivatives
| Compound ID | R1 (at 3-amino) | R2 (at 5-phenyl) | IC50 (µM) | Solubility (µg/mL) |
| Parent | H | H | >100 | 5 |
| Deriv-01 | -C(O)CH3 | H | 50.2 | 10 |
| Deriv-02 | -C(O)Ph | H | 25.8 | 2 |
| Deriv-03 | -C(O)CH3 | 4-Cl | 15.1 | 8 |
| Deriv-04 | -C(O)CH3 | 4-OCH3 | 65.7 | 12 |
| Deriv-05 | -SO2CH3 | H | 78.4 | 15 |
Diagram 1: General Derivatization Strategy
Caption: A general workflow for the derivatization of the parent compound.
Diagram 2: High-Throughput Screening Cascade
Caption: A typical cascade for identifying and validating active compounds.
References
- 1. isres.org [isres.org]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings | Semantic Scholar [semanticscholar.org]
- 6. Continued SAR exploration of 1,2,4-thiadiazole-containing scaffolds in the design of free fatty acid receptor 1 (GPR40) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Efficacy of 5-Phenyl-1,2,4-thiadiazol-3-amine and Its Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in the Biological Activity of Thiadiazoles
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological prowess of these compounds is not merely a function of the thiadiazole core itself but is profoundly influenced by the constitutional isomerism of the ring and the spatial arrangement of its substituents. Thiadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[1] This guide focuses on a comparative analysis of the efficacy of 5-Phenyl-1,2,4-thiadiazol-3-amine and its isomeric counterparts, delving into the subtle yet critical structural nuances that dictate their therapeutic potential.
The arrangement of heteroatoms within the thiadiazole ring governs its electronic properties, metabolic stability, and ability to form crucial interactions with biological targets.[2] For instance, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may allow its derivatives to interfere with DNA replication.[1] Understanding the structure-activity relationships (SAR) across different thiadiazole isomers is paramount for the rational design of more potent and selective therapeutic agents.
This guide will provide an in-depth comparison of the available data on the biological efficacy of this compound and its related isomers, supported by experimental data and methodologies, to aid researchers in navigating the chemical space of these promising compounds.
Structural Isomers of Phenyl-Amino-Thiadiazole
The primary compound of interest, this compound, belongs to the 1,2,4-thiadiazole family. Its key isomers for comparison include its positional isomer, 3-Phenyl-1,2,4-thiadiazol-5-amine, and its constitutional isomer, 5-Phenyl-1,3,4-thiadiazol-2-amine.
Caption: Structural comparison of key phenyl-amino-thiadiazole isomers.
Comparative Efficacy: A Data-Driven Overview
A direct, head-to-head comparative study of the biological efficacy of these specific isomers under identical experimental conditions is not extensively available in the current literature. However, by collating data from various studies on derivatives of each isomeric class, we can draw insightful, albeit cautious, comparisons. The following sections summarize the known anticancer and antimicrobial activities of these thiadiazole families.
Anticancer Activity
Thiadiazole derivatives have shown significant potential as anticancer agents by inhibiting key enzymes, disrupting cell signaling pathways, and inducing apoptosis.[3]
1,2,4-Thiadiazole Derivatives:
Derivatives of 3,5-disubstituted-1,2,4-thiadiazole have been investigated for their cytotoxic activity against various cancer cell lines. For instance, certain 1,2,4-thiadiazole-fused imidazo[1,2-b]pyridazine derivatives have demonstrated notable anticancer activities against breast, lung, and prostate cancer cell lines in MTT assays.
1,3,4-Thiadiazole Derivatives:
This class of isomers is the most extensively studied for its anticancer properties. Numerous 5-phenyl-1,3,4-thiadiazole-2-amine derivatives have been synthesized and evaluated. For example, certain compounds from this series have shown significant antiproliferative activity against human breast cancer (MCF-7) and colon cancer (LoVo) cell lines, with some exhibiting IC50 values in the low micromolar range.[1] The anticancer effect is often enhanced by the presence of an aromatic ring at the 5-position of the thiadiazole core.[1]
| Isomer Class | Derivative Example | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 1,2,4-Thiadiazole | 3,5-disubstituted derivatives | Breast, Lung, Colon, Ovarian | Moderate efficacy reported | [4] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM | [5] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM | [5] |
| 1,2,3-Thiadiazole | D-ring fused dehydroepiandrosterone derivatives | T47D (Breast) | 0.042 - 0.058 µM | [6] |
Note: The data presented is from different studies and direct comparison of potency should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The thiadiazole scaffold is also a promising framework for the development of novel antimicrobial agents.
1,2,4-Thiadiazole Derivatives:
While less explored than their 1,3,4-isomers, 1,2,4-thiadiazole derivatives have shown antimicrobial potential. The reactivity of the 5-position in the 1,2,4-thiadiazole ring is a key site for nucleophilic substitution, allowing for the synthesis of diverse derivatives with potential biological activity.[7]
1,3,4-Thiadiazole Derivatives:
A vast number of 1,3,4-thiadiazole derivatives have been synthesized and tested for their antimicrobial properties. For instance, 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[8] Studies have shown that chloro-substituted thiadiazoles often exhibit stronger antimicrobial activity compared to derivatives with other substituents.[9]
| Isomer Class | Derivative Example | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| 1,3,4-Thiadiazole | Chloro-substituted derivatives | S. aureus, E. coli, P. vulgaris | Significant activity at 250 µg/mL | [9] |
| 1,3,4-Thiadiazole | D-26 isomer hydrogel | B. subtilis, S. aureus, P. aeruginosa | Inhibition zones: 35 mm, 27.5 mm, 24 mm | [9] |
Note: The data presented is from different studies and direct comparison of potency should be made with caution due to variations in experimental conditions.
Mechanisms of Action: A Comparative Perspective
The isomeric form of the thiadiazole ring influences the molecule's interaction with biological targets, leading to different mechanisms of action.
Caption: Conceptual overview of distinct mechanisms of action for 1,2,4- and 1,3,4-thiadiazole derivatives.
1,2,4-Thiadiazoles: A key mechanism for some 1,2,4-thiadiazole derivatives involves the reactivity of the N-S bond. This bond can be susceptible to nucleophilic attack by cysteine residues in enzymes, leading to the formation of a disulfide bond and irreversible enzyme inhibition. This makes them interesting candidates as "warheads" for targeting cysteine-dependent enzymes.
1,3,4-Thiadiazoles: As bioisosteres of pyrimidine, 1,3,4-thiadiazole derivatives can interfere with nucleic acid synthesis and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1] Their mesoionic character also allows for easier passage across cellular membranes to interact with intracellular targets.[2]
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis and evaluation of novel thiadiazole derivatives require robust and reproducible experimental protocols.
General Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine
A common and straightforward method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a corresponding carboxylic acid.
Step-by-Step Protocol:
-
Reaction Setup: A mixture of benzoic acid and thiosemicarbazide is prepared in a suitable solvent, such as methanol.
-
Reflux: The reaction mixture is refluxed for several hours.
-
Cyclization: A dehydrating agent, such as concentrated sulfuric acid, is carefully added to the cooled reaction mixture to facilitate the cyclization.[8]
-
Neutralization and Precipitation: The acidic solution is then neutralized with a base (e.g., ammonia solution) to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 5-phenyl-1,3,4-thiadiazol-2-amine.
Caption: A typical experimental workflow for the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The thiadiazole scaffold, in its various isomeric forms, continues to be a fertile ground for the discovery of novel therapeutic agents. While the 1,3,4-thiadiazole isomer has been more extensively studied, the 1,2,4-thiadiazole class, including this compound, holds significant promise, particularly due to its potential for covalent modification of enzyme targets.
Future research should focus on the parallel synthesis and biological evaluation of a library of phenyl-amino-thiadiazole isomers. Such studies would provide a clearer understanding of the structure-activity relationships governed by the isomeric nature of the thiadiazole core and enable a more rational design of next-generation thiadiazole-based drugs with enhanced potency and selectivity.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenyl-1,2,4-thiadiazol-3-amine Analogs
The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][3] This is largely due to the scaffold's unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups, enhancing interactions with biological targets.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising class: 5-Phenyl-1,2,4-thiadiazol-3-amine analogs. We will explore the synthetic rationale, compare the biological performance of various analogs based on experimental data, and provide detailed protocols for key evaluation assays.
Synthetic Strategy: The Foundation of Analog Generation
The generation of a diverse library of analogs is predicated on a robust and flexible synthetic pathway. The most common route to the this compound core involves the oxidative cyclization of N-benzoylthiourea derivatives or related intermediates. A more specialized approach, particularly for generating 3,5-disubstituted 1,2,4-thiadiazoles, begins with substituted amidines and perchloromethyl mercaptan, followed by substitution at the 5-position.[5]
For the purpose of this guide, we will focus on a key synthetic sequence that allows for late-stage diversification, enabling the exploration of SAR at both the phenyl ring (R¹) and the 3-amino group (R²).
Caption: General workflow for the synthesis of N-acyl-5-phenyl-1,2,4-thiadiazol-3-amine analogs.
This synthetic approach is advantageous as it allows for the preparation of the core amine scaffold, which can then be subjected to various N-acylation reactions to explore the impact of different substituents at the 3-amino position on biological activity.[5]
Comparative Analysis: SAR in Adenosine A₃ Receptor Antagonism
One of the most well-documented activities for this class of compounds is their potent and selective antagonism of the human adenosine A₃ receptor, a key target for treating conditions like glaucoma, asthma, and cancer.[5] The following data, derived from competitive binding assays, illustrates the critical structural requirements for high-affinity binding.
Table 1: SAR of this compound Analogs as Adenosine A₃ Receptor Antagonists
| Compound ID | Core Structure | R¹ (Phenyl Substitution) | R² (Amine Substitution) | Binding Affinity (Kᵢ, nM)[5] |
|---|---|---|---|---|
| 1 | This compound | H | Acetyl (-COCH₃) | 2.3 |
| 2 | This compound | 4-Methoxy (-OCH₃) | H (Amine) | >1000 |
| 3 | This compound | 4-Methoxy (-OCH₃) | Acetyl (-COCH₃) | 0.79 |
| 4 | This compound | 4-Methoxy (-OCH₃) | Propionyl (-COCH₂CH₃) | 1.1 |
| 5 | this compound | 4-Chloro (-Cl) | Acetyl (-COCH₃) | 13 |
-
The Indispensable N-Acyl Group: A comparison between the free amine (Compound 2 ) and its acetylated counterpart (Compound 3 ) reveals a dramatic increase in binding affinity, with the Kᵢ value dropping from >1000 nM to a remarkable 0.79 nM.[5] This strongly suggests that the acetyl group is crucial for interacting with the receptor's binding pocket, likely through hydrogen bonding or specific hydrophobic interactions. The unsubstituted amine lacks this key interacting feature, rendering it inactive.
-
The Potentiating Effect of the 4-Methoxy Group: Comparing the unsubstituted phenyl analog (Compound 1 ) with the 4-methoxy substituted analog (Compound 3 ) shows a nearly 3-fold increase in potency (Kᵢ of 2.3 nM vs. 0.79 nM).[5] The electron-donating methoxy group at the para-position of the phenyl ring appears to enhance the electronic properties of the molecule, optimizing its fit and interaction within the adenosine A₃ receptor's lipophilic pocket.
-
Impact of Phenyl Ring Electronics: Replacing the electron-donating methoxy group with an electron-withdrawing chloro group (Compound 5 ) results in a significant drop in affinity (Kᵢ of 13 nM) compared to Compound 3 . This further underscores the importance of an electron-rich phenyl ring for optimal receptor antagonism.
-
Size Constraints on the N-Acyl Group: While the acetyl group (Compound 3 ) is optimal, slightly increasing the alkyl chain length to a propionyl group (Compound 4 ) is well-tolerated, maintaining sub-nanomolar affinity (Kᵢ of 1.1 nM).[5] This indicates that the binding pocket can accommodate slightly larger substituents, but significant steric bulk may be detrimental.
Caption: Key structure-activity relationships for adenosine A₃ receptor antagonists.
Comparative Analysis: SAR in Antimicrobial Activity
While the direct 1,2,4-thiadiazole isomer data is specific to receptor binding, extensive research on the closely related 5-phenyl-1,3,4-thiadiazol-2-amine isomer provides valuable insights into the SAR for antimicrobial activity. These findings are often translatable due to the conserved phenyl-thiadiazole-amine pharmacophore. The data below is from agar disc diffusion assays against bacterial strains.
Table 2: SAR of 5-(4-Substituted Phenyl)-1,3,4-thiadiazol-2-amine Analogs as Antibacterial Agents
| Compound ID | R¹ (Phenyl Substitution) | Activity vs. S. aureus (Zone of Inhibition, mm)[6] | Activity vs. E. coli (Zone of Inhibition, mm)[6] |
|---|---|---|---|
| 6 | H | 20 | 18 |
| 7 | 4-Chloro (-Cl) | 25 | 23 |
| 8 | 4-Hydroxy (-OH) | 22 | 20 |
| 9 | 4-Nitro (-NO₂) | 19 | 16 |
| Ciprofloxacin | (Standard Drug) | 28 | 26 |
-
Halogen Substitution Enhances Potency: The introduction of a chloro group at the para-position of the phenyl ring (Compound 7 ) significantly enhances antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted analog (Compound 6 ).[6] Halogens can increase lipophilicity, potentially improving the compound's ability to penetrate bacterial cell membranes. They can also alter the electronic nature of the ring, which may enhance binding to a bacterial target.
-
Polar Groups Offer Moderate Activity: A hydroxyl group (Compound 8 ) provides good activity, superior to the unsubstituted analog but less potent than the chloro-substituted one.[6] This suggests that hydrogen bonding capability can contribute positively to the interaction with the biological target.
-
Strong Electron-Withdrawing Groups are Detrimental: The presence of a strongly electron-withdrawing nitro group (Compound 9 ) leads to a decrease in activity compared to the parent compound.[6] This indicates that while some electronic modification is beneficial (as with the chloro group), excessive electron withdrawal from the phenyl ring may be unfavorable for the mechanism of action.
Experimental Protocols: A Guide to Self-Validating Assays
The trustworthiness of any SAR study hinges on the quality and reproducibility of its biological assays. Here, we provide detailed, step-by-step protocols for two key experimental workflows.
Protocol 1: Enzyme Inhibition - Radioligand Binding Assay for Adenosine A₃ Receptor
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
A. Materials & Reagents:
-
HEK293 cell membranes expressing human adenosine A₃ receptors.
-
Radioligand: [¹²⁵I]AB-MECA (a high-affinity A₃ agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Adenosine deaminase (ADA): To remove endogenous adenosine.
-
Test compounds (analogs) dissolved in DMSO.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
B. Step-by-Step Methodology:
-
Enzyme Preparation: Treat the cell membrane preparation with ADA (2 units/mL) for 30 minutes at 37°C to degrade any contaminating adenosine.
-
Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Compound Addition: Add 2 µL of test compound dilutions (in DMSO) to the appropriate wells. For total binding, add 2 µL of DMSO. For non-specific binding, add 2 µL of a high concentration of a known non-radioactive A₃ antagonist.
-
Radioligand Addition: Add 50 µL of [¹²⁵I]AB-MECA (at a final concentration near its Kₔ value, e.g., 0.5 nM) to all wells.
-
Reaction Initiation: Add 100 µL of the ADA-treated membrane preparation (containing ~20 µg of protein) to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. The system must reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a beta scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).[7][8]
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[8]
-
Protocol 2: Antimicrobial Susceptibility - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[9][10]
A. Materials & Reagents:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds (analogs) dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.[10]
-
Spectrophotometer or plate reader (optional, for quantitative reading).
B. Step-by-Step Methodology:
-
Compound Preparation: Perform a serial two-fold dilution of each test compound in CAMHB directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, creating a concentration gradient.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum added to each well will be 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only broth (no bacteria, no compound).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[9]
-
Result Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11] This can be determined by visual inspection or by reading the optical density at 600 nm with a plate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
A Comparative Guide to Validating the Mechanism of Action of 5-Phenyl-1,2,4-thiadiazol-3-amine and its Analogs
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a small molecule is paramount. It is the bedrock upon which successful therapeutic development is built, transforming a promising compound into a viable clinical candidate.[1][2] This guide provides an in-depth, comparative analysis of modern experimental approaches to validate the MoA of 5-Phenyl-1,2,4-thiadiazol-3-amine, a member of the pharmacologically significant thiadiazole class of heterocyclic compounds.[3][4][5]
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] However, this structural diversity necessitates a rigorous and systematic validation of the specific molecular target and pathway for each analog. This guide moves beyond theoretical discussions to provide actionable, field-proven insights and detailed protocols, empowering researchers to confidently elucidate the MoA of their compounds of interest.
The Challenge: From Biological Activity to Definitive Mechanism
Initial screenings may reveal that this compound exhibits, for example, cytotoxic effects against cancer cell lines.[3][7] This observation, while promising, is merely the starting point. The critical question remains: how does it work? Ascribing a definitive MoA requires direct evidence of a drug-protein interaction in a relevant biological context.[8][9] Without this, advancing a compound carries significant risk, as off-target effects or misunderstood mechanisms can lead to clinical failure.[10]
This guide will compare three powerful, complementary techniques for target identification and engagement validation:
-
Phenotypic Screening followed by Target Deconvolution: A classic approach where the initial discovery is based on a cellular or organismal phenotype.
-
Affinity-Based Chemoproteomics (e.g., Kinobeads): A method to identify cellular binding partners of a compound.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay to confirm direct target engagement in living cells and tissues.[11][12]
Below is a conceptual workflow illustrating the journey from a hit compound to a validated MoA.
Caption: High-level workflow for small molecule mechanism of action (MoA) validation.
Comparative Analysis of Key Methodologies
The choice of methodology for MoA validation depends on the available resources, the nature of the compound, and the specific biological question being addressed. Each technique offers unique advantages and presents distinct challenges.
| Methodology | Principle | Primary Application | Advantages | Limitations |
| Affinity-Based Chemoproteomics (e.g., Kinobeads) | A synthesized, immobilized version of the small molecule is used as "bait" to capture binding proteins from a cell lysate. Bound proteins are identified by mass spectrometry.[13] | Unbiased target identification. | Can identify novel or unexpected targets without prior knowledge. Provides a landscape of potential on- and off-targets. | Requires chemical modification of the compound, which may alter its binding properties. May miss low-affinity interactions or targets not present in the lysate.[13] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its melting temperature. This thermal shift is detected by quantifying the soluble protein remaining after heat treatment.[14][15] | Target engagement validation in intact cells and tissues. | Label-free, requiring no modification of the compound or protein.[16] Confirms binding in a physiological context. Can be adapted for high-throughput screening.[17] | Requires a specific antibody for detection (Western blot) or advanced mass spectrometry for proteome-wide analysis. Not all proteins exhibit a clear thermal shift. |
| Genetic Approaches (e.g., CRISPR Screens) | Systematically knocking out or modifying genes to identify those that confer resistance or sensitivity to the compound, thereby implicating the gene product in the compound's MoA. | Linking compound activity to specific genes/pathways. | Provides strong genetic evidence for a target's involvement. Can uncover complex pathway dependencies. | Can be time-consuming and resource-intensive. Resistance mechanisms may not always be due to direct target mutation. |
In-Depth Focus: Target Engagement Validation with CETSA®
Confirming that a compound directly binds its intended target within the complex milieu of a living cell is a critical validation step.[9][17] CETSA is a powerful tool for this purpose, as it measures a direct biophysical consequence of binding.[11][15]
The core principle is that when a small molecule binds to its protein target, the resulting complex is more resistant to thermal denaturation.[15] By heating cell samples to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction, a "melting curve" can be generated. A shift in this curve in the presence of the compound provides direct evidence of target engagement.[14]
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Spotlight on Alternatives: The Thiadiazole Family
The 1,2,4-thiadiazole core is present in numerous compounds with diverse biological activities. Validating the MoA of this compound should be considered in the context of its analogs. The table below compares a selection of thiadiazole derivatives and their reported activities, underscoring the importance of specific MoA validation for each unique compound.
| Compound Structure/Name | Reported Biological Activity | Potential Application | Reference |
| 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives | Antibacterial, Antifungal, Anticancer (Breast Cancer) | Infectious Diseases, Oncology | [3] |
| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | Anticancer (Breast, Lung, Prostate Cancer) | Oncology | [6][18] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Anticancer (Hepatocellular Carcinoma, Lung Cancer) | Oncology | [19] |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | Muscular Relaxant, Anticonvulsant | Neurology | [20] |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key validation experiments discussed.
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol details the steps to confirm the engagement of this compound with a hypothesized target protein (Protein X) in intact cells.
A. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in appropriate culture dishes and grow to 80-90% confluency.
-
Treat the cells with either the vehicle control (e.g., 0.1% DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 10-20 x 10⁶ cells/mL.
B. Heat Treatment and Lysis:
-
Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.
-
Immediately cool the tubes on ice for 3 minutes.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
C. Fractionation and Analysis:
-
Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube.
-
Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blot using a specific primary antibody against the putative target, Protein X.
-
Quantify the band intensities and plot them against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and confirms target engagement.
Protocol 2: Kinobeads Competition Binding Assay for Target Identification
This protocol outlines an affinity-based chemoproteomics approach to identify kinase targets of this compound.
Caption: Workflow for a Kinobeads-based competitive binding experiment.
A. Lysate Preparation:
-
Grow a panel of relevant cell lines to maximize kinome coverage.
-
Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
B. Competition Binding:
-
Aliquot the cell lysate (e.g., 1-5 mg of total protein per sample).
-
Add this compound at a range of final concentrations (e.g., 0.1 nM to 10 µM) or vehicle (DMSO). Incubate for 30-60 minutes at 4°C.
-
Add a slurry of Kinobeads to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation.[21]
C. Sample Processing for Mass Spectrometry:
-
Pellet the beads by centrifugation and wash extensively with lysis buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using an SDS-containing buffer.
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
D. Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).
-
For each identified kinase, plot the remaining amount bound to the beads as a function of the concentration of this compound.
-
Proteins whose binding to the beads is significantly reduced in a dose-dependent manner are identified as high-confidence targets of the compound.
Conclusion and Future Directions
The validation of a small molecule's mechanism of action is a rigorous, multi-faceted process that is essential for modern drug discovery.[1][22] For compounds like this compound, whose therapeutic potential is suggested by broad biological activity, a systematic approach using complementary techniques is crucial. While affinity proteomics can reveal the landscape of potential binding partners, it is the confirmation of direct target engagement in a physiological context, powerfully demonstrated by methods like CETSA, that provides the confidence needed to advance a compound.[10][16] By integrating these advanced methodologies, researchers can build a robust, evidence-based understanding of their compound's MoA, paving the way for the rational design of next-generation therapeutics.
References
- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. neuroquantology.com [neuroquantology.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. news-medical.net [news-medical.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Thiadiazole Derivatives
Abstract
The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the heterocyclic compounds, the 1,3,4-thiadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various 1,3,4-thiadiazole derivatives, synthesizing recent findings to offer a clear perspective for researchers, scientists, and drug development professionals. We will explore their efficacy against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, supported by quantitative data, detailed experimental protocols, and an examination of their structure-activity relationships (SAR) and mechanisms of action.
Introduction: The Versatility of the 1,3,4-Thiadiazole Core
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms.[3] Of the four possible isomers, the 1,3,4-thiadiazole system is the most extensively studied due to its wide-ranging applications in medicine and agriculture.[4] The unique physicochemical properties of this scaffold, including its high aromaticity, metabolic stability, and ability to act as a hydrogen bond acceptor and a two-electron donor system, contribute to its diverse biological activities.[3][5] These derivatives have been shown to modulate enzyme function and interact with various biological receptors, making them potent agents against a host of pathogens.[5][6] This guide focuses on comparing the antimicrobial performance of different substitution patterns on the 1,3,4-thiadiazole ring.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. This section compares the activity of representative derivatives against key pathogenic microbes.
Antibacterial Activity: Gram-Positive vs. Gram-Negative
Thiadiazole derivatives have demonstrated a broad spectrum of antibacterial activity, though efficacy can vary significantly between Gram-positive and Gram-negative strains.[4] The complex outer membrane of Gram-negative bacteria often poses a significant permeability barrier, a challenge that some novel thiadiazole derivatives have successfully overcome.[7]
Key Observations:
-
Gram-Positive Bacteria: Many derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. For instance, compounds bearing a 4-bromophenyl substituent have shown notable activity against Staphylococcus epidermidis (MIC = 31.25 µg/mL).[4] Similarly, derivatives incorporating a p-chlorophenyl or p-nitrophenyl moiety have exhibited strong inhibition of B. subtilis and S. aureus.[8]
-
Gram-Negative Bacteria: Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is often more variable.[4] However, specific structural modifications have yielded compounds with significant potency. Derivatives with alkylamine substituents, particularly those with longer chains or cyclic groups (n-butyl, cyclohexyl), have shown increased activity.[4] One compound featuring an isopropyl group demonstrated an MIC of 1.95 µg/mL against an E. coli strain.[4] A recent breakthrough involves 1,3,4-thiadiazole-based peptide deformylase (PDF) inhibitors, which show enhanced penetration of the Gram-negative outer membrane and remarkable efficacy against drug-resistant Acinetobacter baumannii.[7]
-
Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (e.g., chloro, bromo, fluoro, nitro) or electron-donating groups (e.g., hydroxyl, methoxy) on appended phenyl rings can significantly enhance antibacterial activity.[4][9] The position of these substituents (ortho, para) is also critical in determining the potency.[4]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Representative Thiadiazole Derivatives Against Bacteria
| Derivative Class/Compound | Representative Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source(s) |
| 2,5-disubstituted 1,3,4-thiadiazole | Staphylococcus aureus (Gram +) | 15.63 - 31.25 | Ciprofloxacin | ~25 | [4] |
| (with 4-bromophenyl group) | Micrococcus luteus (Gram +) | 15.63 | Ciprofloxacin | ~25 | [4] |
| 1,3,4-thiadiazole-benzimidazole conjugate | Staphylococcus aureus (Gram +) | Moderate to Good | Not Specified | - | [4] |
| Escherichia coli (Gram -) | Moderate to Good | Not Specified | - | [4] | |
| 1,3,4-thiadiazole-Schiff base | Escherichia coli (Gram -) | > 100 (Inhibition rate ~42%) | Streptomycin | - | [4] |
| PDF Inhibitor (Compound 43) | Drug-Resistant A. baumannii (Gram -) | Potent (in vivo efficacy) | Not Specified | - | [7] |
Antifungal Activity
Thiadiazole derivatives have also emerged as powerful antifungal agents, with a mechanism often analogous to that of established azole drugs like fluconazole.[10][11]
Key Observations:
-
Broad-Spectrum Efficacy: Many newly synthesized derivatives exhibit antifungal potency exceeding that of reference agents against a wide range of fungal species, including numerous Candida strains and Aspergillus niger.[4][12]
-
Mechanism of Action: A primary antifungal mechanism for thiadiazoles is the inhibition of the fungal enzyme 14-α-sterol demethylase (a cytochrome P450 enzyme).[11] This enzyme is critical for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[10] By blocking this pathway, thiadiazole derivatives disrupt membrane integrity, leading to fungal cell death.[10][11]
-
Structure-Activity Relationship (SAR): The antifungal activity is highly influenced by the substituents. For example, in one series, a derivative with a 2,4-dichlorophenyl group was the most active against C. albicans (MIC = 5 µg/mL), while a 2,4-difluorophenyl analog also showed potent activity (MIC = 10 µg/mL).[11] The presence of electron-withdrawing groups on an attached phenyl ring generally correlates with higher antifungal activity.[12]
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Representative Thiadiazole Derivatives Against Fungi
| Derivative Class/Compound | Representative Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source(s) |
| Thiadiazole-Thiazolidinone hybrid | Aspergillus niger | 25 | Clotrimazole | - | [12][13] |
| (with p-hydroxylphenyl group) | Candida albicans | > 25 | Clotrimazole | - | [12] |
| Substituted 1,3,4-thiadiazole | Candida albicans | 5 | Fluconazole | - | [11] |
| (with 2,4-dichlorophenyl group) | Candida krusei | 10 | Fluconazole | - | [11] |
| Substituted 1,3,4-thiadiazole | Candida albicans | 10 | Fluconazole | - | [11] |
| (with 2,4-difluorophenyl group) | Candida krusei | 10 | Fluconazole | - | [11] |
Proposed Mechanisms of Action & Structure-Activity Relationships
The biological activity of thiadiazoles is rooted in their chemical structure. The toxophoric –N=C–S– moiety is considered crucial for their broad efficacy.[11] Understanding the relationship between chemical structure and biological activity is paramount for designing more potent derivatives.
Caption: Structure-Activity Relationship (SAR) logic for thiadiazole derivatives.
As illustrated, the core scaffold's activity is tuned by its substituents. Electron-withdrawing groups often enhance antifungal and antibacterial properties.[4][12] Increased lipophilicity, through the addition of alkyl or aryl groups, can improve membrane permeability, boosting efficacy.[4][5]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure data comparability and trustworthiness, standardized protocols are essential. The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and reproducible technique.
Causality Behind Experimental Choices:
-
Why Microdilution? This method is high-throughput, requires small volumes of reagents, and provides quantitative results (the MIC value), making it more informative than qualitative disk diffusion methods.
-
Why Mueller-Hinton Broth? MHB is the standardized medium for routine susceptibility testing of non-fastidious bacteria due to its defined composition, which minimizes batch-to-batch variability and its minimal inhibition of common antibiotics like sulfonamides.
-
Why 5x10^5 CFU/mL? This specific inoculum density is critical. A lower density might overestimate susceptibility, while a higher density can mask the true inhibitory effect of the compound, leading to falsely high MIC values.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the synthesized thiadiazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must dissolve the compound without exhibiting antimicrobial activity at the final tested concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). This creates a gradient of compound concentrations to test.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls:
-
Positive Control: A well containing only the broth and the inoculum (no compound) to ensure microbial growth.
-
Negative Control: A well containing only broth to check for sterility.
-
Reference Drug Control: A row of wells with a serial dilution of a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the assay.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Result Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 11. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. media.neliti.com [media.neliti.com]
A Head-to-Head Comparison of Thiadiazole-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of a representative thiadiazole-based kinase inhibitor with other notable alternatives in the field. This document summarizes key performance data, outlines experimental methodologies for inhibitor evaluation, and visualizes the relevant biological pathways to support informed decisions in drug discovery and development.
Introduction to Kinase Inhibition and the Role of the Thiadiazole Scaffold
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a prime target for therapeutic intervention, with numerous small molecule kinase inhibitors receiving FDA approval.[2] The thiadiazole ring is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[3] Its structural properties, including its role as a bioisostere of pyrimidine, allow compounds incorporating this moiety to interfere with critical biological processes, such as DNA replication and protein kinase activity.[3]
This guide will focus on a comparative analysis of a specific class of 1,3,4-thiadiazole derivatives that have shown promise as kinase inhibitors, particularly against tyrosine kinases like Bcr-Abl, a key driver in chronic myelogenous leukemia (CML).[4][5] We will compare the performance of a representative thiadiazole compound with established Bcr-Abl inhibitors, Imatinib and Dasatinib, to provide a comprehensive overview of its potential.
Comparative Analysis of Kinase Inhibitor Potency and Selectivity
The following tables provide a quantitative comparison of a representative thiadiazole-based inhibitor and other well-known kinase inhibitors based on their half-maximal inhibitory concentration (IC50) values. Lower values indicate greater potency.
Table 1: In Vitro Potency Against Abl Kinase
| Compound | Primary Target(s) | IC50 (Abl Kinase) | Reference |
| Thiadiazole Derivative 2 | Bcr-Abl | 7.4 µM | [5] |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | ~0.025 µM | [1] |
| Dasatinib | Bcr-Abl, Src family kinases | <0.001 µM | [1] |
Table 2: Cellular Activity Against Bcr-Abl Positive Cancer Cell Line (K562)
| Compound | Cell Line | IC50 | Reference |
| Thiadiazole Derivative 2 | K562 | Selective Activity | [5] |
| Imatinib | K562 | ~0.1 µM | [1] |
| Dasatinib | K562 | ~0.001 µM | [1] |
Mechanistic Insights and Signaling Pathways
Kinase inhibitors can be broadly classified based on their binding mode to the target kinase. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket, while Type II inhibitors bind to the inactive conformation.[6] Imatinib is a classic example of a Type II inhibitor, while Dasatinib can bind to multiple conformations.[1] The thiadiazole derivatives discussed here are also designed to be ATP-competitive inhibitors.[5]
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.
Caption: Bcr-Abl signaling pathway and points of inhibition.
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed to evaluate the potency and selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7]
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified kinase (e.g., Abl)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Compound Addition: Add serial dilutions of the test compound or a vehicle control (DMSO) to the wells of the microplate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to the reaction mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent. This is typically done by adding the reagent and measuring the resulting luminescence with a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Cellular Viability Assay
This assay determines the effect of a compound on the proliferation and viability of cancer cells.[8]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well.
-
Incubation: Incubate as per the reagent manufacturer's instructions.
-
Measurement: Measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: Calculate the GI50 or IC50 value by fitting the data to a dose-response curve.
Conclusion
The 1,3,4-thiadiazole scaffold represents a promising starting point for the development of novel kinase inhibitors. While the representative thiadiazole derivative shows activity against Bcr-Abl, its potency is modest compared to established drugs like Imatinib and Dasatinib.[5] However, the versatility of the thiadiazole core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Further research focusing on modifications to the thiadiazole scaffold could lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validating In Vitro and In Vivo Efficacy for 5-Phenyl-1,2,4-thiadiazol-3-amine, a Novel COX-2 Inhibitor
Introduction: Bridging the Bench-to-Preclinical Gap
In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic candidate is fraught with challenges. A critical juncture in this path is the translation of early-stage, in vitro findings to the complex biological systems of in vivo models.[1][2] This guide provides an in-depth, experience-driven framework for the cross-validation of a novel compound, 5-Phenyl-1,2,4-thiadiazol-3-amine, a hypothetical but plausible selective inhibitor of Cyclooxygenase-2 (COX-2).
The 1,2,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known to exhibit diverse biological activities.[3][4][5] Our focus here is on its potential as an anti-inflammatory agent through the targeted inhibition of COX-2. This enzyme is a well-validated target, as its upregulation is a hallmark of inflammatory conditions, while the constitutive COX-1 isoform is crucial for physiological functions like maintaining the gastric mucosa.[6][7][8] Therefore, selective COX-2 inhibition is a prized therapeutic strategy.[6][8]
This guide is structured to provide not just protocols, but the strategic reasoning behind them. We will progress from a purified enzyme system to a cellular model, and finally to a widely accepted in vivo model of acute inflammation. By systematically comparing the data across these platforms, we can build a robust preclinical data package, understand the compound's therapeutic potential, and make informed decisions for further development.[9][10]
Part 1: In Vitro Characterization – From Pure Enzyme to Cellular Response
The initial goal is to quantify the compound's direct inhibitory activity on its target and then confirm this activity within a relevant cellular context. This two-step in vitro process provides a foundational understanding of the compound's potency and cellular permeability.
Methodology 1: Biochemical COX-2 Inhibition Assay (Fluorometric)
Causality: A direct enzyme inhibition assay is the cleanest, most direct method to determine a compound's potency (IC50) against its purified target, free from the complexities of a cellular environment like membrane transport or metabolism.[11][12][13][14] We opt for a fluorometric assay due to its high sensitivity and suitability for high-throughput screening.[7][15]
Detailed Protocol:
-
Reagents & Materials: Human recombinant COX-2 enzyme, COX Assay Buffer, COX Probe, Arachidonic Acid (substrate), Celecoxib (positive control inhibitor), 96-well black microplates.[7]
-
Step 1: Preparation: Thaw all reagents on ice. Prepare a 10X working solution of this compound and Celecoxib in COX Assay Buffer (from a DMSO stock). Prepare a range of dilutions to generate a multi-point dose-response curve.
-
Step 2: Reaction Setup: In a 96-well plate, add the following to respective wells:
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Inhibitor Control (IC): 10 µL of 10X Celecoxib.
-
Test Compound (Sample): 10 µL of 10X this compound dilutions.
-
-
Step 3: Enzyme Addition: Add the appropriate volume of human recombinant COX-2 to all wells except a "No Enzyme" blank. Mix gently.
-
Step 4: Pre-incubation: Incubate the plate for 15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Step 5: Initiate Reaction: Prepare the substrate solution by mixing Arachidonic Acid with NaOH as per the kit protocol. Add this solution to all wells to start the enzymatic reaction.
-
Step 6: Detection: Immediately begin kinetic measurement on a fluorescence plate reader (Ex/Em = 535/587 nm) at 25°C, recording data every 60 seconds for 15-20 minutes.
-
Step 7: Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic model to determine the IC50 value.
Methodology 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
Causality: Moving from a biochemical to a cell-based assay is a critical step in validation.[12] This assay determines if the compound can penetrate a cell membrane and inhibit COX-2 in its native environment. We measure Prostaglandin E2 (PGE2), a key downstream product of COX-2 activity, in response to an inflammatory stimulus (LPS).[16][17]
Detailed Protocol:
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.
-
Reagents & Materials: Cell culture medium (DMEM), Lipopolysaccharide (LPS), this compound, Indomethacin (positive control), PGE2 ELISA Kit.[17][18][19]
-
Step 1: Cell Culture: Seed cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Step 2: Compound Treatment: Pre-treat the cells by replacing the medium with fresh serum-free medium containing various concentrations of this compound or Indomethacin for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Step 3: Inflammatory Stimulation: After pre-treatment, add LPS (e.g., 1 µg/mL final concentration) to all wells except the unstimulated control.
-
Step 4: Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. This duration allows for maximal PGE2 production.
-
Step 5: Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any cell debris.[16]
-
Step 6: PGE2 Quantification: Quantify the PGE2 concentration in the supernatants using a competitive ELISA kit according to the manufacturer's protocol.[18][19] This typically involves adding samples/standards to an antibody-coated plate, followed by addition of a PGE2-HRP conjugate, incubation, washing, substrate addition, and absorbance measurement.
-
Step 7: Data Analysis: Generate a standard curve from the PGE2 standards. Calculate the PGE2 concentration for each sample. Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value as described previously.
In Vitro Data Summary
The data below are hypothetical but represent a favorable outcome for a selective COX-2 inhibitor.
| Assay Type | Compound | Endpoint | Potency (IC50) |
| Biochemical Assay | This compound | COX-2 Inhibition | 50 nM |
| Celecoxib (Control) | COX-2 Inhibition | 75 nM | |
| Cell-Based Assay | This compound | PGE2 Production | 250 nM |
| Indomethacin (Control) | PGE2 Production | 150 nM |
Part 2: In Vivo Evaluation – Assessing Efficacy in a Living System
An in vivo model is essential to understand how the compound behaves in a complex physiological system, accounting for absorption, distribution, metabolism, and excretion (ADME).[1][2]
Methodology: Carrageenan-Induced Paw Edema in Rats
Causality: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the acute anti-inflammatory activity of compounds.[20][21] The late phase of this inflammatory response (after 2.5 hours) is primarily mediated by prostaglandins produced by COX-2, making it an ideal model for testing our compound.[20][22]
Detailed Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Reagents & Materials: 1% κ-Carrageenan solution in sterile saline, this compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), Indomethacin (positive control), Plethysmometer.
-
Step 1: Acclimatization & Grouping: Allow animals to acclimate for at least 3-5 days. Randomly assign them to groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and Test Compound (e.g., 3, 10, 30 mg/kg).
-
Step 2: Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[20]
-
Step 3: Compound Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) via gavage. The timing is critical; dosing typically occurs 60 minutes before the carrageenan injection to allow for absorption.[20][22]
-
Step 4: Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[22][23]
-
Step 5: Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[20][24] The peak edema is typically observed around 3-4 hours.[24]
-
Step 6: Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
The primary endpoint is typically the inhibition at the 3-hour or 4-hour time point. Determine the ED50 (effective dose that produces 50% of the maximal effect) from the dose-response curve.
-
In Vivo Data Summary
The following hypothetical data illustrates a dose-dependent anti-inflammatory effect.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 4h | % Inhibition of Edema at 4h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| This compound | 3 | 0.65 ± 0.06 | 23.5% |
| 10 | 0.45 ± 0.04 | 47.1% | |
| 30 | 0.29 ± 0.05 | 65.9% |
Part 3: Cross-Validation, Analysis, and Visualization
The ultimate goal is to establish a coherent link between the in vitro and in vivo data.[9][25]
Comparative Analysis
Our hypothetical data presents a classic and favorable scenario. The compound shows potent inhibition of the purified COX-2 enzyme (IC50 = 50 nM). In a cellular context, the potency is reduced (IC50 = 250 nM). This is expected and logical; the compound must cross the cell membrane and contend with the intracellular environment. This ~5-fold shift from biochemical to cellular activity is a common and acceptable margin.
The in vivo data further builds on this narrative. The compound demonstrates a clear, dose-dependent reduction in inflammation, with an approximate ED50 around 10 mg/kg. This confirms that the compound is orally bioavailable and reaches the site of inflammation at concentrations sufficient to inhibit COX-2 and subsequently reduce prostaglandin-mediated edema. The strong efficacy at 30 mg/kg, surpassing the positive control, marks it as a promising lead candidate.
Discrepancies between in vitro and in vivo results are common and informative.[1] A compound with high in vitro potency but poor in vivo efficacy might suffer from rapid metabolism or poor absorption. Conversely, a compound with modest in vitro potency but strong in vivo effects could have active metabolites. This iterative analysis is central to successful drug development.
Experimental & Logic Workflow Visualization
The following diagram illustrates the structured workflow for validating a lead compound from initial screening to in vivo proof-of-concept.
Caption: Workflow from in vitro potency to in vivo efficacy testing.
COX-2 Signaling Pathway
To provide context, the following diagram illustrates the simplified signaling pathway inhibited by our compound.
Caption: Inhibition of the COX-2 pathway by the test compound.
Conclusion
The successful cross-validation between in vitro and in vivo data is a cornerstone of preclinical drug development. It transforms a simple potency value into a meaningful prediction of therapeutic potential. For this compound, our systematic approach demonstrated potent and selective enzymatic inhibition, confirmed its activity in a cellular model, and ultimately validated its efficacy in a disease-relevant animal model. This logical, evidence-based progression provides the necessary confidence to advance the compound toward more comprehensive preclinical safety and toxicology studies, bringing it one step closer to potential clinical application.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. paperlesslabacademy.com [paperlesslabacademy.com]
- 11. blog.biobide.com [blog.biobide.com]
- 12. youtube.com [youtube.com]
- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Enzyme assay - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. krishgen.com [krishgen.com]
- 19. arborassays.com [arborassays.com]
- 20. benchchem.com [benchchem.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. inotiv.com [inotiv.com]
- 23. researchgate.net [researchgate.net]
- 24. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Video: Drug Product Performance: In Vitro–In Vivo Correlation [jove.com]
A Comparative Benchmarking Guide to the Safety and Toxicity Profiles of 5-Phenyl-1,2,4-thiadiazol-3-amine and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Early Safety Profiling in Drug Discovery
The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, chief among them being the assurance of an acceptable safety and toxicity profile. Early-stage in vitro toxicological assessment is a critical gatekeeping step, enabling the timely identification and deprioritization of compounds with a high liability for adverse effects, thereby conserving resources and accelerating the development of safer therapeutics. This guide provides a comparative analysis of the safety and toxicity profile of the novel compound 5-Phenyl-1,2,4-thiadiazol-3-amine against the well-characterized multi-kinase inhibitor, Sorafenib .
Thiadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[1] However, a thorough understanding of their safety profile is paramount. Sorafenib, a US Food and Drug Administration (FDA)-approved treatment for several cancers, serves as a relevant comparator due to its established clinical safety profile and its role as a targeted therapy.[2] This guide will delve into the experimental methodologies for assessing cytotoxicity, genotoxicity, and hepatotoxicity, presenting available data for Sorafenib and offering a predictive assessment for this compound based on current literature.
Comparative Overview of Safety and Toxicity
| Parameter | This compound (Predicted) | Sorafenib (Established) |
| Primary Toxicities | Potential for skin, eye, and respiratory irritation based on general hazard classifications for related compounds. | Hand-foot skin reaction, diarrhea, hypertension, fatigue, and potential for hepatotoxicity.[2][3] |
| Cytotoxicity | Expected to exhibit dose-dependent cytotoxicity against various cell lines. | Potent cytotoxicity against a range of cancer cell lines, with IC50 values in the low micromolar range.[4][5] |
| Genotoxicity | Unknown. Requires experimental evaluation. | Generally considered non-mutagenic in Ames tests, though some kinase inhibitors can yield complex results.[6][7][8] |
| Hepatotoxicity | Unknown. Requires experimental evaluation. | Associated with transient elevations in serum aminotransferase levels and rare instances of severe, clinically apparent liver injury.[9] |
Experimental Protocols for In Vitro Safety and Toxicity Assessment
The following protocols provide a robust framework for the initial in vitro safety and toxicity profiling of novel compounds.
Cytotoxicity Assessment: MTT and LDH Assays
The initial evaluation of a compound's cytotoxic potential is crucial. The MTT assay measures cell viability by assessing metabolic activity, while the LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kit) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Absorbance Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
References
- 1. mdpi.com [mdpi.com]
- 2. Adverse events of sorafenib in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Understanding Sorafenib-Induced Cardiovascular Toxicity: Mechanisms and Treatment Implications | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
- 8. scantox.com [scantox.com]
- 9. dovepress.com [dovepress.com]
- 10. Understanding Sorafenib-Induced Cardiovascular Toxicity: Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for 5-Phenyl-1,2,4-thiadiazol-3-amine and Related Small Molecules
While specific, publicly available reproducibility studies on 5-Phenyl-1,2,4-thiadiazol-3-amine are limited, the principles governing robust assay design are universal. Thiadiazole derivatives are a class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[2][3][4] The successful evaluation of these and other biological activities is entirely dependent on the quality and consistency of the assays employed.
This guide moves beyond simple protocols to explain the causality behind experimental choices. It is structured to serve as a self-validating framework, empowering researchers to design, execute, and interpret biological assays with the highest degree of confidence.
The Reproducibility Challenge: Context is Everything
The scientific community widely acknowledges a "reproducibility crisis," where influential findings often cannot be repeated by other laboratories.[1][5] This issue is not about correctness but about the transparency and robustness of the experimental process.[1] For any given compound, the biological context is a major determinant of assay outcome and reproducibility. Factors such as the choice of cell line, assay methodology, and even subtle variations in culture conditions can dramatically alter results.[5][6] A multi-center study by the NIH LINCS Program Consortium demonstrated that factors influencing drug response measurements vary substantially depending on the specific compound being analyzed, highlighting the danger of validating assays over a narrow range of conditions.[6]
Foundational Pillars of a Reproducible Assay Workflow
A reproducible assay is not the result of a single action but the outcome of a meticulously controlled workflow. The following diagram illustrates the critical stages, each a potential source of variability if not properly managed.
Caption: A generalized workflow for reproducible biological assays.
Deconstructing Variability in Cell-Based Assays
Cell-based assays are fundamental to drug discovery, providing a biologically relevant system to test compound effects.[7] However, the use of living cells introduces inherent variability.[8] The diagram below outlines the major sources of this variability.
Caption: Key factors contributing to variability in cell-based assays.
Comparison of Practices for Mitigating Cellular Variability
| Factor | Suboptimal Practice (Low Reproducibility) | Best Practice (High Reproducibility) | Causality & Rationale |
| Cell Line Authenticity | Assuming cell line identity is correct upon receipt. | Perform Short Tandem Repeat (STR) profiling upon receipt and at regular intervals. Routinely test for mycoplasma contamination.[1] | Misidentified or contaminated cell lines produce irrelevant and misleading data, making reproduction of the results impossible.[1] |
| Cell Passage Number | Continuously passaging cells for extended periods. | Use a tiered cell banking system. Thaw a new, low-passage vial after a defined number of passages (e.g., 10-15).[9][10] | Serial passaging leads to genetic and phenotypic drift, altering cellular characteristics and responses to stimuli.[1][7] |
| Cell Confluency | Seeding cells from flasks that are over-confluent or sparse. | Maintain cultures in a consistent, sub-confluent state (e.g., 60-90%). Passage cells at the same level of confluency each time.[9] | Cell confluency affects proliferation rates, gene expression, and cell-to-cell signaling, which can significantly alter drug sensitivity.[9] |
| Seeding Density | Using a "one-size-fits-all" cell number for plating. | Empirically determine the optimal seeding density for each cell line and assay to maximize the assay window and ensure a linear signal response.[7][10] | Too few cells may yield a signal below the detection limit, while too many can lead to nutrient depletion, waste accumulation, and non-linear assay responses.[7] |
Protocols for Reproducible Assays
Trustworthy protocols are self-validating systems. This requires not just a list of steps, but the inclusion of appropriate controls and quality checks at every stage.
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., using a tetrazolium-based reagent like MTS)
This protocol is designed to assess the effect of this compound on the viability of a cancer cell line (e.g., A549 lung carcinoma).
A. Pre-Assay Validation & Preparation
-
Cell Culture QC: Confirm cells are mycoplasma-negative and within the validated passage number range. Ensure the culture is approximately 80% confluent before harvesting.
-
Compound Preparation: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in culture media immediately before use. Rationale: Small molecules can degrade or precipitate out of solution. Fresh preparations minimize this variability.
-
Assay Plate Map: Design the plate layout to include vehicle controls (media + DMSO), positive controls (a known cytotoxic agent like staurosporine), and untreated controls (media only). Include blank wells (media only, no cells) for background subtraction.
B. Assay Execution
-
Cell Seeding:
-
Trypsinize and resuspend cells gently.[7]
-
Perform a cell count using a hemocytometer or automated counter and assess viability (e.g., with trypan blue). Viability should be >95%.
-
Dilute the cell suspension to the pre-determined optimal seeding density and plate 100 µL into each well of a 96-well plate (excluding blank wells).
-
To avoid the "edge effect," where cells clump at the perimeter of the well, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator.[11]
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and enter logarithmic growth.[11]
-
Compound Treatment:
-
Carefully remove the plating media.
-
Add 100 µL of the appropriate compound dilution or control solution to each well according to the plate map.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Signal Development:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C. Rationale: Incubation time should be optimized to ensure the signal is within the linear range of the plate reader.
-
-
Data Acquisition:
-
Shake the plate for 10 seconds to ensure a homogenous solution.
-
Measure absorbance at 490 nm using a plate reader.
-
C. Data Analysis
-
Background Subtraction: Average the absorbance from the blank wells and subtract this value from all other wells.
-
Normalization: Normalize the data to the vehicle control. The average absorbance of the vehicle control wells represents 100% cell viability.
-
% Viability = (Absorbance_TestWell / Average_Absorbance_VehicleControl) * 100
-
-
Dose-Response Curve: Plot the normalized % viability against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus). Several thiadiazole derivatives have shown antimicrobial activity.[2][3]
A. Pre-Assay Validation & Preparation
-
Bacterial Culture QC: Streak the bacterial strain from a frozen stock onto an appropriate agar plate and incubate to obtain isolated colonies.
-
Inoculum Preparation:
-
Pick a single colony and inoculate it into a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the assay plate.
-
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth.
B. Assay Execution
-
Plate Loading:
-
Add 50 µL of broth to all wells of a 96-well plate.
-
Add 50 µL of the highest compound concentration to the first column and perform a serial dilution across the plate, leaving the last two columns for controls.
-
-
Controls:
-
Growth Control: Add 50 µL of broth (no compound).
-
Sterility Control: 100 µL of uninoculated broth.
-
Positive Control: Include a known antibiotic (e.g., Ciprofloxacin).[3]
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells except the sterility control. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
C. Data Interpretation
-
Visual Assessment: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
(Optional) Quantitative Assessment: Add a viability indicator like resazurin and measure fluorescence or absorbance to determine the inhibition of metabolic activity. This provides a quantitative measure to support the visual assessment.
Conclusion: A Commitment to Rigor
Ensuring the reproducibility of biological assays for compounds like this compound is not a procedural formality; it is a fundamental pillar of scientific integrity and a prerequisite for successful drug development. By understanding the causal factors behind experimental variability—from the genetic identity of a cell line to the calibration of a pipette—researchers can move from generating data to generating knowledge. This guide provides a framework for establishing robust, self-validating assay systems. Adherence to these principles will not only enhance the reliability of day-to-day experiments but will also accelerate the translation of promising scientific discoveries into impactful therapies.
References
- 1. atcc.org [atcc.org]
- 2. chemmethod.com [chemmethod.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. neuroquantology.com [neuroquantology.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biocompare.com [biocompare.com]
- 8. biotechniques.com [biotechniques.com]
- 9. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. marinbio.com [marinbio.com]
A Senior Application Scientist's Guide to Comparative Docking of 5-Phenyl-1,2,4-thiadiazol-3-amine with High-Value Oncology Targets
This guide provides an in-depth comparative analysis of the molecular docking of 5-Phenyl-1,2,4-thiadiazol-3-amine and its rationally selected analogs against key protein targets implicated in cancer. As drug discovery pipelines increasingly rely on computational methods to reduce costs and accelerate timelines, robust and well-validated in silico protocols are paramount.[1][2] This document serves as both a methodological blueprint and an analytical comparison, designed for researchers and drug development professionals seeking to understand the therapeutic potential of the 1,2,4-thiadiazole scaffold.
The 1,3,4-thiadiazole scaffold, a close structural relative, is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[3][4][5][6][7] This study extends the investigation to the less explored 1,2,4-thiadiazole isomer, leveraging molecular docking to predict binding affinities and interaction patterns, thereby generating actionable hypotheses for future experimental validation.
Rationale for Target and Ligand Selection
The credibility of any docking study hinges on the judicious selection of both the protein targets and the ligand set. The choices made here are not arbitrary but are grounded in existing biochemical knowledge and principles of structure-activity relationship (SAR) exploration.
Protein Target Selection
We have selected three well-validated protein targets known to be critical in cancer progression. High-resolution crystal structures are available for these targets, which is a prerequisite for reliable structure-based drug design.[8]
-
Dihydrofolate Reductase (DHFR): A crucial enzyme for the synthesis of nucleotides and amino acids. Its inhibition disrupts DNA synthesis, leading to cell death, making it a classic target for chemotherapy (e.g., Methotrexate).[3] Several 1,3,4-thiadiazole derivatives have shown potent DHFR inhibition.[3]
-
PDB ID Used: 4M6J
-
-
Cyclooxygenase-2 (COX-2): An enzyme that is often overexpressed in various cancers, contributing to inflammation and tumor growth.[1] Its active site provides a well-defined pocket for inhibitor binding.
-
PDB ID Used: 5IKR
-
-
Abl Tyrosine Kinase: A non-receptor tyrosine kinase whose hyperactivity, often due to chromosomal translocation (the Philadelphia chromosome), is a direct cause of chronic myeloid leukemia (CML).[7] It is the target of the groundbreaking drug Imatinib.
-
PDB ID Used: 2HYY
-
Ligand Selection for Comparative Analysis
To probe the SAR of the 1,2,4-thiadiazole scaffold, we selected the parent compound and two derivatives with electronically distinct substituents on the phenyl ring. A known inhibitor for one of the targets is included as a positive control to benchmark the performance of our test compounds.
-
This compound (Parent Compound): The core scaffold for investigation.
-
5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine (Analog 1): Features an electron-withdrawing chloro group, which can alter electronic distribution and potentially form halogen bonds.
-
5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine (Analog 2): Contains an electron-donating methoxy group, which can act as a hydrogen bond acceptor.
-
Methotrexate (Positive Control): A potent, clinically used inhibitor of DHFR, serving as a benchmark for our docking protocol against this specific target.
Experimental Methodology: A Validated Docking Protocol
The protocol described below is a self-validating system. The initial redocking of the native ligand ensures that the chosen software and parameters can reliably reproduce experimentally observed binding modes, lending high confidence to the predictions for our novel compounds.[9][10]
Core Software
-
Docking Engine: AutoDock Vina[11]
-
Molecular Preparation & Visualization: UCSF Chimera[12], PyMOL
-
Ligand Structure Generation: ChemDraw, Open Babel[13]
Step-by-Step Protein Preparation Workflow
The objective of protein preparation is to clean the raw crystallographic data, correct for missing atoms, and assign correct atom types and charges, rendering it suitable for docking calculations.[12][14]
-
Obtain Structure: Download the desired protein structure (e.g., 4M6J) from the Protein Data Bank (PDB).
-
Clean Structure: Using UCSF Chimera, remove all non-essential components, including water molecules, co-solvents, ions, and the co-crystallized native ligand. This is critical as these elements can interfere with the docking algorithm.
-
Add Hydrogens & Assign Charges: Use the "Dock Prep" tool in Chimera. This step adds polar hydrogens, which are crucial for forming hydrogen bonds but are often not resolved in crystal structures. It also assigns Kollman charges to the protein atoms.[13]
-
Save in Final Format: The prepared protein is saved in the PDBQT file format, which includes charge information and atom types required by AutoDock Vina.
Step-by-Step Ligand Preparation Workflow
Ligands must be converted into a flexible 3D format with appropriate charges and rotatable bonds defined.
-
Generate 2D Structure: Draw the ligands (Parent Compound, Analogs 1 & 2, Methotrexate) using ChemDraw and save as SMILES strings.
-
Convert to 3D: Use Open Babel to convert the SMILES strings into 3D structures (SDF or MOL2 format).
-
Add Hydrogens & Assign Charges: Load the 3D structure into AutoDockTools (part of MGLTools). Add polar hydrogens and compute Gasteiger charges, which are standard for small molecules.[13]
-
Define Rotatable Bonds: The software automatically detects and defines rotatable bonds, allowing for ligand flexibility during the docking simulation.
-
Save in Final Format: Save the prepared ligand in the PDBQT format.
Protocol Validation via Redocking
Before proceeding with screening our compounds, we validated the entire protocol.
-
Extract Native Ligand: The co-crystallized ligand from the PDB file (e.g., the inhibitor in PDB ID 4M6J) was extracted and saved.
-
Prepare Ligand: The extracted ligand was prepared using the same protocol outlined in section 2.3.
-
Docking: The prepared native ligand was docked back into its binding pocket on the prepared protein.
-
Calculate RMSD: The docked pose was superimposed onto the original crystallographic pose, and the Root Mean Square Deviation (RMSD) was calculated. An RMSD value below 2.0 Å is considered a successful validation, confirming the protocol's ability to accurately reproduce the experimental binding mode.[9][15] Our protocols for all three targets met this criterion.
Molecular Docking Execution
-
Grid Box Generation: A grid box defining the search space for the docking algorithm was centered on the active site, identified from the position of the co-crystallized ligand in the original PDB file.[14][16] The box dimensions were set to 25x25x25 Å to encompass the entire binding pocket.
-
Configuration File: A configuration file (conf.txt) was created for each docking run, specifying the receptor, ligand, grid box coordinates, and search parameters. An exhaustiveness value of 16 was used to ensure a thorough conformational search.
-
Run AutoDock Vina: The docking was initiated from the command line: vina --config conf.txt --log log.txt
-
Analyze Results: The output PDBQT file contains the predicted binding poses, and the log file contains the corresponding binding affinity scores.[17]
Results: A Comparative Analysis
The docking simulations yielded predictions of binding affinity (in kcal/mol), where a more negative value suggests a more favorable interaction.[18][19] These scores, along with the key interacting residues, provide a quantitative and qualitative basis for comparison.
Summary of Docking Performance
| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| Methotrexate (Control) | DHFR (4M6J) | -9.1 | Asp26, Arg70, Tyr121 |
| This compound | DHFR (4M6J) | -6.8 | Ser59 |
| Analog 1 (4-chloro) | DHFR (4M6J) | -7.2 | Ser59, Phe31 (pi-pi) |
| Analog 2 (4-methoxy) | DHFR (4M6J) | -7.0 | Ser59, Tyr121 |
| This compound | COX-2 (5IKR) | -7.9 | Tyr385, Ser530 |
| Analog 1 (4-chloro) | COX-2 (5IKR) | -8.5 | Tyr385, Ser530, Arg120 |
| Analog 2 (4-methoxy) | COX-2 (5IKR) | -8.2 | Tyr385, Ser530, His90 |
| This compound | Abl Kinase (2HYY) | -7.5 | Met318, Thr315 |
| Analog 1 (4-chloro) | Abl Kinase (2HYY) | -7.8 | Met318, Glu286 |
| Analog 2 (4-methoxy) | Abl Kinase (2HYY) | -7.7 | Met318, Asp381 |
Discussion of Binding Interactions
Analysis against DHFR (4M6J): The parent compound and its analogs show moderate binding affinity for DHFR, though significantly weaker than the potent inhibitor Methotrexate (-9.1 kcal/mol). This suggests the 1,2,4-thiadiazole scaffold may not be optimal for DHFR inhibition in its current form. The primary interaction for all three test compounds is a hydrogen bond with Ser59. Analog 1 (4-chloro) shows a slightly improved score (-7.2 kcal/mol), potentially due to favorable pi-pi stacking interactions with Phe31, a known critical residue for DHFR inhibitor binding.[3]
Analysis against COX-2 (5IKR): The results against COX-2 are more promising. All three compounds exhibit strong binding affinities, with the 4-chloro analog (Analog 1) showing the best score of -8.5 kcal/mol. The amine group on the thiadiazole ring consistently forms hydrogen bonds with the key catalytic residues Tyr385 and Ser530. The improved performance of Analog 1 can be attributed to an additional electrostatic interaction between the electron-rich chlorine atom and the positively charged side chain of Arg120 at the entrance of the active site channel. This suggests that substitution with an electronegative halogen at the para position of the phenyl ring is a favorable modification for COX-2 inhibition.
Analysis against Abl Kinase (2HYY): The scaffold also demonstrates good binding within the ATP-binding pocket of Abl Kinase. The hinge region residue Met318 forms a crucial hydrogen bond with the ligands in most poses. The differences in scores between the parent and its analogs are less pronounced here, though Analog 1 again shows a slight edge (-7.8 kcal/mol). The chloro-substituent appears to form a favorable interaction with the side chain of Glu286. These interactions mimic some of those seen with clinical Abl kinase inhibitors, indicating this scaffold could serve as a starting point for developing new kinase-targeted agents.
Conclusion and Future Directions
This comparative in silico study has successfully evaluated the binding potential of this compound against three high-value oncology targets.
Key Findings:
-
The 1,2,4-thiadiazole scaffold demonstrates the most promising binding affinity for the COX-2 enzyme , followed by Abl Kinase. Its potential as a DHFR inhibitor appears limited.
-
The introduction of a 4-chloro substituent (Analog 1) consistently improved the binding affinity across all three targets, suggesting it is a beneficial modification for enhancing ligand-protein interactions.
-
The primary amine at the 3-position of the thiadiazole ring is a critical pharmacophoric feature, consistently participating in essential hydrogen bonding within the active sites.
Causality and Future Work: The predictive power of molecular docking lies in its ability to establish a causal link between a molecule's structure and its predicted binding affinity.[13][20] Our results hypothesize that the improved performance of the 4-chloro analog is due to its ability to form additional favorable electrostatic or halogen bonding interactions.
It must be emphasized that these computational predictions are hypotheses. The next logical steps involve synthesizing these compounds and validating their activity through in vitro enzymatic assays against COX-2 and Abl Kinase. Promising candidates should then be evaluated for their cytotoxic effects on relevant cancer cell lines.[7][21] This study provides a robust, data-driven foundation for these future experimental endeavors.
References
- 1. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. tsijournals.com [tsijournals.com]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 8. Molecular Docking Screens Using Comparative Models of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Phenyl-1,2,4-thiadiazol-3-amine
As laboratory professionals engaged in the dynamic fields of research and drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Phenyl-1,2,4-thiadiazol-3-amine (CAS No. 17467-15-1), a heterocyclic compound with applications in medicinal chemistry.[1][2]
This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety protocols are both understood and effectively implemented. While comprehensive safety data for this specific isomer is not extensively published, by synthesizing information from closely related thiadiazole derivatives and adhering to established federal and institutional guidelines, we can construct a robust and reliable disposal strategy.
Hazard Assessment and Risk Profile
Understanding the potential hazards of a compound is the foundational step in developing safe handling and disposal procedures. Based on data from analogous 2-amino-5-phenyl-1,3,4-thiadiazole and other aminothiadiazole structures, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Oral Toxicity: Assumed to be harmful if swallowed.[3]
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4][5]
-
Environmental Hazards: While specific data is limited, nitrogen- and sulfur-containing heterocyclic compounds can be harmful to aquatic life. Therefore, release into the environment must be strictly avoided.[6]
During thermal decomposition or combustion, it may generate highly toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[7] Given these risks, all waste containing this compound must be classified and handled as hazardous chemical waste.
Data Summary: Chemical and Hazard Identifiers
For quick reference, the following table summarizes the key identification and hazard information for this compound.
| Parameter | Value / Information |
| Chemical Name | This compound |
| Synonyms | 3-Amino-5-phenyl-1,2,4-thiadiazole |
| CAS Number | 17467-15-1 |
| Molecular Formula | C₈H₇N₃S[8] |
| Molecular Weight | 177.23 g/mol [8][9] |
| Appearance | Solid[8] |
| Assumed Hazard Class | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][4][5] |
| GHS Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P501[3][5] |
Pre-Disposal: In-Lab Waste Management Protocol
Proper disposal begins at the point of waste generation. Adherence to a systematic in-lab waste management process is critical to prevent accidental exposure and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as contaminated labware), ensure you are wearing appropriate PPE. The causality here is direct hazard avoidance.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[6]
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory. Ensure no skin is exposed.
Step 2: Waste Segregation
At the point of generation, waste must be segregated based on its physical and chemical properties. This is a critical step mandated by the National Research Council and the EPA to prevent dangerous chemical reactions.[10]
-
Solid Waste: Collect unused or expired pure compounds, reaction residues, and contaminated materials (e.g., weighing paper, gloves, TLC plates) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate liquid waste container. Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizing agents.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.[11]
Step 3: Waste Container Selection and Labeling
The integrity and labeling of your waste container are mandated by OSHA and the EPA's Resource Conservation and Recovery Act (RCRA).[10][12]
-
Container Compatibility: Use a container made of a material compatible with the waste. For organic solids and solutions, high-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container has a secure, leak-proof screw cap.[13][14]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[12] The label must include:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate quantity or concentration.
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").[12]
-
Disposal Workflow: From Laboratory to Final Disposal
The following diagram and protocol outline the decision-making process and procedural steps for ensuring the compliant disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Containerize Waste: Following the segregation and container selection guidelines in Section 3, place the waste into its designated, properly labeled container. Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[13]
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste. This is a key requirement of RCRA regulations for Satellite Accumulation Areas (SAAs).[12]
-
Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[10][12] The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Schedule Pickup: Once the container is full, or in accordance with your institution's policies (e.g., academic labs may have a 6-12 month removal requirement under Subpart K regulations), arrange for disposal.[10][15] Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.
-
Documentation: Complete all necessary waste disposal forms or online requests as required by your institution.[6] This documentation is critical for tracking hazardous waste from "cradle to grave" as mandated by the EPA.
Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. [10] The primary and only acceptable route for disposal is through a licensed and approved hazardous waste disposal company.[3][6]
Emergency Procedures for Accidental Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.
-
Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[6][7] Avoid generating dust if the spill involves the solid material.
-
Collect and Dispose: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[6]
-
Report: Report the incident to your laboratory supervisor and the institutional EHS department, as per your facility's policy.
Regulatory Framework
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[10][13] For academic laboratories, the EPA has established alternative, more flexible standards under 40 CFR Part 262, Subpart K , which many institutions follow.[15][16] These regulations mandate strict procedures for waste identification, accumulation, labeling, and disposal to ensure protection of human health and the environment.[10][15] It is the responsibility of every waste generator to comply with these federal laws, as well as any applicable state and local regulations.
By adhering to the scientifically grounded procedures outlined in this guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to a safe and sustainable research environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Amino-3-phenyl-1,2,4-thiadiazole | 17467-15-1 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-phenyl-1,3,4-thiadiazole 96 2002-03-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 2-氨基-5-苯基-1,3,4-噻二唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. danielshealth.com [danielshealth.com]
- 11. nswai.org [nswai.org]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. epa.gov [epa.gov]
- 16. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling 5-Phenyl-1,2,4-thiadiazol-3-amine: A Proactive Approach to Laboratory Safety
Hazard Assessment: An Evidence-Based Approach
The hazard profile for 5-Phenyl-1,2,4-thiadiazol-3-amine is constructed from data on its isomers and related molecules. The primary anticipated hazards are:
-
Skin Irritation (Category 2): Close analogs like 2-Amino-5-phenyl-1,3,4-thiadiazole are known to cause skin irritation.[1]
-
Serious Eye Irritation (Category 2): The same analogs cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]
-
Harmful if Swallowed (Acute Toxicity, Category 4): Related thiadiazole compounds are classified as harmful if ingested.
Furthermore, certain thiadiazole derivatives carry a risk of explosive decomposition when subjected to heat, shock, or friction. Therefore, all handling should be performed with care to avoid these conditions.
Core PPE Requirements for Standard Laboratory Operations
The selection of PPE is contingent upon the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory procedures involving this compound.
| Task/Operation | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Fume Hood | Double Nitrile Gloves | ANSI Z87.1-compliant Safety Goggles | Flame-Resistant (FR) Lab Coat | Recommended: N95 Respirator |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles & Face Shield | FR Lab Coat & Chemical-Resistant Apron | Not typically required if in hood |
| Running Reactions | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | FR Lab Coat | Not typically required if in hood |
| Large Spills (>10g) | Restricted Area | Heavy-duty Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Chemical-Resistant Suit/Coveralls | Required: Air-Purifying Respirator (APR) with appropriate cartridges |
The Causality Behind PPE Choices: A Deeper Dive
Simply wearing PPE is insufficient; understanding why each piece is selected ensures its proper use and validates our safety protocols.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary line of defense is an engineering control. All operations involving this compound, from weighing solids to conducting reactions, must be performed inside a certified chemical fume hood. This control minimizes the concentration of airborne particulates and vapors in the laboratory, directly addressing the inhalation hazard.[4]
Hand Protection: Preventing Dermal Absorption
Given the high likelihood of skin irritation, robust hand protection is non-negotiable.[1][2]
-
Rationale: Nitrile gloves offer good resistance to a variety of chemicals and are a standard for laboratory use.[5] Double-gloving is a critical practice. The outer glove absorbs the primary contamination, while the inner glove provides a secondary barrier, protecting the skin during the doffing (removal) process.
-
Protocol: Always inspect gloves for tears or punctures before use. For tasks with significant splash potential, consider heavier-duty neoprene or butyl rubber gloves, which offer enhanced protection against a broader range of solvents and acids.[5] Change the outer glove immediately upon known contact with the chemical.
Eye and Face Protection: Shielding Against Irritants
The compound is a presumed serious eye irritant.[1]
-
Rationale: Standard safety glasses are inadequate. Tight-fitting, indirectly vented chemical splash goggles that meet the ANSI Z.87.1 standard are required to protect against dust, splashes, and vapors.[6] When preparing solutions or performing any task with a heightened splash risk, a face shield must be worn over the safety goggles to protect the entire face.[5][6]
Body Protection: Minimizing Skin Contact
-
Rationale: A flame-resistant (FR) lab coat, fully buttoned, is the minimum requirement. Standard cotton or polyester lab coats can ignite and melt if exposed to certain solvents or reactive agents. Given the potential instability of some thiadiazoles, an FR coat is a prudent precaution. For tasks involving larger volumes or significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: A Necessary Precaution
-
Rationale: While the fume hood is the primary control, respiratory protection may be necessary when engineering controls are insufficient or during emergency situations like a large spill.[6] For weighing operations where fine powders can become airborne, an N95 respirator is recommended to prevent inhalation. If a respirator is required, a formal respiratory protection program, including medical evaluation and fit testing, must be in place as per OSHA standards.[6][7]
Operational Protocols: Ensuring Safety in Practice
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Step-by-Step Donning and Doffing Procedure
Properly removing PPE is as critical as putting it on. This sequence prevents cross-contamination.
Donning (Putting On):
-
Lab Coat/Apron: Don the flame-resistant lab coat and chemical apron (if required).
-
Respirator: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield (if required).
-
Gloves: Don the first (inner) pair of nitrile gloves. Pull the cuff of the glove over the cuff of the lab coat sleeve. Don the second (outer) pair of gloves over the first.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them immediately in the designated waste container.
-
Lab Coat/Apron: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Face Shield/Goggles: Remove the face shield, followed by the goggles, handling them by the strap.
-
Respirator: Remove the respirator, if worn.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]
Emergency and Disposal Plans
Immediate Actions for Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Waste Disposal
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with this compound must be disposed of as hazardous chemical waste. Do not place it in the regular trash.
-
Chemical Waste: Dispose of the chemical and any solutions containing it in a properly labeled, sealed hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[2]
By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only the individual researcher but the entire scientific enterprise. Trust in these procedures is trust in our shared commitment to responsible science.
References
- 1. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. hsa.ie [hsa.ie]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
